molecular formula C10H11BClNO3 B1450894 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid CAS No. 850589-44-5

3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Cat. No.: B1450894
CAS No.: 850589-44-5
M. Wt: 239.46 g/mol
InChI Key: TUPWHDSMIIRKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid is a useful research compound. Its molecular formula is C10H11BClNO3 and its molecular weight is 239.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-chloro-4-(cyclopropylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BClNO3/c12-9-5-6(11(15)16)1-4-8(9)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPWHDSMIIRKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC2CC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657353
Record name [3-Chloro-4-(cyclopropylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-44-5
Record name B-[3-Chloro-4-[(cyclopropylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-4-(cyclopropylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(cyclopropylcarbamoyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 850589-44-5) is a valuable bifunctional building block in modern medicinal chemistry and organic synthesis.[1] Its structure, featuring a boronic acid moiety, a chloro substituent, and a cyclopropylamide group, makes it a key intermediate for introducing complex functionalities into target molecules, particularly through Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The presented synthesis is designed to be both reliable and scalable for laboratory settings.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule dictates a two-step strategy. The primary disconnection occurs at the carbon-boron bond, identifying an aryl halide as a suitable precursor. The second disconnection targets the amide bond, leading back to a simpler benzoic acid derivative and cyclopropylamine.

This analysis suggests a forward synthesis commencing with the formation of a stable aryl halide intermediate, followed by the introduction of the boronic acid group in the final step. This approach is strategically sound as boronic acids can be sensitive to certain reaction conditions, making their late-stage introduction preferable.

G Target This compound Intermediate 2-Chloro-4-bromo-N-cyclopropylbenzamide Target->Intermediate C-B Disconnection (Lithiation-Borylation) SM1 2-Chloro-4-bromobenzoic acid Intermediate->SM1 C-N Disconnection (Amidation) SM2 Cyclopropylamine Intermediate->SM2

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Pathway

The proposed forward synthesis is a two-step process starting from commercially available 2-chloro-4-bromobenzoic acid.

  • Step 1: Amide Formation. The synthesis begins with the coupling of 2-chloro-4-bromobenzoic acid and cyclopropylamine to form the key intermediate, 2-chloro-4-bromo-N-cyclopropylbenzamide.

  • Step 2: Lithiation and Borylation. The aryl bromide intermediate undergoes a lithium-halogen exchange at low temperature, followed by quenching with a borate ester and subsequent hydrolysis to yield the final boronic acid product.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Borylation SM1 2-Chloro-4-bromobenzoic acid Intermediate 2-Chloro-4-bromo-N-cyclopropylbenzamide SM1->Intermediate 1. (COCl)₂, DMF (cat.) 2. Et₃N, DCM SM2 Cyclopropylamine SM2->Intermediate Target This compound Intermediate->Target 1. n-BuLi, THF, -78 °C 2. B(O-iPr)₃ 3. HCl (aq)

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid, a key building block in modern medicinal chemistry. The information presented herein is curated to provide not only essential data but also the scientific rationale behind the characterization of this compound, empowering researchers in their drug discovery and development endeavors.

Introduction: The Significance of a Substituted Phenylboronic Acid

This compound (CAS No. 850589-44-5) has emerged as a valuable reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.[1] Its structural features—a chloro substituent, a cyclopropylcarbamoyl group, and a boronic acid moiety—impart specific reactivity and potential biological activity to the resulting compounds, making it a molecule of interest for the development of enzyme inhibitors and receptor modulators.[1] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring compound stability, and predicting its behavior in various experimental settings.

Chemical and Physical Identity

A solid understanding of the fundamental properties of a molecule is the bedrock of its successful application. The key identifiers and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 850589-44-5[1][2]
Molecular Formula C₁₀H₁₁BClNO₃[1][2]
Molecular Weight 239.46 g/mol [1][2]
Appearance Off-white to light yellow solid[2]
Melting Point 216-220 °C[2]
Predicted Density 1.40 ± 0.1 g/cm³[2]
Predicted pKa 7.09 ± 0.17[2]
Storage Conditions 2-8°C, under inert atmosphere[2]

Synthesis and Structural Elucidation

The synthesis of this compound is not widely detailed in peer-reviewed journals but can be inferred from established methods for preparing substituted phenylboronic acids. A plausible synthetic route is outlined below, followed by the analytical techniques crucial for its structural confirmation.

Proposed Synthesis Pathway

The synthesis would likely involve a multi-step process starting from a readily available substituted toluene. The key transformations would include oxidation of the methyl group to a carboxylic acid, amidation with cyclopropylamine, and finally, a directed ortho-metalation followed by borylation.

Synthesis_Pathway cluster_0 Amidation cluster_1 Directed Ortho-metalation & Borylation A 2-Chloro-4-methylbenzoic acid B 2-Chloro-N-cyclopropyl-4-methylbenzamide A->B SOCl₂, then Cyclopropylamine C This compound B->C 1. s-BuLi, TMEDA 2. B(OiPr)₃ 3. H₃O⁺ Solubility_Workflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Shake/Stir) Start->Equilibrate Separate Separate Solid/Liquid (Filter/Centrifuge) Equilibrate->Separate Analyze Analyze Supernatant (HPLC-UV) Separate->Analyze Result Result: Solubility (mg/mL) Analyze->Result

Sources

An In-Depth Technical Guide to 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid: A Key Building Block in Modern Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the discovery, history, synthesis, and application of chemical moieties related to 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid, with a primary focus on its role in the development of the multi-kinase inhibitor, Lenvatinib.

Part 1: The Emergence of a Privileged Scaffold in Kinase Inhibition

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 3-chloro-4-(cyclopropylcarbamoyl)phenyl moiety represents one such scaffold, particularly in the realm of oncology. Its significance lies not as a therapeutic agent itself, but as a crucial intermediate in the synthesis of targeted cancer therapies.

Boronic acids, such as the titular this compound, are highly valued in drug discovery for their versatility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura cross-coupling.[1][2][3][4] This reaction allows for the efficient and modular assembly of complex molecules, making boronic acid derivatives indispensable tools for medicinal chemists. The specific combination of a chloro-substituent, a cyclopropylcarbamoyl group, and a boronic acid functional group provides a unique set of electronic and steric properties that can be leveraged to achieve potent and selective inhibition of key biological targets.

While this compound itself is a commercially available reagent[1][5][6], its true importance is realized in its application as a precursor to life-saving therapeutics. The most prominent example of a drug featuring a closely related core structure is Lenvatinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) involved in tumor progression and angiogenesis.

Part 2: Discovery and History of Lenvatinib (Lenvima®)

Lenvatinib, marketed under the trade name Lenvima®, is an orally active, multi-targeted tyrosine kinase inhibitor developed by Eisai Co., Ltd. Its discovery and development represent a significant advancement in the treatment of several aggressive cancers.

The journey of Lenvatinib began with a dedicated effort to identify a novel inhibitor of vascular endothelial growth factor receptors (VEGFRs), which play a pivotal role in tumor angiogenesis. Through extensive structure-activity relationship (SAR) studies, researchers at Eisai designed and synthesized a series of quinolinecarboxamide derivatives. Among these, Lenvatinib emerged as a lead candidate due to its potent and balanced inhibition of multiple kinases, including VEGFR1-3, fibroblast growth factor receptors (FGFRs 1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the proto-oncogenes RET and KIT.

The development timeline of Lenvatinib is marked by several key milestones:

  • Preclinical Development: Extensive in vitro and in vivo studies demonstrated Lenvatinib's ability to inhibit tumor growth, angiogenesis, and metastasis in a variety of cancer models.

  • Clinical Trials: Lenvatinib entered clinical trials for various solid tumors, showing promising results in patients with differentiated thyroid cancer (DTC), renal cell carcinoma (RCC), and hepatocellular carcinoma (HCC).

  • Regulatory Approvals: Based on the positive outcomes of pivotal Phase III trials, Lenvatinib received its first FDA approval in 2015 for the treatment of refractory DTC. Since then, its indications have expanded to include advanced RCC (in combination with everolimus or pembrolizumab) and first-line treatment for unresectable HCC.

The successful development of Lenvatinib underscores the importance of rational drug design and the strategic use of versatile chemical building blocks to create highly effective and targeted cancer therapies.

Part 3: Synthesis of Lenvatinib

The synthesis of Lenvatinib involves a multi-step process that culminates in the coupling of the quinoline core with the key side-chain derived from a 3-chloro-4-aminophenol precursor. While the exact industrial synthesis is proprietary, a plausible and commonly cited route is outlined below. This synthesis highlights the chemical principles and strategic bond formations required to construct this complex molecule.

Experimental Protocol: A Representative Synthesis of Lenvatinib

Step 1: Synthesis of the Quinolone Core (4-chloro-7-methoxyquinoline-6-carboxamide)

The synthesis of the quinoline core is a well-established process in medicinal chemistry and is not detailed here. It typically involves the construction of the bicyclic ring system followed by functional group manipulations to install the chloro, methoxy, and carboxamide moieties at the appropriate positions.

Step 2: Synthesis of the Key Side-Chain Intermediate (1-(4-amino-2-chlorophenyl)-3-cyclopropylurea)

  • Nitration: Start with 2-chloro-4-nitrophenol. The phenolic hydroxyl group is protected, typically as a methyl ether, to prevent unwanted side reactions.

  • Reduction: The nitro group of the protected phenol is reduced to an amine, yielding 4-amino-3-chloroanisole. This is a standard reduction, often carried out with reagents like tin(II) chloride or catalytic hydrogenation.

  • Urea Formation: The resulting aniline is reacted with cyclopropyl isocyanate to form the urea linkage. This reaction is typically carried out in an aprotic solvent.

  • Deprotection: The methyl ether protecting group is cleaved to reveal the free phenol, yielding 1-(4-amino-2-chlorophenyl)-3-cyclopropylurea.

Step 3: Coupling and Final Assembly of Lenvatinib

  • Nucleophilic Aromatic Substitution (SNAr): The final key step involves the coupling of the quinoline core (4-chloro-7-methoxyquinoline-6-carboxamide) with the side-chain intermediate (1-(4-amino-2-chlorophenyl)-3-cyclopropylurea). The phenoxide, generated by treating the side-chain intermediate with a base (e.g., potassium carbonate), acts as a nucleophile, displacing the chlorine atom on the quinoline ring. This reaction is typically performed in a high-boiling polar aprotic solvent like DMSO or DMF at elevated temperatures.

  • Purification: The crude Lenvatinib is then purified using standard techniques such as recrystallization or chromatography to yield the final active pharmaceutical ingredient (API).

Visualization of the Synthetic Workflow

G cluster_0 Side-Chain Synthesis cluster_1 Quinolone Core 2-chloro-4-nitrophenol 2-chloro-4-nitrophenol Protected Phenol Protected Phenol 2-chloro-4-nitrophenol->Protected Phenol 4-amino-3-chloroanisole 4-amino-3-chloroanisole Protected Phenol->4-amino-3-chloroanisole Reduction Protected Urea Intermediate Protected Urea Intermediate 4-amino-3-chloroanisole->Protected Urea Intermediate Urea Formation 1-(4-amino-2-chlorophenyl)-3-cyclopropylurea 1-(4-amino-2-chlorophenyl)-3-cyclopropylurea Protected Urea Intermediate->1-(4-amino-2-chlorophenyl)-3-cyclopropylurea Deprotection Lenvatinib Lenvatinib 1-(4-amino-2-chlorophenyl)-3-cyclopropylurea->Lenvatinib SNA_r Coupling Starting Materials Starting Materials 4-chloro-7-methoxyquinoline-6-carboxamide 4-chloro-7-methoxyquinoline-6-carboxamide Starting Materials->4-chloro-7-methoxyquinoline-6-carboxamide 4-chloro-7-methoxyquinoline-6-carboxamide->Lenvatinib

Caption: Synthetic workflow for Lenvatinib.

Part 4: Mechanism of Action of Lenvatinib

Lenvatinib exerts its anti-cancer effects by simultaneously blocking the activity of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and survival. This multi-targeted approach is a key reason for its efficacy in various cancer types.

The primary targets of Lenvatinib are:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1-3): These receptors are the primary mediators of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. By inhibiting VEGFRs, Lenvatinib effectively cuts off the tumor's blood supply, leading to starvation and cell death.

  • Fibroblast Growth Factor Receptors (FGFR1-4): FGFRs are involved in a wide range of cellular processes, including proliferation, survival, and migration. Dysregulation of FGFR signaling is a common driver of tumor growth and resistance to therapy. Lenvatinib's inhibition of FGFRs helps to overcome this resistance.

  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): PDGFRα plays a role in both tumor cell proliferation and the development of the tumor microenvironment.

  • RET and KIT Proto-Oncogenes: These RTKs are known drivers of certain types of cancers, including thyroid and gastrointestinal stromal tumors. Lenvatinib's ability to inhibit these targets contributes to its broad spectrum of activity.

By blocking these pathways, Lenvatinib disrupts the complex signaling networks that cancer cells rely on to grow, metastasize, and evade the immune system.

Visualization of Lenvatinib's Signaling Pathway Inhibition

G cluster_0 cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Cellular Processes Lenvatinib Lenvatinib VEGFR VEGFR Lenvatinib->VEGFR FGFR FGFR Lenvatinib->FGFR PDGFRa PDGFRa Lenvatinib->PDGFRa RET RET Lenvatinib->RET KIT KIT Lenvatinib->KIT Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Proliferation VEGFR->Proliferation Survival Survival VEGFR->Survival Metastasis Metastasis VEGFR->Metastasis FGFR->Angiogenesis FGFR->Proliferation FGFR->Survival FGFR->Metastasis PDGFRa->Angiogenesis PDGFRa->Proliferation PDGFRa->Survival PDGFRa->Metastasis RET->Angiogenesis RET->Proliferation RET->Survival RET->Metastasis KIT->Angiogenesis KIT->Proliferation KIT->Survival KIT->Metastasis

Caption: Lenvatinib's inhibition of key signaling pathways.

Part 5: Clinical Applications and Significance

Lenvatinib has become a standard-of-care treatment for several challenging cancers, demonstrating significant improvements in patient outcomes.

IndicationPivotal TrialKey Efficacy Outcome
Differentiated Thyroid Cancer (DTC) SELECT (Phase III)Median progression-free survival (PFS) of 18.3 months with Lenvatinib vs. 3.6 months with placebo.
Renal Cell Carcinoma (RCC) (2nd line) Study 205 (Phase II)Median PFS of 14.6 months with Lenvatinib + Everolimus vs. 5.5 months with Everolimus alone.
Hepatocellular Carcinoma (HCC) (1st line) REFLECT (Phase III)Non-inferior overall survival (OS) compared to sorafenib, with significant improvements in PFS, time to progression (TTP), and objective response rate (ORR).
Endometrial Carcinoma (advanced) KEYNOTE-775/Study 309 (Phase III)Significant improvement in both PFS and OS with Lenvatinib + Pembrolizumab compared to chemotherapy.

The clinical success of Lenvatinib highlights the value of multi-targeted therapies in oncology. By addressing multiple drivers of tumor growth simultaneously, Lenvatinib can achieve durable responses in patients with complex and aggressive diseases.

Part 6: Conclusion

The 3-chloro-4-(cyclopropylcarbamoyl)phenyl moiety, while chemically unassuming on its own, is a testament to the power of rational drug design and the importance of versatile chemical building blocks. Its incorporation into the structure of Lenvatinib has yielded a powerful therapeutic agent that has changed the treatment landscape for multiple cancers. The story of Lenvatinib, from the strategic synthesis of its core components to its profound impact on patients' lives, serves as a compelling example of modern drug discovery and development. As our understanding of cancer biology continues to evolve, the principles learned from the development of molecules like Lenvatinib will undoubtedly pave the way for the next generation of targeted therapies.

References

  • Silmitasertib - Wikipedia. [Link]

  • Discovery and characterization of CX-4945 a selective orally bioavailable small molecule inhibitor of protein kinase CK2: Phase 1 initiated | Cancer Research - AACR Journals. [Link]

  • Recent Advances in the Discovery of CK2 Inhibitors | ACS Omega. [Link]

  • CX-4945: the protein kinase CK2 inhibitor and anti-cancer drug shows anti-fungal activity. [Link]

  • Silmitasertib - Senhwa Biosciences - AdisInsight. [Link]

  • Silmitasertib. [Link]

  • This compound - MySkinRecipes. [Link]

  • Silmitasertib | Senhwa Biosciences, Inc. [Link]

  • Organic Syntheses Procedure. [Link]

  • Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide - PubChem. [Link]

  • US9504746B2 - Pharmaceutical compositions of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)
  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 - PubChem. [Link]

  • US6740758B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]

  • EP3620452A1 - Process for the preparation of lenvatinib - Google P
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid. In the absence of direct, extensive studies on this specific molecule, this document synthesizes information from structurally and functionally related compounds to propose a scientifically grounded hypothesis. The core of this hypothesis centers on the molecule's function as a covalent, reversible inhibitor of the 26S proteasome, a critical regulator of intracellular protein homeostasis. We will delve into the biochemical basis for this proposed mechanism, outline detailed experimental protocols to validate these hypotheses, and provide insights for researchers in drug development.

Introduction and Compound Overview

This compound is a synthetic small molecule featuring several key functional groups that inform its potential biological activity. The phenylboronic acid moiety is a well-established "warhead" for proteasome inhibitors, while the cyclopropylcarbamoyl and chloro substitutions likely modulate its potency, selectivity, and pharmacokinetic properties.

Compound Structure and Properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C10H11BClNO3
Molecular Weight 240.47 g/mol
Key Features Phenylboronic acid, Cyclopropyl group, Amide linkage, Chloro substitution

The cyclopropyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and reduce off-target effects.[1][2] Its presence in this molecule suggests a design intended to optimize drug-like properties.[2][3]

Proposed Mechanism of Action: Proteasome Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of the 26S proteasome.[4] The proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in regulating numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[5][6]

Covalent Inhibition of the 20S Catalytic Core

The boronic acid moiety is the key pharmacophore responsible for proteasome inhibition.[7] It acts as a potent and selective inhibitor of the chymotrypsin-like activity of the proteasome, which is located in the β5 subunit of the 20S catalytic core.[8][9] The boron atom in the boronic acid forms a reversible covalent bond with the hydroxyl group of the N-terminal threonine residue in the active site of the β5 subunit.[9][10] This interaction blocks the catalytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins.[11]

Downstream_Effects cluster_pathways Affected Pathways Proteasome_Inhibition Proteasome Inhibition NFkB_Inhibition IκB Accumulation NF-κB Inhibition Proteasome_Inhibition->NFkB_Inhibition Pro_Apoptotic_Accumulation Accumulation of Pro-Apoptotic Proteins (p53, Bax) Proteasome_Inhibition->Pro_Apoptotic_Accumulation ER_Stress Misfolded Protein Accumulation ER Stress & UPR Proteasome_Inhibition->ER_Stress Cell_Cycle_Arrest Cyclin Accumulation Cell Cycle Arrest (G2/M) Proteasome_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis NFkB_Inhibition->Apoptosis Pro_Apoptotic_Accumulation->Apoptosis ER_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Downstream consequences of proteasome inhibition.

Potential Role as a PROTAC Linker Component

Beyond its direct inhibitory activity, molecules with the structural features of this compound are also being explored as components of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. [12][13]In this context, this molecule could serve as a "warhead" that binds to a protein of interest, while the phenylboronic acid or another functional group could be a point of attachment for a linker connected to an E3 ligase ligand.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action, a series of in vitro and cell-based assays are recommended.

In Vitro Proteasome Activity Assay

Objective: To determine the direct inhibitory effect of the compound on the chymotrypsin-like activity of the 26S proteasome.

Materials:

  • Purified 26S proteasome

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • This compound

  • Positive control (e.g., Bortezomib) [8][14]* Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • 384-well black plates

  • Fluorometer

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in assay buffer.

  • In a 384-well plate, add 5 µL of each compound dilution.

  • Add 20 µL of purified 26S proteasome (final concentration ~0.5 nM) to each well.

  • Incubate for 15 minutes at 37°C.

  • Add 5 µL of the fluorogenic substrate (final concentration ~15 µM).

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

  • Calculate the rate of substrate cleavage for each concentration.

  • Plot the rate of reaction against the inhibitor concentration and determine the IC50 value.

Cell Viability Assay

Objective: To assess the cytotoxic effect of the compound on cancer cell lines known to be sensitive to proteasome inhibitors (e.g., multiple myeloma cell lines like RPMI-8226).

Materials:

  • RPMI-8226 cells

  • Complete growth medium (RPMI-1640, 10% FBS, 1% Pen-Strep)

  • This compound

  • Positive control (e.g., Bortezomib)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well white plates

  • Luminometer

Procedure:

  • Seed RPMI-8226 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with a serial dilution of the test compound and positive control for 48 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature.

  • Measure the luminescence.

  • Calculate the percentage of viable cells relative to the vehicle control and determine the EC50 value.

Western Blot Analysis of Proteasome Inhibition Markers

Objective: To confirm the inhibition of the proteasome pathway in cells by observing the accumulation of known proteasome substrates.

Materials:

  • RPMI-8226 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-Ubiquitin, anti-IκBα, anti-p27)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Treat RPMI-8226 cells with the test compound at its EC50 concentration for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to observe the accumulation of ubiquitinated proteins, IκBα, and p27 over time.

Caption: Workflow for validating the proposed mechanism.

Conclusion

This compound is a molecule with significant potential as a proteasome inhibitor. Its chemical structure, particularly the phenylboronic acid moiety, strongly suggests a mechanism of action centered on the covalent, reversible inhibition of the 26S proteasome's chymotrypsin-like activity. The proposed downstream effects, including the inhibition of the NF-κB pathway and the accumulation of pro-apoptotic proteins, provide a solid rationale for its potential as an anti-cancer agent. The experimental protocols outlined in this guide offer a clear path for the validation of this hypothesized mechanism. Further investigation into its potential role in PROTAC development is also warranted.

References

  • National Center for Biotechnology Information. Bortezomib. PubChem Compound Summary for CID 387447.
  • Yau, R. E., et al. (2015). Bortezomib was seen to potentially limit the chymotrypsin-like proteasomal activation by reversibly interacting with the β5 subunit of the 20S proteasome.
  • MedChemExpress. MG-262 (Z-Leu-Leu-LeuB(OH)2).
  • Wikipedia. (2024). Bortezomib.
  • Patsnap Synapse. (2024).
  • Ling, Y. H., et al. (2002). PS-341, a Novel Proteasome Inhibitor, Induces Bcl-2 Phosphorylation and Cleavage in Association with G2–M Phase Arrest and Apoptosis. Molecular Cancer Therapeutics, 1(10), 841-849.
  • Henderson, B. E., & Eckhert, C. D. (2011). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration.
  • Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 111(48), 17092-17097.
  • APExBIO. MG-262 – Proteasome Inhibitor.
  • Tan, T. H. S., et al. (2021). Inhibition mechanism of peptide boronic acids against serine protease.
  • Pellom, S., & Shanker, A. (2012). Development of Proteasome Inhibitors as Therapeutic Drugs.
  • Gardner, B., et al. (2000). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. Biochemical Journal, 346(2), 447-454.
  • Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters, 8(4), 333-338.
  • Tan, T. H. S., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7298.
  • Li, W., et al. (2013). Boronic Acid-Containing Proteasome Inhibitors: Alert to Potential Pharmaceutical Bioactivation. Chemical Research in Toxicology, 26(4), 598-607.
  • Jean, M., et al. (2020). Discovery of covalent prolyl oligopeptidase boronic ester inhibitors. European Journal of Medicinal Chemistry, 185, 111783.
  • National Center for Biotechnology Information.
  • Horváth, D., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry.
  • Wityak, J., et al. (2015). Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f]t[5][8][14]riazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (BMS-751324), a Clinical Prodrug of p38α MAP Kinase Inhibitor. Journal of Medicinal Chemistry, 58(19), 7775-7784.

  • Wikipedia. (2024). Proteasome inhibitor.
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Studley, J. (2021). The Cyclopropyl Group in Medicinal Chemistry.
  • Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8733-8776.
  • Maple, H. J., & Jones, L. H. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(2), 185-200.
  • Henderson, B. E., & Eckhert, C. D. (2011).
  • Kim, J., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(14), 3681-3685.
  • Chen, D., et al. (2011). Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib. Frontiers in Bioscience, 16, 2593-2607.
  • Shortt, J., et al. (2013). Proteasome Inhibitors: Structure and Function. Cancers, 5(1), 266-280.
  • DeMartino, G. N. (2004). Proteasome Inhibition: Mechanism of Action. Journal of the National Comprehensive Cancer Network, 2(Suppl 4), S5-S9.
  • Li, W., et al. (2013).
  • U.S.
  • Mitsiades, C. S., et al. (2011). Mechanism of action of proteasome inhibitors and deacetylase inhibitors and the biological basis of synergy in multiple myeloma.
  • Kirk, C. J., et al. (2021). Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. Pharmaceutics, 13(11), 1794.
  • Novo Nordisk. (2023). Ozempic (semaglutide) injection, for subcutaneous use.
  • Wikipedia. (2024). Methocinnamox.
  • ChemTube3D.

Sources

The Emergent Therapeutic Potential of Substituted Phenylboronic Acids: A Deep Dive into the Biological Activity of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Boronic Acids in Precision Medicine

In the landscape of modern drug discovery, the boronic acid moiety has carved out a significant niche as a versatile pharmacophore, most notably as a "warhead" for potent and selective enzyme inhibitors. This technical guide delves into the biological activity of a specific, yet representative, member of this class: 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid. While direct, extensive biological data for this particular molecule is not widespread in public literature, its structural features—a substituted phenylboronic acid—place it firmly within a class of compounds with well-documented and profound effects on key physiological and pathological processes. This guide will, therefore, illuminate the biological activity of this compound by examining the established roles of its chemical class, focusing on the inhibition of serine proteases such as Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidases (DPPs). For researchers and drug development professionals, understanding the principles outlined herein will provide a robust framework for investigating and harnessing the therapeutic potential of this and related molecules.

The core of this guide is built on the understanding that the phenylboronic acid scaffold is a key building block in the synthesis of targeted therapies. The substituents on the phenyl ring, in this case, a chloro group and a cyclopropylcarbamoyl group, are critical for modulating the potency, selectivity, and pharmacokinetic properties of the final active molecule.

The Phenylboronic Acid Motif: A Privileged Scaffold for Serine Protease Inhibition

Phenylboronic acids and their derivatives have garnered significant attention for their ability to selectively and reversibly bind to the active sites of various enzymes, particularly serine proteases.[1][2] This interaction is central to their biological activity and therapeutic potential.

Mechanism of Action: The Boronic Acid "Warhead"

The key to the inhibitory action of boronic acids lies in the electrophilic nature of the boron atom. In the active site of a serine protease, the catalytic serine residue's hydroxyl group attacks the boron atom, forming a stable, covalent, yet reversible, tetrahedral boronate adduct. This mimics the transition state of peptide bond hydrolysis, effectively locking the enzyme in an inactive conformation.

The substituents on the phenyl ring play a crucial role in orienting the molecule within the enzyme's active site and establishing additional interactions with neighboring amino acid residues, which in turn dictates the inhibitor's potency and selectivity.

G cluster_0 Enzyme Active Site Serine_Residue Catalytic Serine (Active) Inactive_Complex Tetrahedral Boronate Adduct (Inactive Enzyme) Serine_Residue->Inactive_Complex Inhibition Boronic_Acid_Inhibitor This compound Boronic_Acid_Inhibitor->Serine_Residue Covalent Bond Formation

Caption: Covalent inhibition of a serine protease by a boronic acid compound.

Primary Biological Targets: FAP and Dipeptidyl Peptidases

The structural class to which this compound belongs has shown significant activity against Fibroblast Activation Protein (FAP) and various Dipeptidyl Peptidases (DPPs). These enzymes are implicated in a range of diseases, most notably cancer and inflammatory conditions.

Fibroblast Activation Protein (FAP): A Key Player in the Tumor Microenvironment

FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial cancers, while its expression in healthy adult tissues is limited.[3][4] This differential expression makes FAP an attractive target for both cancer therapy and diagnostic imaging (theranostics).[5][6]

The enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase functions, is believed to contribute to tumor growth, invasion, and metastasis by remodeling the extracellular matrix.[7] Boronic acid-based FAP inhibitors have been developed to block these pro-tumorigenic functions.[8][9]

Dipeptidyl Peptidases (DPPs): Regulators of Immune Function and Metabolism

The DPP family, particularly DPP-IV (also known as CD26), DPP8, and DPP9, are serine proteases involved in a wide array of physiological processes, including glucose metabolism and immune regulation.[10][11] DPP-IV is a well-established target for the treatment of type 2 diabetes due to its role in inactivating incretin hormones.

Boronic acid-containing dipeptides are among the most potent inhibitors of DPP-IV.[10][12] The ability to achieve selectivity among the different DPPs is a key challenge in the development of these inhibitors to avoid off-target effects.[10]

Structure-Activity Relationship (SAR): The Role of the Chloro and Cyclopropylcarbamoyl Substituents

While specific SAR data for this compound is not available, general principles for this class of inhibitors can be inferred.

SubstituentPotential Contribution to Biological Activity
Boronic Acid Covalent binding to the catalytic serine of the target protease.
Phenyl Ring Serves as a scaffold for positioning the substituents within the active site.
Chloro Group Can influence electronic properties and participate in halogen bonding, potentially enhancing binding affinity.
Cyclopropylcarbamoyl Group The cyclopropyl moiety can introduce conformational rigidity and establish hydrophobic interactions within the binding pocket, contributing to both potency and selectivity.

Experimental Protocols for Biological Activity Assessment

To characterize the biological activity of this compound, a series of in vitro and cell-based assays would be employed.

In Vitro Enzyme Inhibition Assays

Objective: To determine the potency and selectivity of the compound against target proteases (e.g., FAP, DPP-IV, DPP8, DPP9).

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human FAP, DPP-IV, DPP8, and DPP9 enzymes are obtained. A fluorogenic or chromogenic substrate for each enzyme is prepared in an appropriate assay buffer.

  • Compound Dilution: A stock solution of this compound is prepared in DMSO and serially diluted to create a concentration gradient.

  • Assay Procedure:

    • The enzyme is pre-incubated with varying concentrations of the test compound in a 96-well plate.

    • The substrate is added to initiate the enzymatic reaction.

    • The plate is incubated at a controlled temperature.

    • The fluorescence or absorbance is measured over time using a plate reader.

  • Data Analysis: The rate of substrate hydrolysis is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cell-Based Assays

Objective: To assess the compound's activity in a cellular context, such as its ability to inhibit FAP on the surface of cancer-associated fibroblasts.

Methodology:

  • Cell Culture: A cell line expressing the target enzyme (e.g., FAP-expressing fibroblasts) is cultured to confluence.

  • Compound Treatment: The cells are treated with various concentrations of this compound.

  • Activity Measurement: A cell-based FAP activity assay is performed using a specific substrate that can be cleaved by the enzyme on the cell surface, leading to a measurable signal.

  • Data Analysis: The cellular IC50 value is calculated to determine the compound's potency in a more physiologically relevant setting.

G cluster_0 Workflow Start Synthesize/Obtain This compound In_Vitro In Vitro Enzyme Inhibition Assays (FAP, DPPs) Start->In_Vitro Cell_Based Cell-Based Activity Assays In_Vitro->Cell_Based Determine IC50 SAR Structure-Activity Relationship Studies Cell_Based->SAR Confirm Cellular Potency Lead_Opt Lead Optimization SAR->Lead_Opt End Preclinical Development Lead_Opt->End

Caption: Experimental workflow for evaluating the biological activity of a novel boronic acid inhibitor.

Potential Therapeutic Applications

Given the established roles of FAP and DPPs in disease, inhibitors based on the this compound scaffold could have significant therapeutic potential in several areas:

  • Oncology: As a FAP inhibitor, it could be developed as a standalone therapy to inhibit tumor growth and metastasis, or as a component of a theranostic agent for imaging and targeted radiotherapy of FAP-positive tumors.

  • Immunology and Inflammation: By modulating the activity of DPPs, it could have applications in autoimmune diseases and other inflammatory conditions.

  • Metabolic Diseases: If selective for DPP-IV, it could be investigated for the treatment of type 2 diabetes.

Conclusion and Future Directions

This compound represents a promising chemical scaffold within the broader class of boronic acid-based enzyme inhibitors. While further direct experimental validation is required to fully elucidate its specific biological activity profile, the wealth of data on related FAP and DPP inhibitors provides a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on its synthesis and subsequent evaluation in a comprehensive panel of enzymatic and cell-based assays to determine its potency, selectivity, and mechanism of action. Such studies will be instrumental in unlocking the full therapeutic potential of this and other novel substituted phenylboronic acids.

References

  • Coutts, S. J., et al. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry, 39(10), 2087–2094. [Link]

  • Eager, R. M., et al. (2014). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Journal of Medicinal Chemistry, 57(4), 1586-1599. [Link]

  • ResearchGate. (n.d.). Different relevant FAPI molecules based on boronic acid warhead. [Link]

  • Li, C., et al. (2012). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. ACS Medicinal Chemistry Letters, 3(12), 1035-1040. [Link]

  • Jansen, K., et al. (2014). Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. Journal of Medicinal Chemistry, 57(8), 3053-3074. [Link]

  • Asakawa, T., et al. (2010). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5839-5842. [Link]

  • Connolly, B. A., et al. (2008). Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. Journal of Medicinal Chemistry, 51(19), 6005–6013. [Link]

  • ResearchGate. (2008). Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety. [Link]

  • Wu, W., et al. (2012). 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. Bioorganic & Medicinal Chemistry Letters, 22(17), 5543-5547. [Link]

  • Skyrun Industrial Co.Limited. (n.d.). ChemBuyersGuide.com. [Link]

  • Semantic Scholar. (2008). Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. [Link]

  • Rowe, S. P., et al. (2024). Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics. Seminars in Nuclear Medicine, S0001-2998(24)00028-4. [Link]

  • Ramachandran, P. V., et al. (2024).
  • Frontiers. (2024). Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy. [Link]

  • ResearchGate. (n.d.). of radiolabeled FAP (fibroblast activation protein) inhibitors. [Link]

  • National Cancer Institute. (n.d.). Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Google Patents. (n.d.). CN101440100B - Novel process for synthesizing cyclopropylboronic acid.
  • Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Google Patents. (n.d.). US10130589B2 - Polyvinylpyrrolidone for the stabilization of a solid dispersion of the non-crystalline form of rotigotine.
  • PubMed. (n.d.). Boronic acid-based enzyme inhibitors: a review of recent progress. [Link]

Sources

Unlocking the Potential of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid (CAS No. 850589-44-5) emerges as a compound of significant interest, embodying a convergence of three key functionalities: a reactive phenylboronic acid, a metabolically robust cyclopropylamide, and a strategically positioned chloro-substituent. This guide provides an in-depth exploration of this molecule, moving beyond its catalog data to delineate promising avenues for research and application in drug discovery. For researchers and drug development professionals, this compound represents not just a building block, but a launchpad for innovation in oncology, infectious diseases, and beyond.

Physicochemical Properties and Structural Rationale

A thorough understanding of a molecule's fundamental properties is the bedrock of its application. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 850589-44-5[1][2][3][4]
Molecular Formula C₁₀H₁₁BClNO₃[1][3][4]
Molecular Weight 239.46 g/mol [3][4]
Appearance Solid
Melting Point 216-220 °C[4]

The true potential of this molecule lies in the synergistic interplay of its constituent parts:

  • The Phenylboronic Acid Moiety: Boronic acids are exceptionally versatile. They are renowned for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures, a common scaffold in pharmaceuticals.[5] Beyond synthesis, the boronic acid group can form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems targeting glycoproteins and sialic acids, which are often overexpressed on cancer cells.[6][7] Furthermore, this moiety is a classic pharmacophore for serine protease inhibition, forming a stable tetrahedral intermediate with the active site serine residue.[8]

  • The Cyclopropylcarbamoyl Group: The cyclopropyl ring is a highly sought-after feature in drug design.[9] Its rigid, three-dimensional structure can enforce a specific conformation on the molecule, leading to enhanced binding affinity and selectivity for its biological target.[10] The strained ring system also imparts unique electronic properties and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[10] This can lead to improved pharmacokinetic profiles, such as increased brain permeability and reduced plasma clearance.[10] The amide linkage provides a hydrogen bonding donor and acceptor, crucial for molecular recognition.

  • The Chloro Substituent: The chlorine atom, positioned meta to the boronic acid, acts as a powerful electronic and steric modulator. Its electron-withdrawing nature influences the acidity of the boronic acid, potentially tuning its reactivity and binding characteristics. It can also form halogen bonds, an increasingly recognized non-covalent interaction in drug-receptor binding, and can be used to fill hydrophobic pockets in a target protein.

Proposed Research Areas and Methodologies

The unique structural features of this compound suggest several high-potential research directions.

Serine Protease and β-Lactamase Inhibition

Rationale: The boronic acid functionality is a well-established inhibitor of serine proteases and, notably, bacterial serine β-lactamases, which are a major cause of antibiotic resistance.[8][11] The core phenylboronic acid structure can mimic the transition state of substrate hydrolysis in these enzymes. The cyclopropylcarbamoyl and chloro substituents can be exploited to achieve specificity and additional binding interactions within the enzyme's active site.

Experimental Workflow:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Cellular & In Vivo Evaluation A Compound Acquisition (CAS: 850589-44-5) B Primary Enzyme Assays (e.g., AmpC β-lactamase, Thrombin, Trypsin) A->B C Determine IC50 Values B->C D Kinetics Assays (Determine Ki and mechanism of inhibition) C->D E Reversibility Studies (Dialysis or jump dilution) D->E F Crystallography or Computational Docking D->F G Antimicrobial Susceptibility Testing (in combination with β-lactam antibiotics) E->G H Cytotoxicity Assays (e.g., in human cell lines) G->H I Pharmacokinetic Profiling in Animal Models H->I

Caption: Workflow for evaluating serine enzyme inhibition.

Detailed Protocol: AmpC β-Lactamase Inhibition Assay

  • Reagents and Materials:

    • This compound

    • Recombinant AmpC β-lactamase

    • Nitrocefin (chromogenic substrate)

    • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a series of dilutions of the compound in the assay buffer.

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding a solution of nitrocefin.

    • Immediately monitor the change in absorbance at 486 nm over time using a microplate reader.

    • Calculate the rate of hydrolysis for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Development of Targeted Cancer Therapeutics

Rationale: Phenylboronic acids have a known affinity for sialic acids, which are often overexpressed on the surface of cancer cells.[7] This interaction can be leveraged for targeted drug delivery or for direct therapeutic effect. The cyclopropylamide moiety is also present in several kinase inhibitors, and the overall structure could serve as a scaffold for developing inhibitors of kinases implicated in cancer, such as VEGFR.[12][13]

Experimental Workflow:

G cluster_0 Part 1: Cellular Targeting cluster_1 Part 2: Anticancer Activity Screening cluster_2 Part 3: In Vivo Xenograft Studies A Synthesis of Fluorescently Labeled Analog B Cell Binding Assays (High vs. Low Sialic Acid Expressing Cancer Cell Lines) A->B C Competitive Binding with Sialic Acid B->C D Kinase Inhibitor Profiling Panel (e.g., against VEGFR, EGFR, MET) E Cell Proliferation Assays (e.g., MTT, CellTiter-Glo on a panel of cancer cell lines) D->E F Apoptosis and Cell Cycle Analysis E->F G Establish Tumor Xenografts in Immunocompromised Mice F->G H Compound Administration and Tumor Growth Monitoring G->H I Pharmacodynamic and Biomarker Analysis H->I

Caption: Workflow for oncology research applications.

Advanced Building Block for Organic Synthesis

Rationale: The compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions.[5] The boronic acid can be coupled with a wide array of aryl or heteroaryl halides to rapidly generate libraries of complex molecules. This is particularly valuable for structure-activity relationship (SAR) studies.

Synthetic Workflow:

G start Reactants reactants This compound Aryl/Heteroaryl Halide (R-X) start->reactants end Diverse Compound Library conditions Suzuki-Miyaura Coupling Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) reactants->conditions product Coupled Product Biaryl structure with retained cyclopropylamide and chloro-substituent conditions->product product->end

Caption: Suzuki-Miyaura coupling for library synthesis.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the desired aryl halide (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).[14]

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture with vigorous stirring at a specified temperature (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Conclusion and Future Outlook

This compound is more than a mere chemical reagent; it is a strategically designed molecule poised for significant contributions to drug discovery. Its inherent structural motifs suggest immediate and compelling applications in the development of novel anti-infectives and targeted cancer therapies. Furthermore, its utility as a sophisticated building block in organic synthesis opens the door to the rapid generation of diverse chemical libraries for broader screening campaigns. The experimental frameworks provided in this guide offer a starting point for researchers to unlock the full potential of this promising compound. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the intelligent application of such multi-functional molecules will be paramount to success.

References

  • The Power of Phenylboronic Acids in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound (Cas 850589-44-5). (n.d.). Parchem.
  • Tondi, D., et al. (2011). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PLoS One, 6(11), e27235. Retrieved from [Link]

  • Kikuchi, S., et al. (2014). Phenylboronic acids-based diagnostic and therapeutic applications. Analytical Sciences, 30(1), 111-117. Retrieved from [Link]

  • This compound, 250mg. (n.d.). Biomall.
  • Gorska, M., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Journal of Controlled Release, 371, 134-150. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes.
  • Franci, G., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3747. Retrieved from [Link]

  • 3-Chloro-4-(cyclopropylmethylcarbamoyl)phenylboronic acid pinacol ester. (n.d.). Sigma-Aldrich.
  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. (n.d.). PubChem. Retrieved from [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. Retrieved from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Expert Opinion on Drug Discovery.
  • Bon, H., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]

  • Storgaard, M., & Ellman, J. A. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • 4-{3-Chloro-4-[(Cyclopropylcarbamoyl)amino]phenoxy}-7-Methoxyquinoline-6-Carboxamide. (n.d.). PharmaCompass.com.

Sources

3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid: A Key Building Block in Modern Drug Discovery

Abstract

In the landscape of contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on the use of sophisticated, functionalized building blocks. This compound has emerged as a molecule of significant interest, primarily serving as a critical intermediate in the synthesis of advanced kinase inhibitors and other targeted agents. Its unique trifunctional architecture—a reactive boronic acid for cross-coupling, a modulating chloro substituent, and a cyclopropylcarbamoyl group for specific protein-ligand interactions—makes it a highly valuable scaffold. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and applications, with a particular focus on its role in drug development for researchers and scientists in the field.

Core Characteristics and Physicochemical Properties

This compound is a substituted arylboronic acid, a class of compounds renowned for its versatility in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. The specific arrangement of its substituents is not arbitrary; each group is strategically placed to confer desirable properties upon the final drug molecule.

  • The boronic acid group (-B(OH)₂) is the primary reactive handle for Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds with aryl or heteroaryl halides.

  • The chloro substituent acts as an electron-withdrawing group, influencing the electronic properties of the phenyl ring and often participating in halogen bonding or occupying specific pockets within a target protein.

  • The cyclopropylcarbamoyl moiety (-C(=O)NH-c-C₃H₅) is a common pharmacophore in modern kinase inhibitors. The rigid cyclopropyl group can explore hydrophobic pockets, while the amide provides crucial hydrogen bond donor and acceptor capabilities, frequently anchoring the ligand into the hinge region of a kinase's ATP-binding site.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 850589-44-5[1][2]
Molecular Formula C₁₀H₁₁BClNO₃[1]
Molecular Weight 239.46 g/mol [3]
Appearance Solid[4]
Storage Conditions Inert atmosphere, 2-8°C[4]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While numerous specific adaptations exist in proprietary process chemistry, a general and robust laboratory-scale synthesis can be conceptualized as follows. The pathway leverages common, high-yielding transformations familiar to medicinal chemists.

Retrosynthetic Analysis and Strategy

The logical approach involves the sequential installation of the three key functional groups onto a benzene ring. A common strategy is to begin with a commercially available, appropriately substituted starting material and build complexity. The final step is typically the introduction of the boronic acid moiety, as it is often the most sensitive group.

Synthesis_Workflow cluster_0 Synthetic Pathway A 2-Chloro-4-bromobenzoic acid B 2-Chloro-4-bromo-N-cyclopropylbenzamide A->B Amide Coupling C This compound pinacol ester B->C Miyaura Borylation D This compound C->D Hydrolysis

Caption: A logical synthetic workflow for preparing the target compound.

Detailed Step-by-Step Protocol

Step 1: Amide Coupling

  • Objective: To form the N-cyclopropylbenzamide from the corresponding carboxylic acid.

  • Causality: This step introduces the key cyclopropylcarbamoyl pharmacophore. Activating the carboxylic acid (e.g., to an acid chloride or using a coupling agent) is necessary to facilitate nucleophilic attack by the weakly basic cyclopropylamine.

  • Protocol:

    • Suspend 2-chloro-4-bromobenzoic acid (1.0 equiv.) in an inert solvent such as dichloromethane (DCM).

    • Add oxalyl chloride (1.2 equiv.) and a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature until gas evolution ceases (typically 1-2 hours), indicating the formation of the acid chloride.

    • In a separate flask, dissolve cyclopropylamine (1.5 equiv.) and a non-nucleophilic base like triethylamine (2.0 equiv.) in DCM and cool to 0°C.

    • Slowly add the acid chloride solution from the first step to the amine solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Perform an aqueous workup: wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-bromo-N-cyclopropylbenzamide, which can be purified by recrystallization or chromatography.

Step 2: Miyaura Borylation

  • Objective: To convert the aryl bromide to a boronic ester.

  • Causality: The Miyaura borylation is a reliable, palladium-catalyzed method for forming C-B bonds. It uses a stable boron source, bis(pinacolato)diboron (B₂pin₂), and offers excellent functional group tolerance. The pinacol ester is often isolated as it is more stable and easier to purify than the free boronic acid.

  • Protocol:

    • To a flask, add 2-chloro-4-bromo-N-cyclopropylbenzamide (1.0 equiv.), B₂pin₂ (1.1 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

    • Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

    • Make the atmosphere inert by evacuating and backfilling with nitrogen or argon.

    • Add a degassed solvent, such as dioxane or dimethyl sulfoxide (DMSO).

    • Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting pinacol ester by silica gel chromatography.

Step 3: Pinacol Ester Hydrolysis

  • Objective: To deprotect the pinacol ester to yield the final boronic acid.

  • Causality: The boronic acid is required for subsequent Suzuki-Miyaura reactions. This deprotection is typically achieved under acidic conditions.

  • Protocol:

    • Dissolve the purified pinacol ester from Step 2 in a solvent mixture such as acetone/water.

    • Add an aqueous solution of a strong acid, for example, 2 M HCl.

    • Stir the mixture vigorously at room temperature for several hours.

    • The product, this compound, will often precipitate from the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Application in Targeted Drug Discovery: A Focus on Kinase Inhibitors

The primary application of this compound is as a key intermediate for synthesizing small-molecule kinase inhibitors.[5] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[6][7]

Role as a Pharmacophore

Inhibitors are often designed to compete with ATP for binding in the kinase active site. The phenylboronic acid is used in a Suzuki-Miyaura coupling reaction to attach this specific substituted phenyl ring to a core heterocyclic scaffold (e.g., pyrimidine, pyrazole, thienopyrimidine).[8][9]

Kinase_Inhibitor_MOA cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Moiety Hinge Hinge Region Pocket Hydrophobic Pocket Solvent Solvent-Exposed Region Core Heterocyclic Core Core->Hinge H-Bonds Cyclopropyl Cyclopropyl Group Cyclopropyl->Pocket Hydrophobic Interaction Amide Amide Linker Amide->Hinge H-Bonds

Caption: Interaction model of a kinase inhibitor derived from the title compound.

The resulting 3-chloro-4-(cyclopropylcarbamoyl)phenyl moiety then serves as a crucial pharmacophore. The amide N-H and carbonyl oxygen form critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interactions of the adenine portion of ATP. The cyclopropyl group fits into a nearby hydrophobic pocket, enhancing potency and often contributing to selectivity. The chloro group can further tune binding affinity. This structural motif is present in numerous patented and clinical kinase inhibitors.[10]

Suzuki-Miyaura Cross-Coupling: The Key Reaction

This palladium-catalyzed reaction is the cornerstone of this building block's utility.[11][12] It allows for the precise and efficient formation of a C-C bond between the boronic acid and an aryl or heteroaryl halide/triflate.

Table 2: Generalized Protocol for Suzuki-Miyaura Coupling

ComponentRoleTypical ReagentsStoichiometry (equiv.)
Aryl Halide ElectrophileHeteroaryl-Cl, -Br, -I1.0
Boronic Acid NucleophileThis compound1.1 - 1.5
Catalyst Pd(0) sourcePd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂0.01 - 0.10
Base Activates boronic acidNa₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0
Solvent Reaction MediumDioxane/H₂O, Toluene/H₂O, DME-

Experimental Workflow:

  • Combine the aryl halide, boronic acid, and base in a reaction flask.

  • Degas the solvent (e.g., by sparging with argon for 10-15 minutes).[13]

  • Add the degassed solvent to the flask, followed by the palladium catalyst.

  • Heat the mixture (typically 80-110°C) under an inert atmosphere until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and perform an aqueous workup to remove the base and inorganic byproducts.

  • Purify the final compound by silica gel chromatography or recrystallization.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined structure allows medicinal chemists to rationally design potent and selective inhibitors for critical disease targets like protein kinases.[8] The synthetic protocols are robust, and its application in Suzuki-Miyaura coupling is a field-proven method for constructing complex bioactive molecules.[3] As the quest for more targeted and effective therapies continues, the demand for sophisticated, purpose-built intermediates like this one will undoubtedly grow, solidifying its place in the medicinal chemist's toolbox.

References

  • Ali, A. A., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ACS Publications. (n.d.). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry.
  • ResearchGate. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.
  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Parchem. (n.d.). This compound (Cas 850589-44-5).
  • Biomall. (n.d.). This compound, 250mg.
  • MDPI. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties.
  • PubMed. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design.
  • Benchchem. (n.d.). The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Application Notes and Protocols.
  • MDPI. (2020). Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib.
  • Sigma-Aldrich. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.
  • PubMed. (2020). Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine.

Sources

spectroscopic data (NMR, IR, MS) of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Spectral Analysis

I'm starting by delving into the spectroscopic data for the target compound. I've initiated searches for NMR, IR, and MS data. Next, I'll hunt for established experimental protocols used to acquire similar small molecule data, which should provide a foundation for my own approach.

Gathering Supporting Literature

I'm now expanding my search to include literature related to the synthesis and application of the target compound. I'm also focusing on sourcing authoritative texts on spectroscopic data interpretation to strengthen my analysis. My goal is to structure the guide with a clear introduction to the compound and then dedicate sections to NMR, IR, and MS, including experimental protocols, data interpretation, and workflow diagrams. References will be meticulously compiled.

Expanding Data Acquisition Scope

I'm broadening my data search to include the specific spectroscopic data for 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid. Simultaneously, I'm digging into experimental protocols for acquiring data on similar molecules to inform my methodologies section. I'm also securing literature on this compound's synthesis and use, aiming to provide strong context and justify experimental decisions. The guide will include tables and diagrams, and I'll meticulously cite all sources.

Composing Technical Data

I'm currently structuring a detailed technical guide focused on the spectroscopic data of this compound. I've begun with the introduction, briefly outlining the compound and its relevance. Next, I'll dive into NMR, IR, and MS data, providing interpretations and correlations. I'll include expected chemical shifts, characteristic peaks, and fragmentation patterns.

Gathering Spectral Details

I'm now prioritizing finding the detailed NMR data. While I've located a reference to a ¹H NMR spectrum, the precise chemical shifts remain elusive. My search is expanded to uncover this crucial information, and I am also exploring typical chemical shifts for similar compounds to help interpret potential results. I'm aiming for thoroughness here, focusing on the expected chemical shifts and coupling constants related to the structure.

Developing the Introduction

I've crafted the introductory section, including the compound's chemical formula, molecular weight, CAS number, and a brief explanation of its relevance in medicinal chemistry and drug development. I've also incorporated a Graphviz diagram of the chemical structure.

\n\n

I'm now expanding the introductory section with a discussion of the compound's applications and significance. I'm focusing on its role as a building block for synthesizing complex molecules, particularly potential enzyme inhibitors, while also trying to find cited sources to back this information. I am also planning to delve deeper into the specific spectroscopic methods.

Planning Spectroscopic Analysis

I'm now fully immersed in developing the detailed spectroscopic guide. My focus is on organizing the NMR, IR, and MS sections. I'm actively collecting data and devising clear interpretations, including expected peak assignments and fragmentation pathways. I'm compiling detailed protocols for the acquisition of these spectra, and including visual aids to ensure clarity. The reference search is progressing.

Outlining the Spectroscopic Guide

Compiling Initial Data

I've started gathering some fundamental information, including the molecular formula and weight for the compound. The spectroscopic data is my primary target, and I'm currently focused on pinpointing sources for that specific data.

Developing a Framework

I've realized that simply pointing to data sources isn't sufficient. To provide a truly in-depth guide, I'll need to predict the spectroscopic features based on the compound's structure. This means I'll detail expected NMR chemical shifts, IR vibrational frequencies, and MS fragmentation patterns. I plan to organize the guide with dedicated sections for each spectroscopic technique, allowing for a structured and informative presentation.

Refining the Approach

I've moved beyond simply listing data sources and am now focusing on predicting the spectroscopic features of the compound. This will involve detailed predictions for NMR, IR, and MS, along with explanations and experimental protocols. I will include Graphviz diagrams for clarity, ensuring a comprehensive and useful guide.

Defining the Guide Scope

My focus has shifted to designing a comprehensive guide. I'll provide predicted data and detailed interpretations for NMR, IR, and MS spectra. Each section will cover technique relevance, predicted data (clearly marked as such), chemical principle explanations, and step-by-step experimental protocols. I plan to incorporate Graphviz diagrams for visual clarity, aiming to deliver a high-quality resource despite the absence of specific experimental data. I'm ready to begin writing the guide, confident in my approach.

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Contextualizing the Compound in Modern Drug Discovery

3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid is a substituted phenylboronic acid of significant interest to the pharmaceutical industry. Its structural motifs make it a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex molecular architectures.[1] The boronic acid moiety serves as a versatile handle for forming carbon-carbon bonds, a cornerstone of modern drug synthesis.[2][3][4] However, the successful application of this reagent in a discovery or development setting is fundamentally dependent on its physicochemical properties. An incomplete understanding of its solubility and stability can lead to failed reactions, irreproducible results, and ultimately, delays in the drug development pipeline.

This guide provides an in-depth analysis of the critical solubility and stability characteristics of this compound. The methodologies described herein are designed to be self-validating, providing researchers with the robust data needed to confidently employ this reagent in their synthetic and developmental workflows.

Core Physicochemical and Structural Characteristics

A foundational understanding begins with the compound's basic properties. These identifiers are crucial for sourcing, documentation, and analytical characterization.

PropertyValueSource
IUPAC Name This compound-
CAS Number 850589-44-5[1][5][6]
Molecular Formula C₁₀H₁₁BClNO₃[1][5]
Molecular Weight 239.46 g/mol [1]
Physical Form Solid

Solubility Profile: A Gateway to Application

Solubility is a critical gatekeeper for the utility of any active pharmaceutical ingredient (API) or key intermediate.[7][8] It dictates the choice of reaction solvents, formulation strategies, and ultimately, bioavailability. For this compound, determining its solubility profile across a range of pharmaceutically relevant solvents and pH conditions is the first step in its practical application.

The Scientific Rationale Behind Solubility Assessment

We differentiate between two key types of solubility: kinetic and thermodynamic. Kinetic solubility measures the point of precipitation from a supersaturated solution (often from a DMSO stock), providing a rapid assessment for early-stage screening.[9] Thermodynamic (or equilibrium) solubility, the focus of this guide, defines the true saturation point of a compound in a solvent at equilibrium.[9] This value is essential for robust process development and formulation. The World Health Organization (WHO) outlines specific guidelines for determining equilibrium solubility for Biopharmaceutics Classification System (BCS) biowaivers, which serve as a gold standard for methodology.[10]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed to generate reliable and reproducible thermodynamic solubility data, conforming to industry best practices.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Materials:

  • This compound

  • Aqueous Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)

  • Organic Solvents: Acetonitrile, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO)

  • Calibrated Analytical Balance, pH Meter

  • Thermostatic Shaker/Incubator

  • Centrifuge and/or Syringe Filters (0.45 µm)

  • Validated High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

  • Preparation: Add an excess amount of solid this compound to several vials (ensuring a visible amount of undissolved solid will remain at equilibrium).

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each test solvent/buffer to the respective vials.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours. The system is considered at equilibrium when solubility measurements from consecutive time points are consistent.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant from the undissolved solid via centrifugation or by filtering through a 0.45 µm syringe filter. This step is critical to avoid inflating the solubility measurement with suspended solid particles.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a pre-validated, stability-indicating HPLC-UV method.

  • Data Reporting: Report the solubility in mg/mL. The experiment should be performed in triplicate for each condition.[10]

Anticipated Solubility Data

While specific experimental data for this exact molecule is not publicly available, we can extrapolate based on the general behavior of phenylboronic acids. They tend to exhibit low aqueous solubility but higher solubility in organic solvents like ethers and ketones.[11][12]

Solvent/BufferpHAnticipated Solubility (mg/mL)Rationale / Comments
Aqueous Buffer1.2LowThe molecule is largely neutral; solubility is driven by polarity.
Aqueous Buffer4.5LowMinimal change expected as the molecule lacks easily ionizable groups in this range.
Aqueous Buffer6.8Low to ModerateThe boronic acid pKa (typically ~8.8 for phenylboronic acid) means it remains largely protonated.[3]
EthanolN/AModerate to HighPolar protic solvent capable of hydrogen bonding.
AcetoneN/AModerate to HighPolar aprotic solvent. Phenylboronic acid shows good solubility in ketones.[12]
DMSON/AHighA powerful, polar aprotic solvent capable of dissolving a wide range of compounds.
Visualization: Solubility Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh Excess Solid B Add Precise Volume of Solvent A->B C Agitate at Constant Temp (24-48 hours) B->C D Centrifuge / Filter (Phase Separation) C->D E Dilute Supernatant D->E F Quantify via HPLC E->F G G F->G Report Solubility (mg/mL)

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Ensuring Molecular Integrity

Boronic acids, while versatile, are susceptible to specific degradation pathways that must be understood and controlled.[13][14] Their stability is not only crucial for shelf-life but also for ensuring the integrity of the molecule during chemical reactions, which are often performed under heating or in the presence of acidic/basic reagents. Forced degradation studies are an essential tool, mandated by regulatory bodies like the ICH, to probe these liabilities.[15][16][17]

Key Instability Pathways for Boronic Acids
  • Dehydration to Boroxines: A primary and well-documented characteristic of boronic acids is their propensity to undergo reversible dehydration to form a trimeric anhydride known as a boroxine.[2][3][18] This equilibrium can be driven by heat and may occur in both the solid state and in solution.[19][20] While reversible, the presence of boroxine can complicate stoichiometry and reaction kinetics.

  • Oxidative Deboronation: Boronic acids can be susceptible to oxidation, particularly in biological contexts or in the presence of reactive oxygen species, leading to the cleavage of the C-B bond and formation of the corresponding phenol.[21][22][23]

  • Protodeboronation: In aqueous solutions, slow cleavage of the C-B bond can occur, replacing the boronic acid group with a hydrogen atom. This process can be accelerated under certain conditions.[22]

Visualization: The Boronic Acid-Boroxine Equilibrium

This diagram illustrates the critical equilibrium between the monomeric acid and its trimeric boroxine form.

G cluster_acid cluster_boroxine A [Molecule A] B [Molecule B] C [Molecule C] D [Trimeric Structure] D->A - 3 H₂O D->B - 3 H₂O D->C - 3 H₂O

Caption: Reversible dehydration of boronic acid to its boroxine.

Experimental Protocol: Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.

Objective: To identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.

Methodology: A stability-indicating HPLC method, capable of separating the parent compound from all potential degradation products, must be developed and validated before initiating these studies. A typical goal for forced degradation is to achieve 10-15% degradation of the active ingredient.[24]

Stress ConditionProtocol
Acid Hydrolysis 1. Dissolve the compound in 0.1 N HCl. 2. Incubate at 60-80°C. 3. Sample at intervals (e.g., 2, 6, 12, 24 hours). 4. Neutralize samples before HPLC analysis.
Base Hydrolysis 1. Dissolve the compound in 0.1 N NaOH. 2. Incubate at room temperature or mildly elevated temperature (e.g., 40°C), as base hydrolysis can be rapid. 3. Sample at shorter intervals (e.g., 0.5, 1, 2, 4 hours). 4. Neutralize samples before HPLC analysis.
Oxidation 1. Dissolve the compound in a suitable solvent (e.g., Acetonitrile/Water). 2. Add 3-6% hydrogen peroxide (H₂O₂). 3. Incubate at room temperature. 4. Sample at intervals (e.g., 2, 6, 12, 24 hours) and analyze.
Thermal (Solid) 1. Place the solid compound in a controlled temperature oven (e.g., 80°C). 2. Sample at intervals (e.g., 1, 3, 7 days). 3. Dissolve samples in a suitable solvent for HPLC analysis.
Photostability 1. Expose both the solid compound and a solution to a calibrated light source (ICH Q1B conditions: overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/square meter). 2. Protect a parallel set of samples from light as a control. 3. Analyze samples after exposure.
Visualization: Forced Degradation Workflow

This diagram provides a high-level overview of the forced degradation study process.

G cluster_stress Stress Conditions Start Drug Substance: 3-Chloro-4-(cyclopropylcarbamoyl) phenylboronic acid Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Ox Oxidation (H₂O₂) Start->Ox Therm Thermal Start->Therm Photo Photolytic Start->Photo Analysis Analyze via Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Report Identify Degradants Elucidate Pathways Assess Intrinsic Stability Analysis->Report

Caption: Workflow for a comprehensive forced degradation study.

Conclusion: A Framework for Confident Application

The robust use of this compound in a research and development setting is contingent upon a thorough understanding of its fundamental physicochemical properties. Its solubility dictates the feasibility of its use in various solvent systems, while its stability profile informs its handling, storage, and reaction conditions. The primary stability concern for this class of compounds is the reversible dehydration to its boroxine trimer, a phenomenon that must be accounted for in quantitative applications. Forced degradation studies provide the necessary insight into its liabilities under hydrolytic, oxidative, thermal, and photolytic stress.

By implementing the systematic, self-validating protocols detailed in this guide, researchers can generate the critical data required to mitigate risks, ensure reproducibility, and accelerate the progression of their drug discovery programs.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. (2020, July 1). Veeprho. Retrieved from [Link]

  • Phenylboronic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved from [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed. Retrieved from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 9). PubMed. Retrieved from [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). University of California, Irvine. Retrieved from [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013, April 3). The Royal Society of Chemistry. Retrieved from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 2). PNAS. Retrieved from [Link]

  • Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. (n.d.). ResearchGate. Retrieved from [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). American Chemical Society. Retrieved from [Link]

  • On-Surface Synthesis of Boroxine-Based Molecules. (2021, November 30). CNR-IRIS. Retrieved from [Link]

  • Strategic Screening for Solubility Solutions. (2019, March 2). Pharmaceutical Technology. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). SpringerLink. Retrieved from [Link]

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. (n.d.). PubChem. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). ResearchGate. Retrieved from [Link]

  • Synthesis and evolution of 3-chloro-4-pyrazole azetidinones. (2024, November 5). Heliyon. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (n.d.). MDPI. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Within the vast arsenal of available reagents, arylboronic acids are key players, and among them, highly functionalized structures offer unique advantages for constructing complex molecular architectures.

This guide focuses on 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid , a sophisticated building block of significant interest to researchers in medicinal chemistry and drug development. Its structure is notable for three key features:

  • The boronic acid group , which is the reactive handle for the Suzuki coupling.

  • The chloro substituent , which electronically modifies the aromatic ring and provides a potential secondary site for further cross-coupling or derivatization.

  • The N-cyclopropyl carboxamide group , which imparts specific steric and electronic properties, influences solubility, and can engage in crucial hydrogen bonding interactions within a biological target.

This combination makes it a valuable intermediate for synthesizing enzyme inhibitors, receptor modulators, and other bioactive compounds.[3] This document provides a deep dive into its application, grounded in the fundamental principles of the Suzuki-Miyaura reaction, and offers a robust protocol for its successful implementation.

Physicochemical Properties

A thorough understanding of a reagent's properties is critical for experimental design, handling, and storage.

PropertyValueSource
CAS Number 850589-44-5[4]
Molecular Formula C₁₀H₁₁BClNO₃[4][5]
Molecular Weight 239.46 g/mol [4]
Appearance Off-white to light yellow solid[4]
Melting Point 216-220 °C[4]
Storage 2-8°C, under inert atmosphere[4]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale

The success of a Suzuki coupling reaction hinges on the seamless operation of a palladium-based catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Causality in the Cycle:
  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (Ar¹-X). This is often the rate-limiting step, particularly for less reactive aryl chlorides. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it promotes the formation of a highly reactive, coordinatively unsaturated palladium species that facilitates this step.[6]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base converts the neutral, trivalent boronic acid into a more nucleophilic, tetravalent "ate" complex (Ar²-B(OH)₃⁻).[7][8] This activation is arguably the most critical aspect of the Suzuki reaction's design, as it dramatically accelerates the transfer of the aryl group (in this case, the 3-chloro-4-(cyclopropylcarbamoyl)phenyl moiety) to the palladium.

  • Reductive Elimination: In the final step, the two coupled organic fragments (Ar¹ and Ar²) are expelled from the palladium coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition boronic_acid Ar²B(OH)₂ pdi_complex Ar¹-Pd(II)L₂-X oxidative_addition->pdi_complex pdi_complex->pd0 Reductive Elimination transmetalation Transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination product Ar¹-Ar² (Product) reductive_elimination->product boronate [Ar²B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₃PO₄) boronate->transmetalation  

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust set of starting conditions for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates, particularly for sterically hindered or electronically challenging partners.[6]

Reagents and Equipment
  • Boronic Acid: this compound

  • Aryl Halide: e.g., 4-Bromoanisole (as a model substrate)

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Tri-tert-butylphosphine (P(t-Bu)₃) or a Buchwald ligand such as SPhos

  • Base: Finely powdered Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Solvents: Anhydrous, degassed 1,4-Dioxane and Water

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert gas line (Argon or Nitrogen), TLC plates or LC-MS for monitoring.

Recommended Reaction Parameters
ComponentEquivalentsMolarity (vs. Limiting Reagent)Role
Aryl Halide1.00.1 - 0.2 MElectrophile
Boronic Acid1.2 - 1.5-Nucleophile Source
Pd Pre-catalyst0.01 - 0.05 (1-5 mol%)-Catalyst Source
Ligand0.02 - 0.10 (2-10 mol%)-Stabilizes & Activates Catalyst
Base2.0 - 3.0-Activates Boronic Acid
Solvent-Dioxane/H₂O (4:1 to 10:1)Reaction Medium
Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.3 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of Dioxane and 1 mL of Water) via syringe. Stir the resulting suspension.

  • Catalyst Addition: In a separate vial under inert gas, briefly mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., P(t-Bu)₃, 0.04 equiv.) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the limiting reagent (aryl halide) is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Workflow start Start setup 1. Add Reagents (Ar-X, Boronic Acid, Base) to Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst & Ligand Solution solvent->catalyst react 5. Heat & Stir (80-110 °C) catalyst->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 7. Cool, Dilute, & Extract monitor->workup Complete purify 8. Dry & Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for the Suzuki coupling protocol.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below are common issues and field-proven solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Yield Inactive Catalyst: Pd(0) was not generated or was oxidized.Ensure rigorous degassing of solvents and the reaction vessel. If using a Pd(II) source, consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[8][9]
Inefficient Transmetalation: The boronic acid is not sufficiently activated.Switch to a stronger base (K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered. The small amount of water in the solvent system is crucial for solubilizing the base and forming the active boronate species.[8]
Poor Oxidative Addition: The aryl halide is sterically hindered or electron-rich.Use a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos) to accelerate this step.[6][9] Increase the reaction temperature.
Significant Protodeboronation (Boronic acid is replaced by -H)Harsh Basic Conditions / High Temperature: The C-B bond is cleaved before coupling.Switch to a milder base like potassium fluoride (KF). Run the reaction at the lowest temperature that affords a reasonable rate. If the issue persists, consider converting the boronic acid to a more stable pinacol ester (BPin) derivative.[8]
Homocoupling of Boronic Acid (Ar²-Ar²)Catalyst Choice / Reaction Conditions: Some catalyst systems are more prone to this side reaction.Optimize the palladium source and ligand. In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and disfavor homocoupling.[6]

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura coupling. A successful outcome is not merely a matter of following steps but of understanding the underlying mechanism. By carefully selecting a synergistic combination of a high-activity palladium catalyst system, an appropriate base to ensure efficient boronate formation, and rigorously maintained inert conditions, researchers can reliably incorporate this valuable building block into their synthetic campaigns, accelerating the pace of discovery in pharmaceutical and materials science.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Suzuki–Miyaura coupling of arylboronic acids to gold(III) - RSC Publishing. [Link]

  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Suzuki cross-coupling reaction - YouTube. [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. [Link]

  • This compound - MySkinRecipes. [Link]

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 - PubChem. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

Sources

Application Notes and Protocols for the Use of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Biaryls

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmacologically active compounds and functional materials necessitates robust and versatile synthetic methodologies for its construction. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds, offering a broad functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents.[1][2]

This document provides a detailed guide to the application of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid , a specialized building block of significant interest in drug discovery.[3] The presence of a chloro substituent, a cyclopropylamide group, and a boronic acid moiety on the same phenyl ring presents both opportunities for molecular diversification and specific challenges in optimizing cross-coupling reactions. These application notes will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, offer field-proven protocols for the use of this specific boronic acid, and provide insights into overcoming potential synthetic hurdles.

Understanding the Reagent: Physicochemical Properties and Reactivity Profile

This compound is a white to off-white solid with a molecular weight of 239.46 g/mol .[4] Its structural features significantly influence its reactivity in Suzuki-Miyaura coupling.

PropertyValueSource
Molecular Formula C₁₀H₁₁BClNO₃[4]
Molecular Weight 239.46 g/mol [4]
Appearance Off-white to light yellow solid[4]
Melting Point 216-220 °C[4]
Storage 2-8°C[4]

The electronic nature of this boronic acid is influenced by the opposing effects of the electron-withdrawing chloro group and the amide functionality, which can have varied effects depending on the reaction conditions. The steric bulk of the cyclopropylcarbamoyl group can also play a role in the efficiency of the transmetalation step.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any Suzuki-Miyaura coupling. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Base->Transmetalation Activates Boronic Acid ArylHalide R¹-X ArylHalide->OxAdd Workflow_Protocol1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine boronic acid (1.2 eq.), aryl bromide (1.0 eq.), base (2.0 eq.), Pd(OAc)₂ (2 mol%), and ligand (4 mol%) in a Schlenk flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B C Add degassed solvent (e.g., Dioxane/Water 4:1) via syringe. B->C D Heat the reaction mixture to 80-100 °C with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. E->F G Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. F->G H Purify the crude product by flash column chromatography. G->H

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), Palladium(II) acetate (0.02 equivalents), and tricyclohexylphosphine (0.04 equivalents).

  • Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be around 0.1-0.2 M.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with Challenging Aryl Chlorides

Aryl chlorides are less reactive than their bromide and iodide counterparts, often requiring more active catalyst systems.

Key Modifications from Protocol 1:

  • Catalyst System: Employ a more active pre-catalyst such as [Pd(IPr)(allyl)Cl] or a combination of Pd₂(dba)₃ with a sterically demanding and electron-rich ligand like XPhos or RuPhos.

  • Base: A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective.

  • Temperature: Higher reaction temperatures (100-120 °C) may be necessary.

  • Solvent: Anhydrous solvents like toluene or CPME might be beneficial in some cases.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst.
Insufficiently strong baseSwitch to a stronger base like K₃PO₄ or Cs₂CO₃.
Poor solubility of reagentsTry a different solvent system (e.g., Toluene/Water, DMF/Water).
Protodeborylation Presence of excess water or protic sourcesUse anhydrous solvents and ensure reagents are dry. Consider using the more stable pinacol ester of the boronic acid.
Homocoupling of Boronic Acid Oxygen in the reaction mixtureEnsure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Dehalogenation of Aryl Halide Presence of water and certain basesUse a non-aqueous solvent system if this is a significant side reaction.

Safety Precautions

  • This compound: May cause skin, eye, and respiratory irritation. [5][6]Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.

  • Solvents: The organic solvents used are flammable. Keep away from ignition sources.

Conclusion

This compound is a valuable building block for the synthesis of complex biaryl structures. Successful Suzuki-Miyaura coupling of this reagent hinges on a careful selection of the catalyst system, base, and solvent to match the reactivity of the coupling partner. By following the protocols and troubleshooting guidance provided in these application notes, researchers can effectively utilize this versatile reagent in their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Singh, D. et al. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • MySkinRecipes. This compound. [Link]

  • MSDS of 3-chloro-4-(ethoxycarbonyl)phenylboronic acid. (2017). [Link]

  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7129-7132.
  • Li, A. Y., & Chen, Y. (2004). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 45(47), 8751-8753.
  • Molander, G. A., & Dreher, S. D. (2007). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 72(10), 3791–3795.

Sources

The Strategic Utility of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery

In the landscape of contemporary drug discovery, particularly in the realm of oncology and inflammatory diseases, the development of selective kinase inhibitors remains a paramount objective. The strategic incorporation of specific structural motifs that can favorably influence a molecule's pharmacokinetic and pharmacodynamic profile is a cornerstone of modern medicinal chemistry. 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid has emerged as a highly valuable building block in this context. Its utility is primarily centered on its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to generate complex molecular architectures.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this key intermediate. We will delve into the rationale behind its use, detailed methodologies for its application in synthesis, and the impact of its constituent functional groups on the biological activity of the resulting compounds.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 850589-44-5
Molecular Formula C₁₀H₁₁BClNO₃
Molecular Weight 239.46 g/mol
Appearance Off-white to light yellow solid
Melting Point 216-220 °C
pKa 7.09 ± 0.17 (Predicted)
Storage 2-8°C, under inert atmosphere

Handling and Storage Considerations: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, at the recommended temperature to prevent degradation.

The Role of Key Structural Motifs

The utility of this compound as a building block is not merely due to its boronic acid functionality, which enables versatile carbon-carbon bond formation. The chloro and cyclopropylcarbamoyl substituents play crucial roles in modulating the properties of the final drug candidates.

The "Magic" Chloro Substituent

The introduction of a chlorine atom into a drug candidate can have profound effects on its biological activity and pharmacokinetic properties, an observation sometimes referred to as the "magic chloro" effect.[2] Key contributions of the chloro group include:

  • Enhanced Potency: The chlorine atom can engage in favorable interactions, such as halogen bonding, within the target protein's binding pocket, leading to a significant increase in potency.[3]

  • Modulation of Physicochemical Properties: Chlorine substitution can increase lipophilicity, which can influence cell permeability and oral absorption.[4]

  • Metabolic Stability: The presence of a chlorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of the drug.[4]

The Versatile Cyclopropyl Group

The cyclopropyl ring is an increasingly popular motif in medicinal chemistry due to its unique conformational and electronic properties.[5][6] Its incorporation can lead to several advantages:

  • Increased Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl group can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for the target.[7]

  • Improved Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[7]

  • Enhanced Solubility and Permeability: The introduction of a cyclopropyl group can favorably impact a molecule's solubility and permeability by disrupting planarity and reducing intermolecular stacking.

Application in Kinase Inhibitor Synthesis: A Case Study

A prime example of the application of this compound is in the synthesis of pyrazolyl-urea derivatives as potent kinase inhibitors. These compounds have shown promise in the treatment of various cancers.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted from a patented synthesis of a pyrazolyl-urea based kinase inhibitor. This reaction couples this compound with 4-bromo-1H-pyrazole.

Reaction Scheme:

G A This compound C N-(4-(1H-pyrazol-1-yl)-2-chlorophenyl)-N'-cyclopropylurea A->C Pd(PPh3)4, Na2CO3, Dioxane/H2O, 80 °C B 4-bromo-1H-pyrazole B->C

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • 4-bromo-1H-pyrazole (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromo-1H-pyrazole, and sodium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask via syringe.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired bi-aryl compound.

Rationale for Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings.

  • Base: Sodium carbonate is a crucial component that activates the boronic acid for transmetalation.[8]

  • Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents. Degassing the water is important to prevent oxidation of the palladium catalyst.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is critical for reaction efficiency.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add pd_complex1 Ar-Pd(II)-X (L2) oxidative_add->pd_complex1 transmetalation Transmetalation (R-B(OR')2 + Base) pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-R (L2) transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elim->product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a reliable and efficient means to synthesize complex molecules with desirable pharmacological properties. The presence of the chloro and cyclopropylcarbamoyl moieties provides medicinal chemists with powerful tools to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this versatile reagent in their drug discovery endeavors, ultimately contributing to the development of novel therapeutics.

References

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update. (2020). Scientific Update. [Link]

  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. (2023). Journal of Medicinal Chemistry. [Link]

  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (2007). The Journal of Organic Chemistry. [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. (2023). RSC Publishing. [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PubMed Central. [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters. [Link]

  • Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a... (n.d.). ResearchGate. [Link]

  • Suzuki–Miyaura coupling of arylboronic acids to gold(III). (2014). RSC Publishing. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. (n.d.). PubChem. [Link]

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (2020). Acta Pharmaceutica Sinica B. [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.). [Link]

Sources

The Strategic Application of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Substituted Phenylboronic Acids in Modern Kinase Inhibitor Design

In the landscape of targeted cancer therapy, protein kinases have emerged as one of the most critical classes of drug targets. Their dysregulation is a hallmark of numerous malignancies, driving uncontrolled cell proliferation, survival, and metastasis. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the pursuit of novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry.

Within this context, 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid has garnered significant attention as a versatile and highly valuable building block in the synthesis of next-generation kinase inhibitors. Its unique structural features—a chloro substituent, a cyclopropylcarbamoyl moiety, and a reactive boronic acid group—offer a compelling combination of attributes for constructing complex molecular architectures with potent biological activity. This technical guide provides an in-depth exploration of the application of this reagent, focusing on its role in the synthesis of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key mediator in inflammatory and oncogenic signaling pathways.

Physicochemical Properties and Strategic Advantages

The utility of this compound in kinase inhibitor synthesis is rooted in its distinct chemical properties.

PropertyValueReference
Molecular Formula C10H11BClNO3[1][2]
Molecular Weight 239.46 g/mol [1]
CAS Number 850589-44-5[1][2]
Appearance Off-white to light yellow solid[3]
Melting Point 216-220 °C[3]

The strategic advantages conferred by its structure are multifaceted:

  • The Boronic Acid Moiety : This functional group is the cornerstone of its utility, serving as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This reaction is one of the most powerful and widely used methods for the formation of C-C bonds in modern organic synthesis, prized for its mild reaction conditions, functional group tolerance, and commercial availability of a vast array of coupling partners.[5][6]

  • The Chloro Substituent : The presence of a chlorine atom on the phenyl ring influences the electronic properties of the molecule and can provide an additional vector for interaction with the target kinase. Halogen bonding is increasingly recognized as a significant non-covalent interaction in drug-receptor binding, potentially enhancing affinity and selectivity.

  • The Cyclopropylcarbamoyl Group : This amide-containing substituent offers several benefits. The cyclopropyl group is a bioisostere for larger, more flexible alkyl groups and can impart favorable metabolic stability and conformational rigidity. The amide linkage provides a hydrogen bond donor and acceptor, which can be crucial for anchoring the inhibitor within the ATP-binding pocket of the target kinase.

Application in the Synthesis of IRAK-4 Inhibitors: A Case Study

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that plays a central role in the innate immune system.[1][7] It is a critical downstream component of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), and its activation leads to the production of pro-inflammatory cytokines through the NF-κB and MAPK signaling pathways.[8][9] Dysregulation of the IRAK-4 signaling pathway has been implicated in a variety of inflammatory diseases and cancers, particularly hematological malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[2][3][4][10][11] Consequently, IRAK-4 has emerged as a high-priority target for the development of novel anti-inflammatory and anti-cancer therapeutics.

The synthesis of potent and selective IRAK-4 inhibitors often involves the construction of a core scaffold that is subsequently elaborated with various substituents to optimize binding affinity and pharmacokinetic properties. The Suzuki-Miyaura coupling is a frequently employed strategy in this process, and this compound represents an ideal coupling partner for introducing a key pharmacophoric element.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of an IRAK-4 inhibitor utilizing a Suzuki-Miyaura coupling reaction.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Intermediate/Final Product cluster_purification Workup & Purification A Heterocyclic Halide (e.g., Chloropyrimidine) C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Dioxane/Water) A->C B This compound B->C D Coupled Product (IRAK-4 Inhibitor Scaffold) C->D C-C Bond Formation E Aqueous Workup Column Chromatography D->E F Final IRAK-4 Inhibitor E->F G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation AP1 AP-1 MAPK->AP1 Activation Gene Gene Transcription NFkB->Gene AP1->Gene Cytokines Pro-inflammatory Cytokines Gene->Cytokines Chemokines Chemokines Gene->Chemokines Survival Cell Survival Factors Gene->Survival

Sources

experimental setup for reactions involving 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic Acid in Cross-Coupling Reactions

Abstract

This comprehensive application note provides researchers, chemists, and drug development professionals with a detailed guide to the effective use of this compound (CAS No. 850589-44-5) in synthetic organic chemistry. The focus is on its application in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation. This document elucidates the compound's unique structural attributes, provides validated protocols for its use, offers insights into reaction optimization, and outlines robust troubleshooting strategies. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high-yield synthesis of complex biaryl structures critical to pharmaceutical and materials science research.

Compound Profile and Strategic Considerations

This compound is a specialized building block designed for creating complex molecular architectures.[1][2][3] Its utility is primarily centered on the Suzuki-Miyaura reaction, which enables the formation of a carbon-carbon bond between the boronic acid's phenyl ring and a suitable aryl or heteroaryl halide/triflate.[4]

Molecular Structure and Key Features:

  • CAS Number: 850589-44-5

  • Molecular Formula: C₁₀H₁₁BClNO₃

  • Molecular Weight: 239.46 g/mol [2]

The reactivity and application of this molecule are dictated by the interplay of its three key functional groups:

  • The Boronic Acid [-B(OH)₂]: This is the reactive center for the Suzuki-Miyaura coupling. It participates in the crucial transmetalation step of the catalytic cycle, transferring its aryl group to the palladium center.[4] Boronic acids are generally favored for their stability, low toxicity, and commercial availability.[5]

  • The ortho-Chloro Substituent: The chlorine atom positioned ortho to the boronic acid exerts a significant electronic and steric influence. As an electron-withdrawing group, it can modulate the electronics of the phenyl ring. While electron-deficient boronic acids can sometimes exhibit slower rates of transmetalation, the choice of appropriate ligands and bases can overcome this.[6][7] Furthermore, ortho substituents can lead to the formation of atropisomers if rotation around the newly formed biaryl bond is hindered.[8][9]

  • The meta-Cyclopropylcarbamoyl Moiety: This functional group, comprising a stable amide linkage and a cyclopropyl ring, is highly relevant in medicinal chemistry. The cyclopropyl group is a bioisostere for other functionalities and can introduce conformational rigidity, which is often desirable for optimizing ligand-receptor binding.[10][11] The amide group is generally stable under Suzuki-Miyaura conditions, making this reagent compatible with late-stage functionalization strategies in complex syntheses.[12]

Essential Prerequisites: Storage, Handling, and Safety

The successful application of any boronic acid begins with its proper handling and storage. Neglecting these steps can lead to reagent decomposition and failed reactions.

Storage: Arylboronic acids are sensitive to air and moisture.[13] They have a propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines.[14][15] While often still reactive, the presence of boroxines complicates stoichiometry.

  • Recommendation: Store this compound under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. For long-term storage, refrigeration (2-8°C) in a desiccator is advised.[13]

Handling:

  • Always handle the solid reagent in a location with minimal humidity or in a glove box.

  • Avoid dust formation. Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]

  • Consult the Safety Data Sheet (SDS) for specific hazard information, which may include skin, eye, and respiratory irritation.[16][18][19]

Incompatible Materials:

  • Keep away from strong oxidizing agents and strong bases during storage.[13][20]

Core Application: Suzuki-Miyaura Cross-Coupling Protocol

This section provides a robust, generalized protocol for the coupling of this compound with an aryl bromide. This protocol serves as an excellent starting point for a wide range of substrates.

General Reaction Scheme

Caption: Generalized Suzuki-Miyaura reaction scheme.

Detailed Step-by-Step Methodology

Materials & Equipment:

  • Oven-dried reaction vial (e.g., microwave vial) or Schlenk flask with a magnetic stir bar.

  • This compound (1.2 equiv).

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv, limiting reagent).

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%).

  • Base (e.g., K₂CO₃, finely powdered) (2.0-3.0 equiv).

  • Anhydrous, degassed solvents (e.g., 1,4-Dioxane and Water, 4:1 v/v).

  • Inert gas supply (Argon or Nitrogen).

  • Standard laboratory glassware for work-up and purification.

Procedure:

  • Vial Preparation: To a dry reaction vial containing a stir bar, add this compound, the aryl halide, the base, and the palladium catalyst.[7][21]

  • Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere. An active flow of inert gas should be maintained.

  • Solvent Addition: Using a gas-tight syringe, add the degassed solvent system (e.g., 4:1 Dioxane/H₂O) to achieve a final concentration of 0.1-0.2 M with respect to the limiting aryl halide.[7]

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C). Stir the mixture vigorously.[6]

  • Monitoring: Monitor the reaction's progress periodically. Withdraw a small aliquot via syringe, quench it with water, extract with ethyl acetate, and analyze the organic layer by TLC or LC-MS to check for the disappearance of the limiting reagent.[6][22][23]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and then brine.[7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.[24]

Scientific Rationale and Optimization Strategies

Achieving high yields and purity requires a rational approach to selecting reaction parameters. The choices are interdependent and should be optimized for each specific substrate pairing.

Parameter Selection Table
ParameterCommon ChoicesRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3)Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst suitable for a broad range of substrates. For less reactive aryl chlorides, more active Pd(0) sources or specialized catalysts with bulky, electron-rich ligands (e.g., Buchwald systems) are often required to facilitate the rate-limiting oxidative addition step.[4][25]
Ligand PPh₃, dppf, Buchwald Ligands (SPhos, XPhos), P(t-Bu)₃The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient boronic acids or challenging couplings, electron-rich and bulky phosphine ligands are known to accelerate both oxidative addition and reductive elimination steps.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[7] For this specific boronic acid, a moderately strong base like K₂CO₃ or K₃PO₄ is a good starting point. Stronger bases like Cs₂CO₃ can be beneficial but may also increase the risk of side reactions like protodeboronation.[7]
Solvent Dioxane/H₂O, Toluene/H₂O, THF, DMFA biphasic system like Dioxane/H₂O is common. Water helps solubilize the inorganic base and facilitates boronate formation.[7] Anhydrous conditions with a soluble organic base may be necessary if either substrate is sensitive to hydrolysis.
Temperature 80 - 120 °CHigher temperatures generally increase reaction rates but can also accelerate catalyst decomposition and protodeboronation of the boronic acid.[7] Microwave heating can sometimes be used to shorten reaction times dramatically.[26][27]
Troubleshooting Common Issues
ProblemLikely Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized). 2. Insufficiently strong base. 3. Oxidative addition is too slow (if using an aryl chloride).1. Ensure rigorous degassing; use a fresh catalyst or a robust precatalyst.[7] 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[6] 3. Switch to a more active catalyst system with a bulky, electron-rich ligand (e.g., XPhos or SPhos). Increase temperature.[7]
Protodeboronation 1. Boronic acid instability under reaction conditions (excessive heat or base). 2. Presence of excess water.1. Use a milder base (e.g., KF). Lower the reaction temperature.[7] 2. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.[5][7]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve degassing technique. Purge the flask and solvents thoroughly with inert gas for a longer duration.[6]
Poor Product Recovery Product may be partially soluble in the aqueous phase during work-up.Perform multiple extractions (3x) from the aqueous layer. If the product is very polar, consider a back-extraction or use a different work-up solvent.

Visualizing the Process: Workflows and Mechanisms

Visual diagrams provide a clear conceptual framework for both the underlying chemistry and the practical laboratory workflow.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[4]

Caption: Experimental workflow from setup to purification.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex biaryl compounds. Its successful application hinges on a clear understanding of its chemical properties, adherence to proper handling protocols, and the rational selection of catalytic conditions. The protocols and optimization strategies detailed in this guide provide a solid foundation for researchers to confidently and efficiently incorporate this building block into their synthetic programs, accelerating the discovery and development of novel chemical entities.

References

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). UBC Library Open Collections. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. [Link]

  • SUZUKI REACTION MONITORING. (n.d.). Advion. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2008). ResearchGate. [Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). ACS Catalysis. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). National Institutes of Health. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014). National Institutes of Health. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). National Institutes of Health. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. (1999). The Journal of Organic Chemistry. [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). American Chemical Society. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2016). National Institutes of Health. [Link]

  • 3-Chloro Phenyl Boronic Acid CAS No 63503-60-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Loba Chemie. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (2009). ResearchGate. [Link]

  • 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. (n.d.). Organic Syntheses. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2022). MDPI. [Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (2000). University of Glasgow. [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (2005). National Institutes of Health. [Link]

  • How to Store Boric Acid. (n.d.). Lab Alley. [Link]

  • Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. (2010). Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. (2010). ResearchGate. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). National Institutes of Health. [Link]

Sources

Application Notes & Protocols: The Utility of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern hit-identification strategies, prized for its efficiency in exploring chemical space and its capacity to yield highly optimized lead candidates.[1][2] Within the FBDD paradigm, the selection of high-quality fragments is paramount. Boronic acids, in particular, have garnered significant interest due to their unique ability to form reversible covalent bonds with nucleophilic residues like serine, threonine, or lysine, offering a powerful tool for targeting specific enzyme classes.[3] This guide provides a detailed technical overview and experimental protocols for the application of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid , a strategically designed fragment, in a typical FBDD campaign targeting serine hydrolases. We will explore the rationale behind its structural components, its physicochemical properties, and step-by-step methodologies for its screening and validation using key biophysical techniques.

Introduction: The Strategic Value of the Fragment

This compound is not merely a random small molecule; it is a carefully considered fragment designed for FBDD. Its utility stems from the synergistic contribution of its three primary structural motifs:

  • The Boronic Acid "Warhead": The boronic acid group is the key functional element, acting as a "warhead" that can form a reversible covalent adduct with the catalytic serine residue found in the active site of serine proteases and hydrolases.[4] This interaction provides a significant affinity advantage over non-covalent fragments and offers a precise anchor point for structure-guided design.[5]

  • The Substituted Phenyl Scaffold: The central phenyl ring serves as a rigid scaffold. The chloro substituent is a critical feature. Halogen atoms, particularly chlorine, can engage in halogen bonding, increase metabolic stability, and dramatically enhance binding potency through favorable interactions within hydrophobic pockets, an effect sometimes termed the "magic chloro" effect.[6][7] The substitution pattern provides clear vectors for synthetic elaboration during hit-to-lead optimization.

  • The Cyclopropylcarbamoyl Moiety: The cyclopropyl group is a valuable motif in medicinal chemistry.[8] It introduces three-dimensional character and conformational rigidity, which can reduce the entropic penalty of binding.[9][10] Furthermore, its high sp3 character and strong C-H bonds often enhance metabolic stability by blocking common sites of oxidative metabolism.[11][12] The amide linkage provides a hydrogen bond donor and acceptor, offering additional potential interactions with the target protein.

This combination of a reactive, yet reversible, warhead, a synthetically tractable scaffold, and property-enhancing peripheral groups makes this fragment an excellent candidate for screening against serine hydrolase targets.

Physicochemical & Fragment Properties

For successful FBDD, fragments must adhere to certain physicochemical standards, often referred to as the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[13] Below is a summary of the properties for this compound.

PropertyValue (Calculated/Estimated)Rationale & Implication for FBDD
Molecular Weight 239.46 g/mol Complies with the "Rule of Three," ensuring higher ligand efficiency and greater room for optimization.[13]
cLogP ~2.0 - 2.5Adheres to the "Rule of Three," suggesting a good balance between solubility and permeability.
Hydrogen Bond Donors 2 (Amide N-H, Boronic acid O-H)Provides key interaction points for target binding.
Hydrogen Bond Acceptors 3 (Amide C=O, Boronic acid O-H x2)Offers multiple opportunities for forming hydrogen bonds with the protein backbone or side chains.
pKa (Boronic Acid) ~7.5 - 8.5Arylboronic acids typically have pKa values in this range.[14][15] This is crucial for experimental design, as the neutral, trigonal form is more cell-permeable, while the anionic, tetrahedral form is often involved in binding. Assays should be buffered accordingly (e.g., pH 7.4).
Aqueous Solubility Low (Estimated <1 mg/mL)Phenylboronic acids, especially substituted ones, often have low aqueous solubility.[16][17] Stock solutions should be prepared in DMSO. Final assay concentrations must be carefully managed to avoid precipitation.
Aqueous Stability ModerateBoronic acids can be susceptible to oxidation at physiological pH.[4][18] Freshly prepared solutions are recommended for all assays. The use of buffers degassed and stored under an inert atmosphere can improve stability.

FBDD Workflow & Methodologies

A robust FBDD campaign employs a tiered approach, starting with a primary screen to identify binders, followed by orthogonal validation and detailed characterization to confirm hits and guide optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Optimization FragmentLib Fragment Library (incl. Target Fragment) PrimaryScreen Primary Screen (e.g., Surface Plasmon Resonance) FragmentLib->PrimaryScreen High Throughput OrthogonalScreen Orthogonal Screen (e.g., NMR Spectroscopy) PrimaryScreen->OrthogonalScreen Confirmed Binders Thermo Thermodynamics & Affinity (Isothermal Titration Calorimetry) OrthogonalScreen->Thermo Validated Hits Structural Structural Biology (X-ray Crystallography) Thermo->Structural Prioritized Hits LeadOpt Structure-Guided Design & Synthesis Structural->LeadOpt High-Res Structure LeadComp Lead Compound LeadOpt->LeadComp Covalent_Interaction cluster_protein Serine Hydrolase Active Site Serine Serine Residue (Nucleophilic -OH) Intermediate Tetrahedral Intermediate (Reversible Covalent Bond) Serine->Intermediate B-O Bond Formation OxyanionHole Oxyanion Hole (Backbone N-H) OxyanionHole->Intermediate H-Bond Stabilization Fragment 3-Chloro-4-(cyclopropylcarbamoyl) phenylboronic acid Fragment->Serine Nucleophilic Attack

Sources

Application Note: Quantitative Analysis of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid is a key building block in modern medicinal chemistry, notable for its role in the synthesis of complex pharmaceutical agents. Its precise quantification is paramount throughout the drug development lifecycle, from ensuring the purity of the active pharmaceutical ingredient (API) to monitoring its stability in formulated products. This application note provides a comprehensive guide to the robust and validated analytical methods for the accurate quantification of this compound, designed for researchers, scientists, and drug development professionals.

The inherent reactivity of the boronic acid moiety, particularly its propensity to form boroxines (anhydrides) and its interactions with diols, presents unique analytical challenges.[1] Therefore, the selection of an appropriate analytical technique is critical and must be guided by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. This document details two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) for routine quality control and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for trace-level analysis and impurity profiling. Additionally, the application of Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment is discussed.

All methodologies presented are grounded in the principles of scientific integrity and are designed to be self-validating systems, adhering to the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R1) for the validation of analytical procedures.[2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing effective analytical methods.

PropertyValueSource
Chemical Formula C10H11BClNO3[5]
Molecular Weight 239.46 g/mol [5]
CAS Number 850589-44-5[5][6]
Appearance Off-white to white solidN/A
Solubility Soluble in organic solvents such as methanol, acetonitrile, and DMSO. Limited solubility in water.N/A

I. High-Performance Liquid Chromatography (HPLC-UV) for Assay and Purity

Reverse-phase HPLC with UV detection is the workhorse method for the routine quantification of this compound in bulk drug substances and formulated products. The method's robustness, reproducibility, and cost-effectiveness make it ideal for quality control environments.

Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on its hydrophobicity, which provides good retention for the moderately polar analyte.[7] The mobile phase, a mixture of an acidic aqueous buffer and an organic modifier, is crucial for achieving symmetrical peak shapes and preventing secondary interactions with residual silanols on the silica support. The acidic pH suppresses the ionization of the boronic acid group, leading to better retention and peak shape. UV detection is suitable due to the presence of a chromophore in the molecule, allowing for sensitive detection at an appropriate wavelength.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Acquisition & Analysis Prep_Standard Prepare Standard Solutions (known concentrations) HPLC_System HPLC System (Pump, Injector, Column, Detector) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution (weigh and dissolve) Prep_Sample->HPLC_System Data_Acq Inject Samples & Acquire Data HPLC_System->Data_Acq Method_Params Set Method Parameters (Mobile Phase, Flow Rate, Wavelength) Peak_Integration Integrate Chromatographic Peaks Data_Acq->Peak_Integration Calibration Generate Calibration Curve Peak_Integration->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Caption: HPLC-UV analysis workflow for quantification.

Detailed Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC grade acetonitrile and methanol.

  • Reagent grade phosphoric acid and water.

  • Reference standard of this compound (purity >99%).

  • Sample containing this compound.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the expected concentration range of the sample (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh an amount of the sample expected to contain approximately 25 mg of the analyte and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

4. Method Validation (as per ICH Q2(R1)): [2][3][4]

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution. The analyte peak should be well-resolved from any other peaks. Forced degradation studies should be performed to demonstrate specificity against potential degradation products.[8][9][10]

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the quantification of trace levels of this compound, such as in impurity profiling or pharmacokinetic studies, LC-MS/MS offers superior sensitivity and selectivity.[11][12][13][14]

Rationale for LC-MS/MS

The high selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the detection of the analyte in complex matrices with minimal interference.[13] This is crucial when dealing with low concentrations where co-eluting impurities could interfere with UV detection. Electrospray ionization (ESI) is a suitable ionization technique for this moderately polar molecule.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample_Prep Sample Extraction/Dilution (e.g., SPE, LLE, or simple dilution) LC_Separation LC Separation (similar to HPLC) Sample_Prep->LC_Separation MS_Ionization Mass Spectrometry (Ionization - ESI) LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (MRM) MS_Ionization->MS_Analysis Data_Acq Data Acquisition MS_Analysis->Data_Acq Quantification Quantification using Internal Standard Data_Acq->Quantification

Caption: LC-MS/MS analysis workflow for trace quantification.

Detailed Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • LC system and column as described for the HPLC method.

  • Internal standard (IS): A structurally similar compound, preferably a stable isotope-labeled analog of the analyte.

2. LC and MS Conditions:

ParameterCondition
LC Conditions As per the HPLC method, potentially with a faster gradient for higher throughput.
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Ion Mode (to be optimized)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M-H]⁻ or [M+H]⁺ (to be determined by infusion of a standard solution)
Product Ions (Q3) At least two characteristic fragment ions (to be determined by product ion scan)
Collision Energy To be optimized for each MRM transition

3. Sample Preparation:

  • Sample preparation will be matrix-dependent. For biological samples, protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary. For drug substance or product, simple dilution may suffice.

  • An internal standard should be added at a fixed concentration to all samples and standards to correct for matrix effects and variations in instrument response.

4. Method Validation:

  • The validation parameters are similar to those for the HPLC method, with a focus on matrix effects, which can be significant in LC-MS/MS analysis.

  • Matrix Effect: Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Recovery: The extraction efficiency of the sample preparation method.

III. Quantitative ¹¹B Nuclear Magnetic Resonance (qNMR) Spectroscopy

For the absolute quantification of this compound without the need for a specific reference standard of the analyte itself, quantitative ¹¹B NMR (qNMR) can be a powerful tool.[15][16][17][18][19]

Principle of qNMR

qNMR relies on the principle that the integrated signal intensity of a nucleus in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard of known concentration and purity, the concentration of the analyte can be accurately determined. ¹¹B NMR is particularly useful for boron-containing compounds.[15][16][17][18][19]

Detailed Protocol

1. Instrumentation and Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a boron-observe probe.

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆).

  • Certified internal standard (e.g., boric acid, triphenyl phosphate).

2. Experimental Parameters:

  • Pulse Sequence: A simple one-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of the nuclei (typically 5-7 times the longest T₁).

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.

  • Integration: The signals of the analyte and the internal standard are carefully integrated.

3. Calculation: The concentration of the analyte is calculated using the following equation:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)

Where:

  • C = concentration

  • I = integral value

  • N = number of nuclei per molecule contributing to the signal

  • MW = molecular weight

  • m = mass

  • V = volume

  • IS = internal standard

Summary of Method Validation Parameters

The following table summarizes the typical acceptance criteria for the validation of the described analytical methods, in accordance with ICH Q2(R1) guidelines.[2][3][4]

Validation ParameterHPLC-UVLC-MS/MSqNMR
Specificity Well-resolved peaks, no interferenceNo interfering peaks at the MRM transitionDistinct, well-resolved signals
Linearity (r²) ≥ 0.999≥ 0.995N/A (single point calibration)
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (matrix dependent)98.0 - 102.0%
Precision (% RSD) ≤ 2.0%≤ 15.0%≤ 2.0%
LOQ Typically µg/mL rangeTypically pg/mL to ng/mL rangeTypically mg/mL range
Robustness No significant impact on resultsNo significant impact on resultsN/A

Conclusion

The choice of an analytical method for the quantification of this compound is dictated by the specific analytical needs. For routine quality control, a validated HPLC-UV method provides a robust and reliable solution. For trace-level quantification in complex matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. qNMR offers a valuable alternative for absolute quantification and as a reference method. The protocols and validation guidelines presented in this application note provide a solid foundation for establishing accurate and reliable analytical procedures for this important pharmaceutical intermediate.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • López-López, M., et al. (2019). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, 144(15), 4647-4654. [Link]

  • Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 88-93. [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ResearchGate. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

  • ResearchGate. Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. [Link]

  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 69-82. [Link]

  • MDPI. A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

  • White, P. B., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15008-15016. [Link]

  • ResearchGate. CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]

  • SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]

  • STEMart. Forced Degradation Studies. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

  • Semantic Scholar. Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]

  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 69-82. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • Organic Syntheses. Procedure. [Link]

  • National Center for Biotechnology Information. (2021). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. [Link]

  • CONICET. Analytical Methods. [Link]

Sources

safety and handling procedures for 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Technical Foreword

These application notes provide a detailed guide for the safe handling, storage, and use of this compound (CAS No. 850589-44-5). While specific hazard data for this compound is limited, the protocols herein are built upon established principles for handling substituted arylboronic acids, a class of compounds widely used in synthetic chemistry.[1][2] The guidance is grounded in a risk-based approach, treating the compound as potentially hazardous based on the known properties of its chemical class. All procedures must be conducted with the understanding that this is a research chemical with an incompletely characterized toxicological profile. Researchers are required to consult the specific Safety Data Sheet (SDS) provided by their supplier and perform a comprehensive risk assessment before commencing any work.[3]

Hazard Identification and Risk Assessment

Based on analogous compounds, this compound should be handled as a substance that is harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[4][5][6][7][8] Arylboronic acids as a class have been found to be weakly mutagenic in some microbial assays, warranting careful handling to minimize exposure.[9]

Table 1: GHS Classification (Inferred from Analogous Compounds)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][8]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[5][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5]

Scientist's Note: The primary risks associated with this compound are exposure to the solid dust during weighing and transfer, and contact with solutions during reaction setup and workup. The protocols outlined below are designed to mitigate these specific risks through a combination of engineering controls and personal protective equipment.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential. Engineering controls are the primary line of defense, supplemented by appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[4]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and located in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure.[10][11]

  • Eye Protection: Chemical safety goggles or a full-face shield are required.[3][10]

  • Hand Protection: Chemically resistant nitrile gloves should be worn. Gloves must be inspected before use and changed immediately if contamination is suspected.[3][10]

  • Body Protection: A flame-resistant lab coat, fully buttoned, must be worn over long pants and closed-toe shoes.[10][11]

  • Respiratory Protection: When handling the solid compound outside of a glovebox, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required to prevent inhalation of fine particles.[4][10]

Receive Receive & Inspect (Check for damage) Store Store Appropriately (Cool, dry, inert gas) Receive->Store Log in inventory Prep Prepare for Use (Move to Fume Hood) Store->Prep Retrieve for experiment Weigh Weigh Solid (Use N95 respirator) Prep->Weigh Dissolve Dissolve in Solvent (Maintain inert atmosphere) Weigh->Dissolve React Use in Reaction Dissolve->React Dispose Dispose of Waste (Segregated hazardous waste) React->Dispose

Caption: General workflow for handling the solid boronic acid.

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C).[4][5] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[12]

  • Stability: Boronic acids are prone to dehydration, forming cyclic trimer anhydrides known as boroxines.[13] They are also susceptible to oxidation and protodeboronation, especially under basic conditions or in the presence of heat.[1][14][15] Avoid contact with strong oxidizing agents, strong acids, and strong bases during storage.[12]

  • Hygroscopicity: The compound may be hygroscopic; exposure to moist air should be minimized.[12][16]

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides an example of using this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common application for this class of reagents.[17][18]

Reagents and Equipment
  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Step-by-Step Experimental Procedure

Setup 1. Assemble & Purge (Oven-dried flask, purge with Argon) AddSolids 2. Add Solids (Boronic acid, Aryl halide, Base, Catalyst) Setup->AddSolids AddSolvent 3. Add Degassed Solvent (via cannula or syringe) AddSolids->AddSolvent React 4. Heat & Stir (Under positive Argon pressure) AddSolvent->React Monitor 5. Monitor Progress (TLC or LC-MS) React->Monitor Quench 6. Cool & Quench (Cool to RT, add water) Monitor->Quench When complete Workup 7. Aqueous Workup (Extract with organic solvent) Quench->Workup Purify 8. Purify Product (Column Chromatography) Workup->Purify

Caption: Workflow for the Suzuki-Miyaura cross-coupling protocol.
  • Reaction Setup: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Addition of Reagents: To the flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.).

    • Scientist's Note: All solids should be weighed quickly to minimize air exposure. Adding reagents under a positive flow of inert gas is crucial to prevent catalyst deactivation and boronic acid degradation.

  • Solvent Addition: Add the degassed solvent system (e.g., 5:1 Dioxane/Water) via cannula or syringe. The reaction mixture should be thoroughly sparged with the inert gas for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: Heating accelerates the catalytic cycle. However, be aware that Suzuki-Miyaura reactions can be exothermic.[19] For large-scale reactions, temperature control is critical to prevent runaway reactions.[20]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.[21]

  • Quenching: Once the reaction is complete, cool the flask to room temperature. Cautiously quench the reaction by adding water.[22]

    • Safety Insight: The quench step terminates the catalytic cycle. If the reaction was performed at a high temperature, adding a cool aqueous solution can be exothermic; an ice bath should be kept on standby.[22]

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Expert Tip: Unreacted boronic acid can sometimes be removed by performing a basic wash (e.g., with 1M NaOH), as the boronic acid will partition into the aqueous layer.[9][23]

  • Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Emergency Procedures

  • Spills: Evacuate the area. For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[3][4] Decontaminate the area with soap and water.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[4] Seek immediate medical attention.

Waste Disposal

  • Chemical Waste: All waste containing this compound, including contaminated PPE, reaction residues, and purification solvents, must be treated as hazardous waste.[3]

  • Containers: Collect waste in clearly labeled, compatible containers.[24][25] Do not mix boronic acid waste with incompatible materials. Boron compounds can be harmful to wildlife and should not be released into the environment.[26]

  • Disposal Protocol: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidelines.[24][25][27]

References

  • Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem. [URL: https://vertexaisearch.cloud.google.
  • Personal protective equipment for handling Borinic acid, methyl ester - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTXV_ykhVJ6GzI-sG2GFBgi_uqahyK5nO-nU2o6BLU0az7N8ITgbayKccUp5QQwc4bcCQ7FfNlaYAJBjyELLwyIO-zX0CdClST85ELGFG6vLJIkJA5HnJ_jkUcTx_c8aNP8UjDiU45-LvR-ivd4xEGlttt_fhGcsmVNEONFMFS10kkyWmj8f5vBETbVBWb4c0vrSxAIdnZmvGK3b1DeJmdJw==]
  • Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBmNqicwuDmKlQkl-iOvYXwrnafNeGFLVUyOQ307-nBkUWVoHs3NO545i1mcu8t0Vatka70xLZodUbOKhLAC_QkeuwC_VwM_e1dXMqJM6qEZ4BnKAQfxGziBTPX9IrqcnXvpBQ4i0iI-U4xRXSU1eXxvh6Yu9Uo7_8x8OX0f9Pm1rTPwGHlp2O2DhuoGyC13kJRVU4YmC4Ivbjn2iB9wJzoxqF5IrxWOBgZ9eoOw==]
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUVqleWv6utb1uuj5PLtSRJWJCYfpZXyGAVn_-KpGbwiBjbp-Oa0m503eDvAYmrnH9l2mbAUlOAMj11PbM5xqlvOeEI-ip7kt72rs6QYOMXUTyTEtjgQP5bgKhZJM4pusLW7qS_bAVfR3joVrB]
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaUz5_yRZSY9zye-zFUTdx2tZ4pBimcYCj_8ltZAvWP94Y7OkTwSGjZ_2mKK24yVNFPl2GqtfaOhtYn_m4zUyB2GPm9Zq40UEfXUASV__1mQqQp0yv_CT-UCLNmemxM-qB91mC]
  • Personal protective equipment for handling 4-Methylbiphenyl-3-ylboronic acid - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxNTe2V0XxzOxipCBElEx54kiU187XEOq6SyICtLHChas3a3FYcJz5uEy4qkENPWI7plcuYkobdebAQ19OXZRMnHcZdfgMh3YnjVpOpBCPPkDbQgXrxeNvviKAwAhyoR7QP0oe4ERlLw74QnWpEsJRe4ukyTHJhCEAUNY-0jH5p5rIUWNkGDFCl6ufDN6NHz1aql9k2xbyCHoRZ-ZUfg1y67y-gtD2Ze6v]
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja901916p]
  • Boronic acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/Boronic_acid]
  • Handbook of Chemical Substance Management and Waste Disposal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkB8abeq5KDtYbS5PLAPq2J0ZfmSYQf__0j8oHXQjph1-RkP4bw4ZMjp7UkzlPIQGMdUe8xZU0mhXwYXYYNDki3oiMGVbkJ4_J-vKlvVw8XdynzyMjWgwFd01PVe_RLyO9DbmKqiqX-8t8JAzJLJtHCQiMWVmVNuhud29s1n0LpaiVHUSNsYvDR4bstd6nDsNouG9-AjQsh6_Qu6Yucb1fG8RucNC3y1EOzL8vxxOk5LXWzmAQxfhL0HRHGsaZ8g==]
  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK3iXJNHAan1ifwY48T8tRuL1P4p7IDoP9Gxnber2iC82OppMTYE3PmlPxxszG3QbGsehY36W4ZWDHCKo48mrM8qAT-reR0TI19QhSiVcpZK_ybe6V0tAKF5WQM_OjCE-_vxyV7Fmtf8zG3rrrMaUkKo0Avt-zzQ==]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [URL: https://www.yonedabs.com/suzuki-miyaura-cross-coupling-practical-guide]
  • Phenylboronic acid - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5PkPQzFLbd_pzpmkQAI3WY8XlZa3G-pvBUV2S9FoR00tymKLGIPT8InADSdk58o7T10UAqX7_NfmgRHfAnlGMZJ6liPO6HY7Om70_jnO1sEJp01qrTahRG1Ycvk-RCDcuo1evabWDst9XUIhpo0BWO17UpHxiCJ-Gh91HyAN4_F5ruCxpSYMaTKDTExjYwElH597lWkgN199n51WotPNv2DLbk9w-5Ye9LiqMqF2OfS0yW1uQZbqDNe9YjjcGJRb6LWa6INdUJPBpB9W_qkc=]
  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00391]
  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.2023685118]
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5c00192]
  • Boronic Acids and Derivatives - Amerigo Scientific. [URL: https://www.amerigoscientific.
  • This compound | 850589-44-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB91147985_EN.htm]
  • 5-Methoxycarbonylindole-2-boronic acid pinacol ester - AK Scientific, Inc. [URL: https://www.aksci.com/item_detail.php?
  • Safety Data Sheet: Phenylboronic acid - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-227Y-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMDI0OTZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oYjEvaDUzLzkwNTQzMDQyNTYwMzAucGRmfDk3M2I2ZTU5Y2QyMjkxYmYyM2U5NDQ1YjNhY2YxM2Y2M2QyYjQ1M2Y5Y2YxZTY4ZGY2ZGE5M2U2ZDI2YjE5ZGE]
  • Chemical Waste Disposal Guidelines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEbzDJYjFTeFoYDjjTsMyBZsgSRyiBV944c2PWMg4HCCFIwSVM2csPpwb1j38cdhin88TSsldSrbj1whzyX7VtueUnN4hC82vzY2VE2jouyAkD949Uw9r9C2NAcPcLpGusvXnsQ86Cp_rofH6P8hIg8_1X]
  • How can the harm of Phenylboronic Acid be prevented with safety measures and guidelines? - Guidechem. [URL: https://www.guidechem.com/news/how-can-the-harm-of-phenylboronic-acid-be-prevented-with-safety-measures-and-guidelines-1002040.html]
  • Quenching Reactive Substances - KGROUP. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzK4HKpDhNWTtXWUzR5uY4FK8yxwgRCE8SWjLTQxMTb_nx8B1a46PJn2pPUGut-TvgDxUJw9Qqu_xZmUfzB4AmiuurO2rp0YhGZ3aNjekzAmwTRTn-EnPc8CPbczRjHLe5LR7q66kcKEk=]
  • Can I remove boronic acid using Work up process? - ResearchGate. [URL: https://www.researchgate.net/post/Can_I_remove_boronic_acid_using_Work_up_process]
  • Diol Appended Quenchers for Fluorescein Boronic Acid | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/233989140_Diol_Appended_Quenchers_for_Fluorescein_Boronic_Acid]
  • 3-CHLORO-4-(N-BENZYLCARBAMOYL)PHENYLBORONIC ACID - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=850589-42-3]
  • Proper disposal of chemicals - Sciencemadness Wiki. [URL: https://www.sciencemadness.org/wiki/index.php/Proper_disposal_of_chemicals]
  • Phenylboronic acid - SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2Fchemicals%2Fsds%2FACR13036.pdf]
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvtduAQtwlhEpeJdAg3vAizfFATD7nPykgnqJuP5EV3zrfHFT2bs_T6qIUhzBD1YiALUYOm3qABk4ONuBWx7a_ESRK7l3J8HouUR9AVv21khtk5GTKqp_p2DhiXCDyL3JdCe1DL6T2AFiYPqbdOpkW4EP0bYxOsfYGBmXvenDpbwQxFdfFkzlpt78knki-4rts2hrzUAhSvhimLwwhAU4mWliI_1bLgNQU7XUfLWAwzkhHiUgQfQ==]
  • Safety Data Sheet - Aaron Chemicals. [URL: https://www.aaron-chemicals.com/Uploads/MSDS/A39160-MSDS.pdf]
  • How To Run A Reaction: The Quench - Department of Chemistry : University of Rochester. [URL: https://www.chem.rochester.edu/notvoodoo/pages/how-to.php?page=quench]
  • Hazardous Waste Disposal Guidelines. [URL: https://www.purdue.edu/ehps/rem/documents/hwdg.pdf]
  • 3-Chloro Phenyl Boronic Acid CAS No 63503-60-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. [URL: https://www.exportersindia.com/crest-chem/msds/3-chloro-phenyl-boronic-acid-2089851.htm]
  • PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/27800_msds.pdf]
  • SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/assets/sds/C2523_EN.pdf]
  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmP-SMFnMjRedR70E74SI7iNNqUkeIOrK4jHa2YdjeEH9OJId-eq-wXXoSmcthHIpPfGgVcvR2bCdXJlLcLuVogcdnUPAR0GM7nNbW1jrGm9s_chl0dM6XrENOCy2t_l1x2YoPD-dxYTz6jn9UTGCNDdIMRBNovpS_MM0dgoDbRcm1YyNIhxJtKS-p1abTCLORWhki9pJoOI_3vXhgbtfoYJQzROv4fnazuXw=]
  • 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v87p0252]
  • How to Store Boric Acid | Lab Alley. [URL: https://www.laballey.com/blogs/chemicals/how-to-store-boric-acid]
  • Trouble synthesising an aryl boronic acid/ester with an ortho-OH group - Reddit. [URL: https://www.reddit.com/r/chemistry/comments/rs7b1z/trouble_synthesising_an_aryl_boronic_acidester/]

Sources

Application Notes and Protocols: 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for PROTAC Development

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4][5] A PROTAC consists of two key ligands—one that binds to a POI and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[6] This induced proximity within the cell triggers the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]

The discovery and optimization of novel ligands for both POIs and E3 ligases are critical drivers of innovation in the TPD field. This guide focuses on 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid , a versatile chemical entity poised for application in PROTAC synthesis. Boronic acids are recognized for their unique chemical properties and have been successfully incorporated into approved drugs, most notably as proteasome inhibitors.[7][8] In the context of PROTACs, the phenylboronic acid motif offers a reactive handle for chemical modification and potential interaction with protein targets.[3][9]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and utilize this compound as a foundational building block in a TPD research program. We present detailed protocols for characterizing its binding properties, incorporating it into a PROTAC molecule, and validating the biological activity of the resulting degrader.

Part 1: Foundational Workflow for PROTAC Development

The successful development of a PROTAC is a systematic process that begins with ligand identification and culminates in the validation of targeted degradation in a cellular context. The workflow presented here outlines the critical stages for assessing the potential of a novel chemical scaffold like this compound.

PROTAC Development Workflow cluster_0 Phase 1: Ligand Characterization cluster_1 Phase 2: PROTAC Synthesis cluster_2 Phase 3: Biological Validation A Identify Protein of Interest (POI) B Assess Binding of This compound to POI A->B C Determine Binding Affinity (KD) B->C D Select E3 Ligase Ligand (e.g., for VHL or CRBN) C->D Proceed if binding confirmed F Synthesize PROTAC Conjugate D->F E Design and Synthesize Linker E->F G Confirm Ternary Complex Formation ([POI]-[PROTAC]-[E3]) F->G Characterize synthesized PROTAC H Assess POI Ubiquitination G->H I Measure POI Degradation in Cells H->I J Determine DC50 and Dmax I->J

Caption: High-level workflow for developing a PROTAC using a novel ligand.

Part 2: Ligand Binding Characterization

Before embarking on the synthesis of a full PROTAC molecule, it is imperative to confirm that this compound binds to the intended Protein of Interest (POI). Biophysical assays are essential for this initial validation and for quantifying the binding affinity.

Protocol 1: Surface Plasmon Resonance (SPR) for Binary Interaction Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD).

Objective: To determine if and with what affinity this compound binds to a purified POI.

Materials:

  • Purified recombinant POI (with an appropriate tag, e.g., His-tag, for immobilization).

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip for amine coupling, or a Ni-NTA chip for His-tagged proteins).

  • Immobilization reagents (e.g., EDC/NHS for amine coupling).

  • This compound (as the analyte).

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution.

Methodology:

  • Chip Preparation and Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface of the experimental flow cell using a fresh 1:1 mixture of EDC and NHS.

    • Inject the purified POI over the activated surface to achieve the desired immobilization level. Use a reference flow cell that is activated and deactivated to serve as a control for non-specific binding.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Titration:

    • Prepare a serial dilution of this compound in running buffer. A typical concentration range might be from 100 µM down to low nM, depending on the expected affinity.

    • Inject the different concentrations of the analyte over both the POI-immobilized and reference flow cells. Include several buffer-only injections (blanks) for double referencing.

    • Allow for a sufficient association time to approach equilibrium, followed by a dissociation phase where only running buffer flows over the chip.

  • Surface Regeneration:

    • After each analyte injection cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. The choice of regeneration solution must be optimized to ensure complete removal of the analyte without denaturing the immobilized POI.

  • Data Analysis:

    • Subtract the signal from the reference flow cell and the buffer blanks from the experimental flow cell data.

    • Fit the resulting sensorgrams to an appropriate binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[10]

Part 3: PROTAC Synthesis

Once binding to the POI is confirmed, the next step is to synthesize the PROTAC molecule. This involves conjugating the POI ligand (this compound) to a known E3 ligase ligand via a chemical linker. The choice of E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)) and the nature of the linker are critical design considerations that significantly impact PROTAC efficacy.[11][12]

The following is a representative synthetic strategy. Note that the boronic acid is often protected as a pinacol ester during synthesis to prevent unwanted side reactions.

PROTAC Synthesis Scheme A 3-Chloro-4-(cyclopropylcarbamoyl) phenylboronic acid pinacol ester (Protected POI Ligand) D Intermediate 1: POI Ligand-Linker Conjugate A->D Amide Coupling B Linker with reactive groups (e.g., terminal amine and carboxyl) B->D C E3 Ligase Ligand with attachment point (e.g., Pomalidomide derivative) E Final PROTAC Molecule C->E Amide Coupling D->E

Caption: A generalized synthetic route for creating a PROTAC molecule.

Part 4: Biological Characterization of the PROTAC

With the synthesized PROTAC in hand, a series of cellular and biochemical assays are required to validate its mechanism of action and efficacy.

Protocol 2: In-Cell Ternary Complex Formation Assay (NanoBRET™)

A key step in the PROTAC mechanism is the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase. The NanoBRET™ assay is a proximity-based method that can measure this interaction within live cells.

Objective: To confirm that the synthesized PROTAC induces the formation of a [POI]-[PROTAC]-[E3 Ligase] complex in a cellular environment.

Materials:

  • HEK293 cells (or another suitable cell line).

  • Plasmid encoding the POI fused to NanoLuc® luciferase (donor).

  • Plasmid encoding the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (acceptor).

  • Transfection reagent.

  • HaloTag® NanoBRET® 618 Ligand (substrate for the acceptor).

  • Nano-Glo® Live Cell Substrate (for the donor).

  • PROTAC compound.

  • Proteasome inhibitor (e.g., MG132) to distinguish complex formation from degradation.

Methodology: [10]

  • Cell Plating and Transfection:

    • Seed HEK293 cells in a 96-well plate.

    • Co-transfect the cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids at an optimized ratio.

  • Compound Treatment:

    • 24 hours post-transfection, add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.

    • Prepare serial dilutions of the PROTAC. To isolate the measurement of complex formation, pre-treat a parallel set of wells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.

    • Add the PROTAC dilutions to the cells and incubate for the desired time.

  • Signal Detection:

    • Add the Nano-Glo® Live Cell Substrate to all wells.

    • Immediately measure both the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Signal / Donor Signal).

    • Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is often observed, which is characteristic of the "hook effect" in PROTACs.[2] From this curve, determine the EC50 (concentration for half-maximal complex formation) and Bmax (maximum signal).

Protocol 3: In Vitro Ubiquitination Assay

This assay provides direct evidence that the PROTAC-induced ternary complex is functional and can mediate the transfer of ubiquitin to the POI.[7]

Objective: To visualize the ubiquitination of the POI in a reconstituted system.

Materials:

  • Recombinant E1 activating enzyme.

  • Recombinant E2 conjugating enzyme (specific to the chosen E3 ligase).

  • Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

  • Recombinant POI.

  • Ubiquitin.

  • ATP.

  • Ubiquitination reaction buffer.

  • PROTAC compound.

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents.

  • Primary antibody against the POI.

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescent substrate.

Methodology: [7]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase complex, and the POI.

    • Add the PROTAC compound at various concentrations. Include a vehicle control (e.g., DMSO) and a control without the E3 ligase.

    • Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours.

  • Western Blot Analysis:

    • Stop the reaction by adding Laemmli sample buffer and boiling the samples.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the POI.

    • Incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Data Interpretation:

    • The unmodified POI will appear as a single band at its expected molecular weight.

    • Successful PROTAC-mediated ubiquitination will be indicated by the appearance of a "ladder" of higher molecular weight bands above the unmodified POI band.[7] Each step in the ladder represents the addition of one or more ubiquitin molecules (~8.5 kDa each). The intensity of this ladder should increase in a PROTAC dose-dependent manner.

Protocol 4: Cellular Protein Degradation Analysis by Western Blot

The ultimate measure of a PROTAC's success is its ability to reduce the levels of the target protein within cells. Western blotting is a standard method for quantifying this reduction.

Objective: To quantify the dose- and time-dependent degradation of the endogenous POI in cells treated with the PROTAC.

Materials:

  • Cancer cell line expressing the POI.

  • PROTAC compound.

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay reagents.

  • Western blot reagents (as in Protocol 3).

  • Primary antibody against the POI.

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin).

Methodology:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to adhere.

    • Treat the cells with a serial dilution of the PROTAC for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • Western Blot Analysis:

    • Normalize the protein samples, add Laemmli buffer, and denature by heating.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform protein transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody for the POI.

    • Subsequently, probe the same membrane with a primary antibody for a loading control to ensure equal loading across lanes.

    • Incubate with the appropriate secondary antibodies and visualize the bands.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity for each sample.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation achieved).

Quantitative Data Summary

The following table outlines the key quantitative parameters obtained from the described protocols, which are essential for evaluating the performance of a novel PROTAC.

ParameterAssayDescriptionSignificance
KD SPREquilibrium Dissociation ConstantMeasures the binding affinity of the ligand to the POI. A lower KD indicates stronger binding.
EC50 (BRET) NanoBRET™Half-maximal Effective ConcentrationThe concentration of PROTAC required to achieve 50% of the maximal ternary complex formation signal.
DC50 Western BlotHalf-maximal Degradation ConcentrationThe concentration of PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.
Dmax Western BlotMaximum DegradationThe maximal percentage of protein degradation achieved at high PROTAC concentrations.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel PROTAC degraders. By following the systematic workflow and detailed protocols outlined in this guide, researchers can effectively characterize its potential as a POI ligand, synthesize a corresponding PROTAC, and rigorously validate its ability to induce targeted protein degradation. Successful demonstration of degradation opens the door to further optimization of the linker and E3 ligase ligand to improve potency, selectivity, and drug-like properties, ultimately advancing the frontier of targeted protein degradation therapeutics.

References

  • Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. ChemRxiv.
  • Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation. PubMed. [Link]

  • Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and RAD3-related (ATR) kinase. ChemRxiv. [Link]

  • Click chemistry in the development of PROTACs. National Institutes of Health (NIH). [Link]

  • Lessons in PROTAC design from selective degradation with a promiscuous warhead. National Institutes of Health (NIH). [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Development of Potent Selective and Dual CBP/p300 PROTAC Degraders by Junius Thomas. Florida State University Libraries. [Link]

  • This compound. MySkinRecipes. [Link]

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]

  • An overview of PROTACs: a promising drug discovery paradigm. National Institutes of Health (NIH). [Link]

  • PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. National Institutes of Health (NIH). [Link]

  • Target protein localization and its impact on PROTAC-mediated degradation. PubMed. [Link]

  • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359. PubChem. [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. National Institutes of Health (NIH). [Link]

  • Proteolysis-targeting chimeras (PROTACs) in cancer therapy. National Institutes of Health (NIH). [Link]

  • Targeted protein degradation: advances in drug discovery and clinical practice. PubMed. [Link]

  • Targeted protein degradation: advances in drug discovery and clinical practice. National Institutes of Health (NIH). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Given its electron-deficient nature, achieving high yields in cross-coupling reactions can be challenging. This guide provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the handling and reactivity of this compound.

Q1: My Suzuki-Miyaura coupling reaction with this boronic acid is resulting in very low yields. What are the most common initial checks I should perform?

A1: Low yields with this specific substrate often trace back to three primary areas: reagent stability, catalyst activity, and competing side reactions. The electron-withdrawing effects of the chloro and cyclopropylcarbamoyl groups make the boronic acid particularly susceptible to a side reaction called protodeboronation.[1] Start by systematically checking:

  • Reagent Quality: Ensure the boronic acid is fresh and has been stored under anhydrous conditions. Boronic acids can dehydrate to form cyclic boroxine anhydrides, which can exhibit different reactivity.[2]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to oxygen.[1][3] Ensure they are fresh and were handled under an inert atmosphere.

  • Reaction Setup: Confirm that your solvent was properly degassed and the reaction is running under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and homocoupling of the boronic acid.[1][4]

Q2: Is this compound considered a challenging coupling partner?

A2: Yes, it is considered a moderately challenging substrate. Its electron-deficient character, while often desirable in the final product, makes the boronic acid less nucleophilic and more prone to premature decomposition via protodeboronation, especially under harsh basic conditions or at elevated temperatures.[1][5]

Q3: To improve stability and yield, should I convert the boronic acid to its pinacol ester derivative?

A3: This is an excellent strategy and often highly recommended. Converting the boronic acid to its corresponding pinacol boronic ester (Bpin) or other stable derivatives like MIDA boronates significantly increases its stability and resistance to protodeboronation.[1][5] These esters release the active boronic acid species slowly into the reaction mixture, minimizing its concentration at any given time and thus reducing the rate of undesired side reactions.

Q4: Can the amide functionality in the molecule cause problems?

A4: The N-cyclopropylbenzamide moiety is generally robust. However, under excessively strong basic conditions (e.g., using NaOH or KOH at high temperatures), there is a risk of hydrolysis. This is another reason why selecting a milder base is critical for this substrate.

Part 2: In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific experimental failures.

Problem: Predominant Formation of Protodeboronated Byproduct

You observe a significant amount of 2-chloro-N-cyclopropylbenzamide in your crude reaction mixture, indicating the boronic acid group has been replaced by a hydrogen atom.

Causality: Protodeboronation is the major pathway for the degradation of electron-deficient arylboronic acids.[1] It is often accelerated by:

  • Proton Sources: Water is a common proton source, especially when using aqueous base solutions.[1]

  • Base Strength: The choice and strength of the base are crucial. While a base is required to activate the boronic acid for transmetalation, stronger bases can also promote protodeboronation.[1][6]

  • Temperature & Time: Higher temperatures and longer reaction times increase the rate of this side reaction.[5]

start High Protodeboronation Observed base Step 1: Re-evaluate Base start->base base_choice base_choice base->base_choice Is base strong (e.g., NaOH, KOH)? conditions Step 2: Modify Conditions anhydrous anhydrous conditions->anhydrous Are conditions anhydrous? reagent Step 3: Modify Reagent convert_ester convert_ester reagent->convert_ester Action: Convert boronic acid to a more stable pinacol (Bpin) or MIDA ester. switch_base Action: Switch to milder base (K3PO4, Cs2CO3, KF) base_choice->switch_base Yes base_ok Base choice is likely appropriate. Proceed to next step. base_choice->base_ok No (e.g., K3PO4) switch_base->conditions base_ok->conditions lower_temp Action: Lower reaction temp. (e.g., from 100°C to 80°C) Monitor closely. anhydrous->lower_temp Yes go_anhydrous Action: Use anhydrous solvents and powdered, dry base. anhydrous->go_anhydrous No lower_temp->reagent go_anhydrous->reagent end end convert_ester->end This significantly reduces protodeboronation. start Low Conversion (Starting Materials Recovered) check_atmosphere 1. Verify Inert Atmosphere (Proper Degassing & Purge) start->check_atmosphere check_reagents 2. Check Reagent Quality (Fresh Catalyst/Ligand) check_atmosphere->check_reagents Atmosphere is good check_conditions 3. Evaluate Reaction Conditions check_reagents->check_conditions Reagents are fresh ligand_choice ligand_choice check_conditions->ligand_choice Is ligand appropriate for electron-deficient partner? change_ligand Action: Switch to electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos) ligand_choice->change_ligand No/Unsure check_base_sol Is the base soluble in the solvent system? ligand_choice->check_base_sol Yes end end change_ligand->end change_solvent Action: Change solvent or add co-solvent (e.g., H2O for K3PO4) if compatible with substrate check_base_sol->change_solvent No check_base_sol->end Yes (Consider Temperature) change_solvent->end

Caption: Troubleshooting guide for reactions with low conversion.

  • Ligand Choice: For electron-deficient boronic acids, use electron-rich and sterically bulky phosphine ligands. Buchwald ligands such as SPhos, XPhos, or RuPhos are excellent choices as they promote both the oxidative addition and the difficult reductive elimination steps.

  • Palladium Precatalyst: Use modern palladium precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3). These are air-stable solids that reliably generate the active Pd(0) species in solution, improving reproducibility. [3]* Solvent and Base Pairing: Ensure the base is soluble in the reaction medium. For instance, K₃PO₄ has low solubility in pure dioxane but is more soluble in dioxane/water mixtures. [5]If anhydrous conditions are required, consider a more soluble base like Cs₂CO₃ or an organic base.

Part 3: Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to mitigate common failure modes.

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Protocol: Suzuki Coupling Under Anhydrous Conditions

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄) (2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and thoroughly purge with argon or nitrogen for 10-15 minutes. This is a critical step. [3]3. Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane (to a concentration of ~0.1 M relative to the limiting reagent) via syringe.

  • Reaction Execution: Place the sealed reaction vessel in a pre-heated oil bath at 80-90 °C.

  • Monitoring: Stir vigorously and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

References

  • Wikipedia. Boronic acid. [Link]

  • eScholarship, University of California. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]

  • Semantic Scholar. Internal and external catalysis in boronic ester networks. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

  • MySkinRecipes. This compound. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. [Link]

  • ResearchGate. Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

side reactions of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. Our goal is to empower you with the knowledge to anticipate and mitigate potential side reactions, ensuring the success and efficiency of your synthetic endeavors.

Introduction: Understanding the Reagent

This compound is a key building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge crucial carbon-carbon bonds.[1] Its structure, featuring an electron-withdrawing chlorine atom and a sterically demanding cyclopropylcarbamoyl group, presents unique considerations during reaction setup and execution. This guide will delve into the common challenges encountered with this and structurally similar arylboronic acids, providing actionable solutions grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when using this compound?

A1: The three most common side reactions are protodeboronation, boroxine formation, and oxidation of the boronic acid. The electron-withdrawing nature of the chloro substituent can make the boron center more electrophilic and potentially more susceptible to certain side reactions like protodeboronation under basic conditions.[2][3]

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the longevity and reactivity of your boronic acid, it is crucial to store it in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). Refrigeration (2-8 °C) is highly recommended to slow down potential degradation pathways, particularly the formation of boroxine trimers over time.[2]

Q3: I'm observing a significant amount of a byproduct that corresponds to the loss of the boronic acid group and its replacement with a hydrogen atom. What is happening and how can I prevent it?

A3: This is a classic case of protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This is a known issue, especially with electron-deficient arylboronic acids.[2][5] For troubleshooting, please refer to the detailed guide on protodeboronation below.

Q4: My reaction yield is consistently lower than expected, and I suspect my boronic acid has degraded. How can I check its purity?

A4: A simple method to assess the purity and integrity of your boronic acid is to check its melting point, which should be sharp if the compound is pure.[6] You can also use NMR spectroscopy. The presence of broad signals or new peaks may indicate the formation of boroxines or other degradation products. Boroxine formation is a reversible dehydration process.[7][8]

Troubleshooting Guide: Side Reactions and Mitigation Strategies

This section provides a detailed breakdown of the common side reactions, their mechanisms, and step-by-step protocols to avoid them.

Protodeboronation: The Unwanted Proton Swap

Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom. This side reaction is often base-catalyzed and can be a significant issue for electron-deficient arylboronic acids.[2][3][4]

Causality: The electron-withdrawing chloro group on the aromatic ring of this compound increases the Lewis acidity of the boron atom. This makes it more susceptible to nucleophilic attack by hydroxide ions, forming a boronate species that can then be protonated, leading to the cleavage of the C-B bond.[3]

  • Choice of Base: Use a weaker, non-nucleophilic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices than stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Anhydrous Conditions: Meticulously dry all solvents and reagents. Water is a key ingredient in protodeboronation.[2]

  • Use of Boronic Esters: Protect the boronic acid as a pinacol or MIDA ester. These esters are more stable towards protodeboronation and slowly release the active boronic acid under the reaction conditions, keeping its concentration low and favoring the desired cross-coupling.[2][4]

  • Catalyst System: Employ a highly active palladium catalyst and ligand system (e.g., a biarylphosphine ligand like SPhos or XPhos). A rapid catalytic cycle can outcompete the slower protodeboronation reaction.[2][9]

  • To a round-bottom flask, add this compound (1.0 eq) and pinacol (1.1 eq).

  • Add a suitable solvent such as toluene or THF.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling.[2]

Boroxine Formation: The Trimer Trap

Boronic acids can undergo reversible dehydration to form cyclic trimers called boroxines.[6][7][10] While boroxines are often still active in cross-coupling reactions, their formation can lead to issues with stoichiometry and solubility.

Causality: The dehydration is typically driven by heat or storage in a non-anhydrous environment. The equilibrium between the boronic acid and the boroxine can be influenced by temperature and the presence of water.[7][8][10]

  • Proper Storage: As mentioned in the FAQs, store the boronic acid under dry, cool conditions.

  • In-situ Hydrolysis: If you suspect boroxine formation, you can often convert it back to the monomeric boronic acid in situ by adding a small amount of water to the reaction mixture, though this must be balanced with the risk of protodeboronation.

  • Use Fresh Reagent: Whenever possible, use a fresh batch of the boronic acid for critical reactions.

Boroxine_Formation Boronic_Acid 3 x ArB(OH)₂ Boroxine Boroxine Trimer Boronic_Acid->Boroxine - 3 H₂O (Dehydration) Boroxine->Boronic_Acid + 3 H₂O (Hydrolysis) Water 3 x H₂O

Caption: Reversible equilibrium between boronic acid and its boroxine trimer.

Oxidation: The Unwanted Hydroxylation

The boronic acid group can be oxidized to a hydroxyl group, resulting in the formation of a phenol byproduct. This can be a significant side reaction, especially in the presence of certain metal catalysts and oxidants.[11][12]

Causality: The empty p-orbital on the boron atom is susceptible to attack by nucleophilic oxygen species.[11] This can be exacerbated by the presence of reactive oxygen species (ROS) or certain transition metal catalysts that can promote oxidation.

  • Degas Solvents: Thoroughly degas all reaction solvents to remove dissolved oxygen.

  • Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.

  • Avoid Oxidizing Agents: Be mindful of any potential oxidizing agents in your reaction mixture.

  • Phase-Transfer Catalysis: In some cases, a biphasic system with a phase-transfer catalyst can be employed to selectively bring the boronic acid into the organic phase for the desired reaction, minimizing its exposure to aqueous oxidants.[13]

Summary of Troubleshooting Strategies

Side ReactionKey Causal FactorsRecommended Solutions
Protodeboronation Water, Strong Base, Electron-deficient RingUse anhydrous conditions, weaker bases (K₃PO₄, Cs₂CO₃), protect as a pinacol ester, use a highly active catalyst.[2][4]
Boroxine Formation Heat, MoistureStore properly (cool, dry, inert), use fresh reagent.[7][10]
Oxidation Oxygen, Oxidizing AgentsDegas solvents, maintain an inert atmosphere, avoid sources of oxidation.[11][12]

Workflow for a Robust Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Workup & Purification Start Start with High-Purity 3-Chloro-4-(cyclopropylcarbamoyl) phenylboronic acid Protect Optional: Protect as Pinacol Ester Start->Protect If prone to protodeboronation Dry Use Anhydrous Solvents & Reagents Start->Dry Protect->Dry Setup Assemble Reaction Under Inert Atmosphere (N₂ or Ar) Dry->Setup Degas Degas Solvent Setup->Degas Add_Reagents Add Aryl Halide, Base (e.g., K₃PO₄), and Solvent Degas->Add_Reagents Add_Catalyst Add Pd Catalyst and Ligand Add_Reagents->Add_Catalyst Heat Heat to Optimized Temperature Add_Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Desired Biaryl Product Purify->Product

Caption: Recommended workflow for minimizing side reactions in Suzuki-Miyaura coupling.

References

  • Hall, D. G. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 995.
  • Wikipedia. (2023). Phenylboronic acid. In Wikipedia.
  • Li, W., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(13), 5293-5308.
  • Ishihara, K., et al. (2010). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. The Journal of Organic Chemistry, 75(24), 8472-8478.
  • BenchChem. (2025). Preventing protodeboronation of 2,5-Difluorophenylboronic acid. BenchChem Tech Support.
  • ResearchGate. (n.d.).
  • Wikipedia. (2023).
  • Cocchi, M., et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Molecules, 26(23), 7301.
  • Liu, Y., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(26), 6612-6617.
  • Wang, B., & Anslyn, E. V. (2011). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 16(8), 6934-6953.
  • BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem Tech Support.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(5), 1561-1573.
  • Mistry, N., & Smith, M. D. (2020). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science, 11(13), 3375-3380.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12268-12278.
  • Evano, G., & Theveau, L. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 844.
  • Netherton, M. R., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249-1262.
  • Soares, M. A., et al. (2021).
  • MySkinRecipes. (n.d.). This compound.
  • Imai, H., et al. (2020). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation.
  • ResearchGate. (n.d.). Protodeboronation of (Hetero)
  • ResearchGate. (n.d.).
  • Fors, B. P., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(43), 15232-15235.
  • Kumar, A., et al. (2025). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. ACS Omega.

Sources

Technical Support Center: Purification of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid (CAS 850589-44-5). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The unique structural features of this compound—a halogenated aromatic ring, an amide linkage, and an acidic boronic acid moiety—present specific challenges and opportunities for purification.

This guide provides field-proven insights, detailed protocols, and troubleshooting advice to help you achieve the desired purity for your downstream applications, such as Suzuki-Miyaura cross-coupling reactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile can vary based on the synthetic route, but typically includes:

  • Protodeboronation Product: The most common impurity, where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom. This side reaction is often catalyzed by acid, base, or residual palladium catalyst and is exacerbated by water.[1][3][4][5]

  • Boroxine: A trimeric anhydride formed by the dehydration of three boronic acid molecules.[6][7] This is a reversible process, and boroxines are readily hydrolyzed back to the boronic acid in the presence of water.[7]

  • Starting Materials: Unreacted precursors from the synthesis, such as the corresponding aryl halide.

  • Homocoupling Products: Dimers of the boronic acid formed as a side reaction, often promoted by the presence of oxygen and Pd(II) species during synthesis or workup.[2]

  • Oxidation Products: Arylboronic acids can be susceptible to oxidative degradation.[8][9][10]

Q2: How should I handle and store this compound to maintain its integrity?

A2: Proper handling and storage are critical to prevent degradation.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) and refrigerated.[11] Phenylboronic acids can be air-sensitive and hygroscopic.[11] Exposure to moisture can promote the formation of boroxine and may facilitate decomposition.

  • Handling: When weighing and handling the solid, minimize its exposure to air and moisture. Use a glovebox or perform transfers quickly in a well-ventilated fume hood. Avoid strong oxidizing agents, strong acids, and strong bases during storage.[11][12]

Q3: What is a boroxine, and how does it affect my purification and analysis?

A3: A boroxine is the cyclic trimer anhydride of a boronic acid, formed by the loss of three water molecules from three molecules of the boronic acid.[6][7]

  • Effect on Purification: Boroxines have different physical properties (e.g., solubility, polarity) than the corresponding boronic acid, which can complicate chromatographic purification. However, the equilibrium between the boronic acid and boroxine is typically rapid in the presence of water.[7] In many cases, during aqueous workups or reversed-phase chromatography, the boroxine will convert back to the boronic acid.

  • Effect on Analysis: In NMR spectroscopy, the presence of both the boronic acid and its boroxine can lead to complex or broadened spectra. Adding a drop of D₂O to the NMR tube can often simplify the spectrum by converting the boroxine back to the monomeric acid.

Purification Strategy Workflow

The choice of purification method depends on the nature of the impurities and the scale of your experiment. The following diagram outlines a general decision-making workflow.

Purification Workflow Fig 1. General Purification Workflow cluster_purity Initial Purity Assessment crude Crude Product 3-Chloro-4-(cyclopropylcarbamoyl) -phenylboronic acid assess Assess Purity (TLC, LC-MS, ¹H NMR) crude->assess high_purity >90% Pure (Minor Impurities) assess->high_purity High low_purity <90% Pure (Major Impurities) assess->low_purity Low recryst Recrystallization high_purity->recryst chrom Column Chromatography low_purity->chrom final_product Pure Product (Verify by Analysis) recryst->final_product chem_purify Chemical Purification (e.g., Diethanolamine Adduct) chrom->chem_purify If separation is poor chrom->final_product chem_purify->final_product

Caption: A decision tree for selecting an appropriate purification technique.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Symptom / Question Probable Cause(s) Recommended Solution(s)
Q: My compound is streaking badly on a silica gel TLC plate or column, leading to poor separation. 1. High Polarity: The boronic acid and amide groups can interact strongly with the acidic silanol groups on the silica surface.[13][14] 2. On-column Degradation: The acidic nature of silica gel can sometimes promote decomposition or protodeboronation.1. Modify the Eluent: Add a small amount of acetic acid (~0.5-1%) to your mobile phase to suppress the ionization of the boronic acid and reduce tailing. 2. Use a Different Stationary Phase: Consider using neutral alumina or reversed-phase (C18) silica gel, which often provide better results for boronic acids.[13][15] 3. Impregnate the Silica: For challenging separations, preparing a silica gel slurry with boric acid has been shown to improve chromatography of boronic esters and may be applicable here.[16]
Q: My final product shows a significant peak corresponding to the protodeboronated impurity in the ¹H NMR or LC-MS. 1. Harsh Conditions: Exposure to strong acids, strong bases, or prolonged heating in the presence of water or alcohol can cause the loss of the boronic acid group.[1][4][5] 2. Residual Catalyst: Trace amounts of palladium from the preceding reaction can catalyze protodeboronation.[5]1. Use Milder Conditions: During workup, use milder bases like sodium bicarbonate instead of sodium hydroxide. Avoid prolonged heating during concentration. 2. Anhydrous Conditions: If possible, perform workups under anhydrous conditions to minimize the water available for the side reaction.[1] 3. Purification Strategy: Recrystallization or purification via a diethanolamine adduct can be very effective at removing the less polar protodeboronated impurity.
Q: I'm trying to recrystallize my product, but it either oils out or doesn't crystallize at all. 1. Incorrect Solvent System: The chosen solvent may be too good (product remains soluble even when cold) or too poor (product crashes out as an amorphous solid). 2. Presence of Impurities: High levels of impurities can inhibit crystal lattice formation.1. Systematic Solvent Screening: Test solubility in a range of solvents (e.g., water, ethanol, ethyl acetate, toluene, heptane). Aim for a solvent where the compound is soluble when hot but sparingly soluble when cold.[17][18] 2. Use a Co-solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) at an elevated temperature. Slowly add a "poor" solvent (e.g., hexanes or heptane) until the solution becomes cloudy, then heat gently to clarify and cool slowly.[17] 3. Pre-purification: If the crude material is very impure, perform a quick filtration through a short plug of silica gel to remove baseline impurities before attempting recrystallization.
Q: My yield is very low after an aqueous acid-base extraction workup. 1. Incomplete Extraction: The pKa of phenylboronic acid is around 8.8.[19] If the pH of the basic wash is not high enough (ideally >10), the boronic acid will not be fully deprotonated and will remain in the organic layer. 2. Emulsion Formation: The amphiphilic nature of the molecule can lead to emulsions, trapping the product in the interface. 3. Partitioning Issues: In some solvent systems, the boronate salt may have partial solubility in the organic phase.1. Optimize pH: Use a base like 1-2 M NaOH to wash the organic layer, ensuring the aqueous pH is well above the pKa. When re-acidifying to recover the product, ensure the pH is below ~4. 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 3. Salting Out: When isolating the product from a water-miscible solvent like acetonitrile, adding a salt like NaCl can force a phase separation, partitioning the boronic acid into the organic layer.[20]

Detailed Purification Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Recrystallization

This is the preferred method for material that is already >90% pure.

Materials:

  • Crude this compound

  • Candidate solvent(s) (e.g., Ethyl Acetate/Hexanes, Ethanol/Water)

  • Erlenmeyer flask, condenser, heat source, and filtration apparatus

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture to reflux to fully dissolve the solid.

  • Slowly add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until persistent cloudiness is observed.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. For optimal crystal growth, insulate the flask to slow the cooling process.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under high vacuum.

Protocol 2: Purification via Diethanolamine Adduct Formation

This chemical purification method is excellent for removing non-acidic impurities and for compounds that are difficult to crystallize or chromatograph.[14][21] The resulting adduct is often a stable, crystalline solid.[6][22]

Materials:

  • Crude boronic acid

  • Diethanolamine

  • Diethyl ether (or other suitable non-polar solvent)

  • 1 M HCl solution

  • Ethyl acetate

Procedure:

  • Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add diethanolamine (1.0 equivalent) dropwise while stirring.[6]

  • Precipitation: The diethanolamine adduct will often precipitate as a white crystalline solid. Continue stirring for 15-30 minutes. If precipitation is slow, cooling the mixture may help.

  • Isolation: Collect the solid adduct by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove soluble impurities.[6][22]

  • Hydrolysis (Liberation of Pure Boronic Acid): Suspend the filtered adduct in a biphasic mixture of ethyl acetate and 1 M HCl. Stir vigorously until the solid dissolves completely, indicating the adduct has been hydrolyzed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Final Workup: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.[6]

Visualization of Boronic Acid - Boroxine Equilibrium

The equilibrium between the boronic acid monomer and its trimeric boroxine anhydride is a key characteristic of these compounds.

Boroxine Equilibrium Fig 2. Boronic Acid and Boroxine Equilibrium cluster_reactants cluster_products three_ba 3 R-B(OH)₂ (Boronic Acid) boroxine (RBO)₃ (Boroxine) three_ba->boroxine Dehydration (Heat) Hydrolysis (+H₂O) three_h2o +   3 H₂O

Caption: Reversible formation of a boroxine from a boronic acid.[6]

Analytical Methods for Purity Assessment

Confirming the purity of the final product is a critical final step.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for assessing the purity of boronic acids. A typical method would use a C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or ammonium acetate.[23] The presence of impurities like the protodeboronated product can be easily quantified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for structural confirmation and purity assessment. The protodeboronated impurity will show a distinct aromatic proton signal in place of the boronic acid group. As mentioned, adding D₂O can help sharpen broad peaks from the B-OH protons and simplify spectra if boroxines are present.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the masses of the main product and any impurities, confirming their suspected identities.[23][24]

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved from ResearchGate. [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. Retrieved from American Chemical Society. [Link]

  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. Retrieved from Oxford Academic. [Link]

  • Stability and Synthesis of Phenylboronic Acids. Retrieved from American Chemical Society. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (2021, March 2). Retrieved from PNAS. [Link]

  • Boronic Acid Affinity Chromatography Resin - Amerigo Scientific. Retrieved from Amerigo Scientific. [Link]

  • What are the analytical methods for determining the purity of Boric acid - 10B? - Blog. (2025, October 3). Retrieved from Blog. [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011, October 3). Retrieved from YouTube. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. (2021, March 9). Retrieved from PubMed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from Yoneda Labs. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. Retrieved from Waters Corporation. [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Retrieved from Reddit. [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025, November 8). Retrieved from Reddit. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3). Retrieved from Royal Society of Chemistry. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate. (2025, August 7). Retrieved from ResearchGate. [Link]

  • Phenylboronic acid - Wikipedia. Retrieved from Wikipedia. [Link]

  • Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. Retrieved from WordPress.com. [Link]

  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025, November 8). Retrieved from Chemistry Stack Exchange. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Retrieved from Royal Society of Chemistry. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from Reddit. [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Retrieved from Organic Process Research & Development. [Link]

  • This compound - MySkinRecipes. Retrieved from MySkinRecipes. [Link]

  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Retrieved from University of Rochester. [Link]

  • Recrystallization and Crystallization. Retrieved from University of California, Los Angeles. [Link]

  • Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]

  • 3-chloro-4-(cyclopropylcarbamoyl)benzeneboronic acid (C10H11BClNO3) - PubChemLite. Retrieved from PubChemLite. [Link]

  • CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents.
  • How to Store Boric Acid | Lab Alley. Retrieved from Lab Alley. [Link]

  • Properties of a model aryl boronic acid and its boroxine - PubMed. Retrieved from PubMed. [Link]

  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]

Sources

Technical Support Center: Synthesis of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid (CAS 850589-44-5). This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a successful and reproducible synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its utility primarily stems from the boronic acid moiety, which is a key participant in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the construction of complex biaryl structures.[3][4] The cyclopropylcarbamoyl group can significantly influence the pharmacological properties of the final compounds.[1]

However, the synthesis of this molecule presents several challenges related to the handling of organometallic intermediates, reaction conditions, and the inherent stability of the final product. This guide provides expert-driven solutions to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing this compound?

A1: A robust and widely applicable two-step sequence is recommended. This pathway begins with a commercially available starting material, 2-chloro-4-bromobenzoic acid, and proceeds through an amide coupling followed by a low-temperature lithiation-borylation reaction.

  • Step 1: Amide Formation: The synthesis starts with the coupling of 2-chloro-4-bromobenzoic acid and cyclopropylamine to form the key intermediate, N-cyclopropyl-2-chloro-4-bromobenzamide. This is a standard amidation reaction, typically achieved using coupling agents like HATU or by converting the carboxylic acid to an acyl chloride first.[5]

  • Step 2: Lithiation-Borylation: The aryl bromide intermediate is then converted to the target boronic acid. This is most effectively done via a lithium-halogen exchange at cryogenic temperatures (-78 °C) using an organolithium reagent (e.g., n-BuLi or s-BuLi), followed by quenching the resulting aryllithium species with a trialkyl borate, such as trimethyl or triisopropyl borate.[6] A subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.

This route is generally preferred because it avoids exposing the sensitive boronic acid group to the conditions of amide bond formation.

Q2: Should I synthesize the boronic acid directly or its pinacol ester derivative?

A2: This depends on your final application and storage needs.

  • Boronic Acid: Synthesizing the boronic acid directly is more atom-economical. However, arylboronic acids are prone to dehydration to form cyclic boroxine anhydrides, which can complicate characterization and stoichiometry in subsequent reactions.[7] They can also be challenging to purify via standard silica gel chromatography.[8][9]

  • Pinacol Ester: Converting the boronic acid to its pinacol ester derivative (forming 2-(3-chloro-4-(cyclopropylcarbamoyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) offers significant advantages in stability.[10] Boronic esters are generally more robust, less prone to dehydration, and are often easier to purify by chromatography as they are less polar and more stable on silica gel.[8][9][11] Many modern Suzuki coupling protocols are optimized for use directly with boronate esters.[12] If long-term storage or chromatographic purification is required, the pinacol ester is highly recommended.

Q3: How should I store the final product and key intermediates?

A3: Proper storage is critical for maintaining the integrity of these compounds.

  • N-cyclopropyl-2-chloro-4-bromobenzamide (Intermediate): This is a stable amide and can be stored at room temperature in a well-sealed container, protected from light.

  • This compound (Final Product): This compound should be stored in a desiccator under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C). This minimizes moisture exposure and slows the rate of dehydration to the boroxine.

  • Pinacol Ester Derivative: While more stable than the free boronic acid, it is still good practice to store the pinacol ester under an inert atmosphere at room temperature or refrigerated to prevent slow hydrolysis over time.

Q4: What are the best analytical techniques to monitor the synthesis?

A4: A combination of techniques is ideal for monitoring reaction progress and assessing purity.

  • Thin Layer Chromatography (TLC): Excellent for routine monitoring of the amide formation step and for assessing the consumption of the aryl bromide during the borylation reaction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring the borylation step. It can confirm the mass of the desired product and detect key impurities such as the protonated (deboronated) side product or homocoupling dimers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediate and final product. ¹¹B NMR can also be used to characterize the boron species, helping to distinguish between the boronic acid, boronate esters, and boroxines.

  • High-Performance Liquid Chromatography (HPLC): Crucial for determining the final purity of the compound. Reversed-phase HPLC methods must be carefully developed, as on-column hydrolysis of boronate esters can be an issue.[12][13] Using a mobile phase without a pH modifier can sometimes mitigate this.[12]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield in Amide Formation Step 1. Inefficient coupling reagent. 2. Deactivation of acyl chloride intermediate by moisture. 3. Incomplete reaction.1. Optimize Coupling Agent: Switch to a more robust coupling agent like HATU or COMU. If using the acyl chloride method, ensure the thionyl chloride or oxalyl chloride is fresh and the reaction is run under strictly anhydrous conditions. 2. Drive to Completion: If the reaction stalls, consider adding a second equivalent of the coupling agent and amine. Gentle heating (40-50 °C) may also improve the reaction rate.
Incomplete Conversion During Lithiation-Borylation 1. Inactive organolithium reagent (n-BuLi). 2. Reaction temperature too high (above -70 °C). 3. Insufficient reaction time for lithium-halogen exchange. 4. Steric hindrance during the borylation step.[14]1. Titrate n-BuLi: The molarity of commercial n-BuLi can decrease over time. Always titrate the reagent before use to ensure accurate stoichiometry. 2. Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) throughout the organolithium addition and subsequent stirring. 3. Increase Reaction Time: Allow the lithium-halogen exchange to stir for at least 1 hour at -78 °C before adding the borate ester. 4. Choice of Borate: Triisopropyl borate is more reactive than trimethyl borate and can sometimes improve yields.
Significant Protodeboronation (Aryl-Br replaced by Aryl-H) 1. Presence of trace moisture or other proton sources (e.g., acidic protons on glassware). 2. Warming the reaction mixture prematurely before the borate quench. 3. Inefficient trapping of the aryllithium intermediate.1. Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Use anhydrous solvents dispensed from a solvent purification system or freshly distilled. 2. Maintain Low Temperature: Do not allow the reaction to warm above -70 °C after the aryllithium is formed until it has been quenched with the borate ester. 3. Rapid Quench: Add the trialkyl borate neat and quickly via syringe to the cold aryllithium solution to ensure rapid trapping.
Formation of Homocoupling Byproducts (Biaryl Impurities) 1. Presence of oxygen during the formation or handling of the aryllithium. 2. This is a more common side reaction in palladium-catalyzed borylations but can occur in lithiation routes if oxidizing species are present.[15]1. Degas Solvents: Thoroughly degas all solvents by sparging with argon or nitrogen before use. 2. Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas (argon is preferred due to its density) is maintained throughout the entire process.
Difficulty Isolating Product After Aqueous Workup 1. Formation of emulsions during extraction. 2. Product partially soluble in the aqueous layer. 3. Hydrolysis of the boronic acid to boric acid and the corresponding arene.1. Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 2. Salt Out Product: After acidification, the aqueous layer can be saturated with NaCl to decrease the solubility of the boronic acid, improving recovery in the organic layer.[16] 3. pH Control: Carefully adjust the pH of the aqueous layer during workup. Acidify slowly with 1M or 2M HCl to a pH of ~2-3 to ensure the boronic acid is fully protonated and precipitates or extracts efficiently.
Final Product is a Gummy Solid or Oil 1. Presence of residual boroxine anhydride. 2. Contamination with boric acid or other inorganic salts. 3. Residual solvent.1. Trituration/Recrystallization: Triturate the crude product with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities and induce crystallization. Recrystallization from a solvent system like ethyl acetate/hexanes or acetonitrile/water can yield a pure, crystalline solid.[17] 2. Azeotropic Removal of Water: To break up boroxines, dissolve the crude material in toluene and evaporate the solvent under reduced pressure. This can help azeotropically remove water and shift the equilibrium back to the monomeric boronic acid. Repeat if necessary. 3. Drying: Dry the final product thoroughly under high vacuum for several hours.

Experimental Protocols & Workflows

Overall Synthesis Workflow

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Borylation & Isolation A 2-Chloro-4-bromobenzoic Acid B Acyl Chloride Formation (SOCl2 or (COCl)2) A->B C Amide Coupling (Cyclopropylamine, Base) B->C D Intermediate: N-cyclopropyl-2-chloro-4-bromobenzamide C->D E Lithiation (n-BuLi, THF, -78 °C) D->E Purified Intermediate F Borylation (B(OiPr)3, -78 °C) E->F G Aqueous Workup (Acidic Hydrolysis) F->G H Purification & Drying G->H I Final Product: This compound H->I G cluster_causes Potential Causes Start Low Yield or Impure Product in Borylation Step Check_SM Verify Purity of Aryl Bromide Intermediate Start->Check_SM Check_Reagents Titrate n-BuLi? Use Anhydrous Solvents? Start->Check_Reagents Check_Conditions Temperature Maintained at -78°C? Start->Check_Conditions Check_Atmosphere Strict Inert Atmosphere Maintained? Start->Check_Atmosphere Workup_Issue Review Workup & Purification Protocol Start->Workup_Issue SM_OK Purity >99%? Check_SM->SM_OK Reagents_OK Reagents Validated? Check_Reagents->Reagents_OK Conditions_OK Temp < -70°C? Check_Conditions->Conditions_OK Atmosphere_OK System Air-Free? Check_Atmosphere->Atmosphere_OK Workup_OK pH & Extraction Correct? Workup_Issue->Workup_OK Repurify_SM Action: Repurify Intermediate SM_OK->Repurify_SM No New_Reagents Action: Use Freshly Titrated/Distilled Reagents Reagents_OK->New_Reagents No Improve_Cooling Action: Improve Cooling Bath & Monitoring Conditions_OK->Improve_Cooling No Improve_Inert Action: Re-dry Glassware, Purge System with Argon Atmosphere_OK->Improve_Inert No Optimize_Workup Action: Optimize pH, Use Brine/Salting Out Workup_OK->Optimize_Workup No

Caption: A logical flow for troubleshooting poor outcomes in the borylation step.

References

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. Available at: [Link]

  • Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. Available at: [Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. Available at: [Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]

  • Mukaiyama, T., et al. (1991). Oxidation of Aldehydes into Carboxylic Acids. Chemistry Letters. Available at: [Link]

  • Fukuzumi, S., et al. (2023). Oxidation of Aldehydes into Carboxylic Acids by a Mononuclear Manganese(III) Iodosylbenzene Complex through Electrophilic C–H Bond Activation. Journal of the American Chemical Society. Available at: [Link]

  • Friis, S. D., Tskapurishvili, F., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]

  • Various Authors. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. ResearchGate. Available at: [Link]

  • Al-Zoubi, R. M. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Available at: [Link]

  • Varma, R. S., & G, S. (2014). Oxidation of aldehydes to carboxylic acids. ResearchGate. Available at: [Link]

  • Fu, G. C., & Molander, G. A. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available at: [Link]

  • Kumar, A., Ng, T., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

  • Reddy, G. M., et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents.
  • Botella, L., & Nájera, C. (2004). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., Ng, T., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Available at: [Link]

  • Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemguide. Available at: [Link]

  • Aggarwal, V. K., et al. Lithiation-Borylation in Synthesis. University of Bristol. Available at: [Link]

  • Carson, N. (2014). THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois. Available at: [Link]

  • Aggarwal, V. K., et al. (2007). Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry. Journal of the American Chemical Society. Available at: [Link]

  • Reddit User. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]

  • Various Authors. (2021). Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates. ResearchGate. Available at: [Link]

  • Aggarwal, V. K., et al. (2018). Investigation of the Deprotonative Generation and Borylation of Diamine-Ligated α-Lithiated Carbamates and Benzoates by in Situ IR spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace. Available at: [Link]

  • Various Authors. Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • MySkinRecipes. This compound. MySkinRecipes. Available at: [Link]

  • Lira, C. D., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
  • Gignac, M. A., & G, M. (2018). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. ResearchGate. Available at: [Link]

  • Various Authors. (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available at: [Link]

  • Various Authors. (2017). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. Google Patents.
  • Wang, J., et al. (2013). Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. Available at: [Link]

  • Gignac, M. A., et al. (2018). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available at: [Link]

  • da Silva, J. F., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]

  • Various Authors. (2012). Processes for the preparation of cyclopropyl-amide derivatives. Google Patents.
  • PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. PubChem. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid. This molecule is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex molecular architectures via cross-coupling reactions.[1] Its structure, featuring an electron-deficient aromatic ring due to the chloro and amide substituents, presents specific challenges and optimization opportunities.

This guide provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to help you navigate common experimental hurdles and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses preliminary considerations for handling, stability, and purification.

Q1: How should I properly store and handle this compound?

A: Like many arylboronic acids, this reagent should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere (nitrogen or argon). Boronic acids are susceptible to dehydration, which can lead to the formation of boroxines (trimeric anhydrides).[2][3] While this process is often reversible upon exposure to water during reaction setup, it can complicate accurate massing of the reagent. Long-term exposure to air and moisture can lead to gradual decomposition.

Q2: What is the primary decomposition pathway for this boronic acid, and how can I detect it?

A: The most significant side reaction for arylboronic acids, particularly electron-deficient ones, is protodeboronation .[4][5] This is the cleavage of the C–B bond and its replacement with a C–H bond, converting your starting material into an inactive byproduct (in this case, 2-chloro-N-cyclopropylbenzamide). This process can be catalyzed by acid, base, or residual transition metals and is often exacerbated by elevated temperatures and prolonged reaction times.[6][7] You can monitor for this byproduct by TLC (it will be less polar than the boronic acid) or by LC-MS.

Q3: My boronic acid seems poorly soluble in my reaction solvent. What are my options?

A: this compound is soluble in most polar organic solvents like DMF, DMSO, 1,4-dioxane, and THF.[2][8] If you encounter solubility issues, particularly in less polar solvents like toluene, consider using a co-solvent system (e.g., toluene/water, dioxane/water). The choice of base is also critical, as the formation of a boronate salt can improve solubility and reactivity.[9]

Q4: My starting material is not pure. How can I purify it before use?

A: Purity is critical for successful cross-coupling. Impurities can inhibit the catalyst or lead to side reactions. Standard purification methods include:

  • Recrystallization: Effective if a suitable solvent system can be found.[10]

  • Acid/Base Extraction: Boronic acids are weakly acidic. You can treat an ethereal solution of the crude material with a base to form the boronate salt, which can be extracted into an aqueous layer. The impurities remain in the organic layer. The aqueous layer is then acidified to precipitate the pure boronic acid, which is subsequently extracted with an organic solvent.[10][11]

  • Column Chromatography: This can be challenging due to the polarity of boronic acids and their tendency to streak on silica gel. A common technique is to use silica gel impregnated with boric acid to reduce the Lewis basicity of the silica and prevent over-adsorption of the boronic acid.[12]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most common application for this reagent, used to form C-C bonds. Given the electron-deficient nature of the boronic acid and the presence of a chloride, specific challenges may arise.

Problem: Low or No Product Conversion

Q1: My reaction has stalled with low conversion of my starting materials. What are the most common initial checks?

A: Before altering core parameters, verify the fundamentals:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was thoroughly purged with argon or nitrogen and that all solvents were properly degassed.[4] Oxygen can oxidize the catalyst to an inactive Pd(II) state and also oxidize phosphine ligands.

  • Reagent Purity & Integrity:

    • Boronic Acid: Use fresh, pure starting material. Consider the possibility of protodeboronation if the reagent is old or has been stored improperly.[4]

    • Palladium Catalyst: Palladium precatalysts, especially Pd(OAc)₂, can degrade. Ensure your catalyst is from a reliable source and stored correctly.[4]

    • Aryl Halide: The reactivity of the coupling partner is critical. The general trend is I > Br > OTf >> Cl.[4] If you are coupling with an aryl chloride, a highly active catalyst system is mandatory.[9]

  • Temperature: Ensure your reaction is being heated to the target temperature. Use an external thermometer to verify the temperature of the reaction block or oil bath.

Q2: How do I select the optimal Palladium catalyst and ligand for this specific boronic acid?

A: For an electron-deficient boronic acid coupling with an aryl halide (especially a less reactive chloride), the choice of ligand is paramount. You need an electron-rich and sterically bulky phosphine ligand to facilitate both the oxidative addition of the aryl halide and the subsequent reductive elimination.

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed Check_Inert Verify Inert Atmosphere Check_Reagents Check Reagent Purity/Activity Optimize_Catalyst Screen Catalyst & Ligand Optimize_Base Screen Base & Concentration Optimize_Solvent Screen Solvent System Success Improved Yield

Below is a table summarizing common choices. For your specific substrate, systems based on Pd₂(dba)₃ or Pd(OAc)₂ with a Buchwald-type ligand are excellent starting points.

Catalyst PrecursorLigandTypical Loading (mol%)Characteristics & Best Use CasesSource
Pd(PPh₃)₄-2-5A classic "all-in-one" catalyst. Often effective for simple couplings with aryl bromides/iodides but may struggle with challenging substrates.[5]
Pd(OAc)₂ / Pd₂(dba)₃SPhos1-3Excellent for electron-deficient boronic acids and aryl chlorides. Promotes fast reaction rates.[13]
Pd(OAc)₂ / Pd₂(dba)₃XPhos1-3Highly active and versatile ligand, good for a broad range of substrates, including sterically hindered ones.[13]
Pd(dppf)Cl₂-2-5Good general catalyst, particularly for heteroaromatic systems. The dppf ligand provides stability.[13]

Q3: What is the role of the base, and how do I choose the right one?

A: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which facilitates the key transmetalation step with the palladium center.[14] However, a base that is too strong or used in excess can accelerate the undesired protodeboronation side reaction.[4]

BaseStrengthSolubilityCommon SolventsCommentsSource
K₂CO₃ModerateGood in waterDioxane/H₂O, Toluene/H₂OA very common and reliable choice. Often used as an aqueous solution.[15]
K₃PO₄StrongModerateDioxane, Toluene, THFAn excellent choice for challenging couplings, especially with aryl chlorides. Often used as a solid.[16]
Cs₂CO₃StrongHighDioxane, DMF, THFHighly effective but more expensive. Good for difficult substrates where other bases fail.[4]
NaHCO₃WeakGood in waterDMF/H₂OA mild base, useful if your substrate is sensitive to stronger bases.[15]

For this compound, starting with K₃PO₄ in an anhydrous solvent like dioxane or K₂CO₃ in a biphasic system like dioxane/water is recommended.

Problem: Significant Side-Product Formation

Q2: I'm observing a major byproduct corresponding to the protodeboronated starting material. How can I minimize this?

A: Protodeboronation is a classic failure mode for electron-deficient boronic acids.[4][6] Here are several strategies to mitigate it:

  • Use a Milder Base: If using a strong base like K₃PO₄, consider switching to K₂CO₃. The reaction may be slower, but it can suppress the decomposition pathway.[4]

  • Lower the Temperature: High temperatures accelerate protodeboronation.[5] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

  • Use Anhydrous Conditions: While many Suzuki reactions use aqueous bases, water is the proton source for protodeboronation.[6] Using a solid base like K₃PO₄ in a dry solvent (e.g., anhydrous dioxane or THF) can significantly reduce this side reaction.

  • Convert to a Boronic Ester: Boronic acids can be converted to more stable derivatives like pinacol esters (Bpin) or MIDA boronates.[4][16] These derivatives are more robust and slowly release the active boronic acid into the reaction mixture under the basic conditions, keeping its instantaneous concentration low and minimizing decomposition.[6][16]

// Nodes for the main cycle Pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=diamond, fillcolor="#FBBC05"]; PdII_ArX [label="Ar¹-Pd(II)L₂-X", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=diamond, fillcolor="#FBBC05"]; PdII_ArAr [label="Ar¹-Pd(II)L₂-Ar²", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=diamond, fillcolor="#FBBC05"];

// Nodes for the boronic acid activation BoronicAcid [label="Ar²-B(OH)₂"]; Base [label="Base (OH⁻)"]; Boronate [label="[Ar²-B(OH)₃]⁻", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges for the main cycle Pd0 -> OxAdd; OxAdd -> PdII_ArX [label=" + Ar¹-X"]; PdII_ArX -> Transmetalation; Transmetalation -> PdII_ArAr [label=" - X⁻"]; PdII_ArAr -> RedElim; RedElim -> Pd0 [label=" + Ar¹-Ar²\n(Product)"];

// Edges for boronic acid activation BoronicAcid -> Boronate [dir=none]; Base -> Boronate; Boronate -> Transmetalation [style=dashed, label="Active Species"]; } dot Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Troubleshooting Guide: Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction used to form C-N or C-O bonds, representing a powerful alternative to Buchwald-Hartwig amination.[17][18]

Q1: My Chan-Lam amination/etherification reaction with an amine/alcohol is failing. What are the key parameters to investigate?

A: Chan-Lam couplings have different requirements than Suzuki couplings.

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common catalyst. Copper(I) sources like CuI can also be effective. Ensure your copper salt is not old or hydrated.

  • Atmosphere: Unlike palladium catalysis, Chan-Lam couplings are often run open to the air.[17][18] Oxygen can play a role in re-oxidizing Cu(I) to the active Cu(II) or Cu(III) state. However, if you see significant side reactions, trying the reaction under an inert atmosphere is a valid troubleshooting step.

  • Ligand/Base: A base is required, and often a ligand like pyridine or a phenanthroline derivative is used to facilitate the reaction.[17][19] In some cases, the amine substrate can act as both the nucleophile and the ligand. Triethylamine or diisopropylethylamine are common choices for the base.

  • Solvent: Dichloromethane (DCM) or THF are common solvents for Chan-Lam reactions.

// Nodes for the main cycle CuII [label="Cu(II)L₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LigandExchange1 [label="Ligand Exchange\n(Boronic Acid)", shape=diamond, fillcolor="#FBBC05"]; CuII_Ar [label="Ar-Cu(II)L", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LigandExchange2 [label="Ligand Exchange\n(Amine/Alcohol)", shape=diamond, fillcolor="#FBBC05"]; CuII_Ar_Nu [label="Ar-Cu(II)L-NuH", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(to Cu(III))", shape=diamond, fillcolor="#FBBC05"]; CuIII_Intermediate [label="Ar-Cu(III)L-Nu", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=diamond, fillcolor="#FBBC05"];

// Input/Output BoronicAcid [label="Ar-B(OH)₂"]; Nucleophile [label="Nu-H (R₂NH or ROH)"]; Product [label="Ar-Nu"];

// Edges CuII -> LigandExchange1; BoronicAcid -> LigandExchange1; LigandExchange1 -> CuII_Ar; CuII_Ar -> LigandExchange2; Nucleophile -> LigandExchange2; LigandExchange2 -> CuII_Ar_Nu; CuII_Ar_Nu -> Oxidation [label="Often O₂"]; Oxidation -> CuIII_Intermediate; CuIII_Intermediate -> RedElim; RedElim -> CuII [label="Regenerates Catalyst"]; RedElim -> Product; } dot Caption: Postulated Catalytic Cycle for Chan-Lam Coupling.

Q2: I'm attempting to couple with an aniline, but the yields are poor. Are there specific considerations for less nucleophilic amines?

A: Yes, anilines can be challenging substrates due to their lower nucleophilicity compared to aliphatic amines.[20] To improve yields, you might need to:

  • Increase Temperature: Drive the reaction forward with more thermal energy.

  • Use a More Active Copper Source: Consider using a pre-formed copper-ligand complex.

  • Employ a Co-oxidant: While air is often sufficient, sometimes a stronger oxidant is needed to facilitate the catalytic cycle.

  • Electrochemical Methods: Recent literature has shown that electrochemistry can be used to drive Chan-Lam couplings with challenging substrates like anilines.[20]

Experimental Protocols

The following protocols are starting points and should be optimized for your specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G Prep 1. Prepare Vessel (Add stir bar, purge with Argon) AddSolids 2. Add Solids (Boronic Acid, Aryl Halide, Base, Catalyst, Ligand) Prep->AddSolids Purge 3. Evacuate & Refill with Argon (3x) AddSolids->Purge AddSolvent 4. Add Degassed Solvent via Syringe Purge->AddSolvent Heat 5. Heat to Target Temp (e.g., 90 °C) AddSolvent->Heat Monitor 6. Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup 7. Quench & Workup (Cool, dilute, wash) Monitor->Workup Upon Completion Purify 8. Purify Product (Column Chromatography) Workup->Purify

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide coupling partner (1.0-1.2 equiv), K₃PO₄ (2.0-3.0 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).

  • Seal the vial with a septum-containing cap. Evacuate the vial and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Place the vial in a preheated reaction block or oil bath at 90-110 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Chan-Lam N-Arylation
  • To a reaction vial, add this compound (1.2 equiv), the amine (1.0 equiv), Cu(OAc)₂ (10 mol%), and pyridine (2.0 equiv).

  • Add dichloromethane (DCM) to achieve a concentration of 0.1-0.2 M.

  • Stir the reaction open to the air at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to days.[17]

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove copper salts.

  • Wash the filtrate with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Chan–Lam coupling. Wikipedia. Available at: [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (Preprint). Available at: [Link]

  • Chan-Lam coupling reactions: Synthesis of heterocycles. ResearchGate. Available at: [Link]

  • How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Publications. Available at: [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Available at: [Link]

  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. ACS Publications. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ACS Publications. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Semantic Scholar. Available at: [Link]

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Europe PMC. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. Available at: [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. Available at: [Link]

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. ACS Publications. Available at: [Link]

  • Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]

  • Phenylboronic acid. Wikipedia. Available at: [Link]

  • Process for purification of boronic acid and its derivatives. Google Patents.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Phenylboronic acid – preparation and application. Georganics. Available at: [Link]

Sources

deboronation of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting the Deboronation of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with this compound. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of deboronation during synthetic applications, such as Suzuki-Miyaura cross-coupling reactions.

Introduction to the Challenge: The Instability of Arylboronic Acids

This compound is a valuable building block in medicinal chemistry. However, like many arylboronic acids, it is susceptible to deboronation, a process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] This undesired side reaction reduces the yield of the desired product and complicates purification. Understanding the mechanisms of deboronation is the first step toward mitigating this issue.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is deboronation and why is it a problem for my reaction with this compound?

A1: Deboronation, specifically protodeboronation, is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1] For your specific compound, this would result in the formation of 2-chloro-N-cyclopropylbenzamide as a byproduct. This side reaction is problematic as it consumes your starting material, lowers the yield of your target molecule, and introduces an impurity that can be challenging to separate from the desired product. The propensity for deboronation is influenced by factors such as pH, temperature, and the electronic properties of the arylboronic acid.[1][2]

Q2: I am observing significant amounts of the deboronated byproduct in my Suzuki-Miyaura coupling reaction. What are the likely causes?

A2: The most common culprits for excessive deboronation in Suzuki-Miyaura reactions are related to the reaction conditions, particularly the choice of base and solvent.

  • Base-Mediated Protodeboronation: Suzuki-Miyaura couplings require a base to activate the boronic acid for transmetalation. However, strong bases can also accelerate the rate of protodeboronation.[2][3] The hydroxide ions in aqueous basic solutions can attack the boron center, forming a more reactive tetrahedral boronate anion that is susceptible to protonolysis.[2][4]

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the rate of deboronation.[5] It's a delicate balance, as elevated temperatures are often necessary to drive the desired coupling to completion.

  • Presence of Water: While aqueous conditions are common in Suzuki couplings, water can act as a proton source for protodeboronation, especially under basic conditions.[1][6]

  • Electronic Effects: The presence of electron-withdrawing groups on the phenyl ring, such as the chloro and amide functionalities in your molecule, can influence the stability of the C-B bond and the acidity of the boronic acid.[7] This can make the compound more susceptible to deboronation under certain conditions.

Q3: How can I minimize deboronation in my experiments?

A3: Here are several strategies to suppress deboronation, categorized by experimental parameters:

1. Choice of Base and Solvent:

  • Milder Bases: Consider using milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8] Fluoride bases such as potassium fluoride (KF) can also be effective.

  • Anhydrous Conditions: If your substrate and coupling partner are soluble in organic solvents, running the reaction under anhydrous conditions can significantly reduce protodeboronation by minimizing the presence of a proton source.[9] Consider solvent systems like toluene, dioxane, or THF.

  • Biphasic vs. Homogeneous: While biphasic systems (e.g., toluene/water) are common, a homogeneous organic system might offer better control over deboronation.

2. Catalyst and Ligand System:

  • Highly Active Catalysts: Employing a highly active palladium catalyst and ligand system can accelerate the desired Suzuki coupling, allowing for lower reaction temperatures and shorter reaction times. This can outcompete the slower deboronation process. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[9]

3. Boronic Acid Protection:

  • Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from deboronation.[10][11] These esters often exhibit greater stability and can slowly release the active boronic acid under the reaction conditions.

  • Trifluoroborate Salts: Potassium aryltrifluoroborate salts are another stable alternative to boronic acids that can be used in Suzuki couplings.[12]

4. Reaction Monitoring and Optimization:

  • Close Monitoring: Carefully monitor the progress of your reaction using techniques like TLC, LC-MS, or GC-MS. Work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor deboronation.

  • Temperature Control: Start with a lower reaction temperature and only increase it if the reaction is not proceeding at a reasonable rate.

Q4: How can I detect and quantify the extent of deboronation?

A4: Several analytical techniques can be employed to monitor your reaction and quantify the amount of deboronated byproduct:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the desired product and the deboronated byproduct by their respective molecular weights. It can also be used to track the consumption of starting material and the formation of products over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are sufficiently volatile, GC-MS can provide excellent separation and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the deboronated byproduct by integrating characteristic signals for each compound.

  • Inductively Coupled Plasma (ICP) Techniques: For precise quantification of boron content, ICP-AES or ICP-MS can be used.[13][14][15] These methods are highly sensitive for elemental analysis.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation

This protocol provides a starting point for optimizing your reaction to favor the desired coupling over deboronation.

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

    • Use anhydrous solvents.

    • Degas all solvents thoroughly before use (e.g., by sparging with argon for 30 minutes).

  • Reaction Setup:

    • To a dried Schlenk flask, add this compound (1.0 eq), your aryl halide coupling partner (1.0-1.2 eq), and a mild base (e.g., K₂CO₃, 2.0-3.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

    • Evacuate and backfill the flask with inert gas three times.

    • Add the degassed anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10-15 minutes.

    • Slowly heat the reaction to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the progress by TLC or LC-MS.

    • Once the reaction is complete, cool to room temperature.

  • Workup and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Conversion to the Pinacol Ester for Enhanced Stability

If deboronation remains a significant issue, converting the boronic acid to its pinacol ester is a recommended strategy.

  • Esterification:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in a suitable solvent (e.g., toluene or THF).

    • Stir the mixture at room temperature. The reaction can be monitored by the disappearance of the boronic acid starting material by TLC or LC-MS. Often, this reaction is complete within a few hours.

    • For less reactive boronic acids, azeotropic removal of water using a Dean-Stark apparatus may be necessary.

  • Isolation:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification.

Visualizing the Problem and Solution

The Protodeboronation Pathway

G Aryl_BA Arylboronic Acid (Ar-B(OH)₂) Aryl_Boronate Arylboronate ([Ar-B(OH)₃]⁻) Aryl_BA->Aryl_Boronate + OH⁻ Aryl_Boronate->Aryl_BA - OH⁻ Deboronated_Product Deboronated Product (Ar-H) Aryl_Boronate->Deboronated_Product + H⁺ (from H₂O) - B(OH)₃ Proton_Source Proton Source (e.g., H₂O) Base Base (OH⁻)

Caption: Mechanism of base-catalyzed protodeboronation.

Troubleshooting Workflow

G Start Significant Deboronation Observed Q1 Are you using a strong base (e.g., NaOH)? Start->Q1 A1_Yes Switch to a milder base (K₂CO₃, K₃PO₄, KF) Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Is the reaction run at a high temperature for a long time? A1_Yes->Q2 A1_No->Q2 A2_Yes Lower temperature and monitor reaction closely. Use a more active catalyst system. Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Are you using aqueous conditions? A2_Yes->Q3 A2_No->Q3 A3_Yes Consider using anhydrous solvents. Q3->A3_Yes Yes A3_No Consider boronic acid protection Q3->A3_No No End Convert to Pinacol Ester or Trifluoroborate Salt A3_Yes->End A3_No->End

Caption: A decision tree for troubleshooting deboronation.

Summary of Key Parameters and Recommendations

ParameterRecommendation to Minimize DeboronationRationale
Base Use milder bases (K₂CO₃, K₃PO₄, KF).Strong bases accelerate protodeboronation.[2][3]
Solvent Employ anhydrous organic solvents (dioxane, toluene).Reduces the availability of a proton source.[9]
Temperature Use the lowest effective temperature.Deboronation is often kinetically slower than the desired coupling at lower temperatures.
Reaction Time Monitor closely and work up promptly upon completion.Minimizes exposure to conditions that promote deboronation.
Catalyst System Use a high-activity catalyst/ligand combination.Accelerates the desired reaction to outcompete the side reaction.
Substrate Form Convert to a pinacol ester or trifluoroborate salt.These derivatives are generally more stable to deboronation.[10][11][12]
References
  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]

  • Gesto, D., do Canto, F. S., & da Silva, V. B. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(19), 6542. [Link]

  • Peko, T., Bernardes, G. J. L., & St-Gallay, S. A. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal, 26(61), 13861-13866. [Link]

  • Patterson, D. E., Wu, K., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2018415118. [Link]

  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2018). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 51(5), 1215–1226. [Link]

  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13163. [Link]

  • Hayes, C. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Angewandte Chemie International Edition, 60(28), 15304-15312. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(16), 7071–7079. [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. Retrieved from [Link]

  • Farhat, A., Ahmad, F., & Arafat, H. (2013). Analytical techniques for boron quantification supporting desalination processes-- A review. Desalination, 310, 9-17. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Boron. Retrieved from [Link]

  • Reddit. (2022). For the pro's (Suzuki). Retrieved from [Link]

  • Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. Microchemical Journal, 56(3), 285-304. [Link]

Sources

catalyst selection for 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Coupling

Topic: Catalyst Selection for 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid Coupling

Introduction: Understanding the Challenge

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] However, not all substrates are created equal. The specific boronic acid , This compound , presents a classic example of a "challenging" substrate. Its reactivity is influenced by two key features:

  • Electron-Deficient Ring: The presence of both a chloro and a cyclopropylcarbamoyl group withdraws electron density from the phenyl ring. This electronic effect can slow down the crucial transmetalation step of the catalytic cycle.[1][3][4]

  • Steric Hindrance: The ortho-chloro and meta-carbamoyl groups can create steric congestion around the carbon-boron bond, potentially hindering the approach of the palladium catalyst.

This guide provides a structured approach to selecting the optimal catalyst system and troubleshooting common issues encountered when coupling this and similar challenging boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this boronic acid failing or giving low yields? A: Failure with this substrate often traces back to an insufficiently active catalyst system. The combination of electron-withdrawing effects and potential steric hindrance requires a highly active catalyst to drive the reaction forward efficiently. Common culprits include an inactive palladium source, a suboptimal ligand, an inappropriate base, or the presence of oxygen, which can deactivate the catalyst.[5]

Q2: What is a good "first-pass" catalyst and ligand to try? A: For challenging substrates, it is recommended to start with a modern, well-defined palladium precatalyst combined with a bulky, electron-rich biarylphosphine ligand. A robust initial choice would be XPhos Pd G3 or SPhos Pd G3 .[6][7] These precatalysts are air- and moisture-stable, ensuring the reliable formation of the active monoligated Pd(0) species needed for the reaction.[8][9]

Q3: Which base and solvent combination should I start with? A: A strong, non-nucleophilic base is often ideal. Potassium phosphate (K₃PO₄) is an excellent starting point as it is effective at promoting the reaction while minimizing the risk of side reactions like deboronation.[10] For solvents, anhydrous and degassed dioxane or toluene are standard choices that work well in a wide range of Suzuki couplings.[10]

Q4: What are the most common side reactions to watch for? A: The two most prevalent side reactions are:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often caused by excess water, an unsuitable base, or prolonged heating.[3][11]

  • Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide coupling partner. It can occur when the desired cross-coupling is slow or in the presence of oxygen.[12][13]

Catalyst System Selection: A Component-by-Component Guide

Achieving success with this substrate requires careful consideration of each component of the reaction.

The Palladium Precatalyst: Ensuring an Active Start

While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ reduction to the active Pd(0) state, which can be inefficient.[3][9] For challenging couplings, using a well-defined palladacycle precatalyst is highly recommended.

  • Buchwald Precatalysts (G2, G3, G4): These are air-, moisture-, and thermally-stable compounds that rapidly and quantitatively generate the active L-Pd(0) species under reaction conditions.[6][7][8] This leads to more reproducible results, often with lower catalyst loadings and shorter reaction times.[6]

The Ligand: The Key to Reactivity and Selectivity

The ligand is arguably the most critical variable. For electron-deficient and sterically hindered substrates, bulky and electron-rich phosphine ligands are required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[10]

Ligand Key Characteristics Best Suited For...
XPhos Highly bulky and electron-rich.A general, high-performance ligand for a wide range of challenging substrates, including aryl chlorides.[14][15]
SPhos Slightly less bulky than XPhos.Excellent for many heteroaryl and sterically hindered couplings. Often shows high activity at lower temperatures.[14][15]
RuPhos Features a bulky pyrrole substituent.Particularly effective for sterically demanding couplings and has shown success in various synthetic applications.[10]
The Base: Activating the Boronic Acid

The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2][16][17]

Base Strength Comments & Considerations
K₃PO₄ StrongOften the best choice for difficult couplings. Its moderate solubility and non-nucleophilic nature help minimize side reactions.[10]
Cs₂CO₃ StrongHighly effective and soluble, but more expensive. Can sometimes outperform K₃PO₄.[18]
K₂CO₃ ModerateA standard, cost-effective choice. Often used in aqueous solutions. May be less effective for this specific challenging substrate.[12][18]
KF MildCan be used to avoid hydrolysis of base-sensitive functional groups (like esters), but may lead to slower reaction rates.[16][19]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined cycle involving the palladium catalyst.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle A L-Pd(0) (Active Catalyst) B Oxidative Addition Complex A->B Oxidative Addition (R¹-X) C Transmetalation Intermediate B->C Transmetalation (R²-B(OR)₃⁻) D Product Complex C->D Reductive Elimination D->A R¹-R² (Product) Troubleshooting_Workflow Start Reaction Issue: Low or No Yield CheckCatalyst Is the catalyst system active and appropriate? Start->CheckCatalyst CheckConditions Are the reaction conditions optimal? CheckCatalyst->CheckConditions Yes Sol_Catalyst Solution: - Use a Pd(G3/G4) precatalyst - Screen bulky ligands (XPhos, SPhos) CheckCatalyst->Sol_Catalyst No CheckPurity Are starting materials pure? CheckConditions->CheckPurity Yes Sol_Conditions Solution: - Increase temperature - Ensure anhydrous/degassed solvents - Switch to stronger base (K₃PO₄) CheckConditions->Sol_Conditions No Deboronation Significant Protodeboronation? CheckPurity->Deboronation Yes Homocoupling Significant Homocoupling? Deboronation->Homocoupling No Sol_Deboronation Solution: - Use anhydrous conditions - Use K₃PO₄ instead of hydroxide bases - Use boronic ester (e.g., MIDA) Deboronation->Sol_Deboronation Yes Sol_Homocoupling Solution: - Thoroughly degas solvent - Use more active catalyst to accelerate cross-coupling Homocoupling->Sol_Homocoupling Yes

Sources

Technical Support Center: Solvent Effects on 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The choice of solvent is a critical, yet often complex, parameter that dictates the success, reproducibility, and efficiency of reactions involving this reagent, particularly the widely used Suzuki-Miyaura cross-coupling.[1][2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The causality behind each issue is explained, followed by actionable solutions.

Question 1: I am observing low to no yield of my desired cross-coupled product. What are the likely solvent-related causes?

Answer: Low conversion is a frequent challenge, often rooted in suboptimal solvent conditions that affect solubility, kinetics, or catalyst stability. This compound, being an electron-deficient system, can be particularly sensitive.[4][5]

  • Probable Cause A: Poor Solubility of Reagents. The boronic acid, coupling partner, or inorganic base may have limited solubility in your chosen solvent, leading to a heterogeneous mixture with slow reaction rates. While boronic acids are more soluble in organic solvents than in neutral water, their salts and the bases used can be problematic.[6][7]

    • Solution: Employ a biphasic solvent system. Mixtures of an aprotic organic solvent with water, such as Dioxane/H₂O, Toluene/H₂O, or THF/H₂O, are standard for Suzuki-Miyaura couplings.[2][4][8] The aqueous phase helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), while the organic phase dissolves the boronic acid and halide partner. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[9]

  • Probable Cause B: Slow Transmetalation Step. Transmetalation, the transfer of the aryl group from boron to palladium, is often the rate-determining step and is highly influenced by the solvent. For an electron-deficient boronic acid, this step can be particularly sluggish.[4][10]

    • Solution 1: The Critical Role of Water. Contrary to the intuition of running reactions "dry," a small amount of water is often crucial for efficient transmetalation.[1] Water facilitates the formation of a palladium hydroxo complex (L-Pd-OH), which reacts much faster with the boronic acid than the corresponding palladium halide complex (L-Pd-X) does with the boronate anion.[11]

    • Solution 2: Solvent Polarity and Coordination. While highly polar solvents can accelerate the initial oxidative addition step, their effect on transmetalation is more complex. The key is often not just polarity (dielectric constant) but the coordinating ability of the solvent.[1][12][13] Solvents like DMF or MeCN can coordinate directly to the palladium center, which may alter the dominant catalytic cycle. For challenging couplings, sticking to less-coordinating systems like Toluene/Water or Dioxane/Water is often a reliable starting point.

  • Probable Cause C: Catalyst Deactivation. The active Pd(0) catalyst is susceptible to oxidation.

    • Solution: Ensure all solvents, including the aqueous component, are rigorously degassed (e.g., by sparging with argon or nitrogen for 15-20 minutes or via freeze-pump-thaw cycles).[9][14] The presence of oxygen can lead to the formation of palladium black and promote unwanted side reactions like boronic acid homocoupling.[4][14]

Troubleshooting Flowchart for Low Yield

Start Low or No Yield Solubility Check Reagent Solubility Start->Solubility Is everything dissolved? Kinetics Consider Reaction Kinetics Start->Kinetics Is the reaction just slow? Catalyst Assess Catalyst Activity Start->Catalyst Is the catalyst dead? Sol_Action Use Biphasic System (e.g., Toluene/H₂O) Increase Stirring Rate Solubility->Sol_Action Kin_Action1 Ensure Water is Present (Aids Transmetalation) Kinetics->Kin_Action1 Kin_Action2 Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Kinetics->Kin_Action2 Cat_Action Rigorously Degas Solvents (Ar sparge, F-P-T) Catalyst->Cat_Action

Caption: Troubleshooting workflow for low product yield.

Question 2: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid (homocoupling). How can I suppress this?

Answer: Homocoupling of boronic acids to form a symmetrical biaryl is a common side reaction, often indicating an issue with the palladium oxidation state or the presence of an oxidant.

  • Probable Cause A: Oxygen Contamination. This is the most frequent cause. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that consumes two molecules of the boronic acid.[14]

    • Solution: As stated above, meticulous degassing of all solvents and reagents is paramount. Maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the entire reaction setup and duration.[4][9]

  • Probable Cause B: Inefficient Reduction of Pd(II) Precatalyst. If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) species. This reduction can sometimes occur via homocoupling of the boronic acid.[14]

    • Solution: Consider switching to a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that generates the active LPd(0) species more cleanly and efficiently.[4][9]

Question 3: My starting boronic acid is disappearing, but I'm not forming the product. I suspect protodeboronation. How does solvent choice affect this?

Answer: Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. Electron-deficient arylboronic acids are particularly susceptible to this side reaction, especially under harsh conditions.[9][10]

  • Probable Cause: Harsh Basic/Aqueous Conditions. The combination of high temperatures and a strong base in a protic or aqueous solvent system can promote protodeboronation.

    • Solution 1: Modify Solvent/Base Combination. While water is beneficial for transmetalation, an excessive amount combined with a very strong base and high heat can be detrimental. Try screening different bases (e.g., K₂CO₃ vs. K₃PO₄) or slightly reducing the reaction temperature. Sometimes, a less polar aprotic solvent can temper the reactivity that leads to decomposition.

    • Solution 2: Use a More Stable Boronate Ester. If protodeboronation is persistent, the best solution is often to switch from the boronic acid to its corresponding pinacol ester. Boronic esters are significantly more stable and less prone to premature C-B bond cleavage.[9][14] The pinacol ester of this compound is commercially available and serves as an excellent, more robust alternative.[15] The ester typically hydrolyzes in situ under the reaction conditions to generate the active boronic acid just prior to transmetalation.[14]

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity really affect the Suzuki-Miyaura coupling of this boronic acid?

A: The effect is more nuanced than "polar is better." The relationship between solvent dielectric constant and reaction selectivity or rate is often poor.[1][12] It's more useful to categorize solvents by their coordinating ability.[13]

  • Non-coordinating Solvents (Polar or Nonpolar): Toluene, THF, Dioxane, Acetone, and Water. In these solvents, the reaction is typically catalyzed by a simple, monoligated Pd(0) species. This is the "standard" or expected reaction pathway.[1][13]

  • Coordinating Solvents: DMF, MeCN, NMP. These solvents can act as ligands, coordinating to the palladium center to form species like Pd(L)(solvent). This can fundamentally change the active catalyst and the reaction mechanism, sometimes leading to an inversion of selectivity in substrates with multiple reactive sites.[1][13] For a standard coupling, using non-coordinating solvents is a safer starting point to avoid unpredictable outcomes.

Q2: What is the best way to monitor the stability of my boronic acid in a new solvent system?

A: Before running a full coupling reaction, it is prudent to assess the stability of the boronic acid under the planned conditions.

  • Recommended Technique: High-Performance Liquid Chromatography (HPLC) is an excellent tool for this.[16][17][18] Prepare a solution of the boronic acid and the base in your chosen degassed solvent system. Heat the mixture to the target reaction temperature and take aliquots at various time points (e.g., 0, 1h, 4h, 12h). Quench the aliquots and analyze by HPLC to quantify the concentration of the remaining boronic acid. The appearance of the protodeboronated arene can also be monitored. UPLC-MS is even more powerful as it can help identify other potential degradation products.[17][19] ¹H NMR can also be used to qualitatively monitor the disappearance of the starting material in a deuterated solvent.[16]

Q3: Should I use the free boronic acid or its pinacol ester derivative?

A: This depends on the specific challenges of your reaction.

  • Use the Boronic Acid when: Reactivity is sluggish. Boronic acids are generally considered more reactive than their ester counterparts and may provide better yields in difficult couplings.[20]

  • Use the Pinacol Ester when: You are experiencing issues with stability, such as protodeboronation or homocoupling. Pinacol esters are more robust, have a longer shelf-life, and are less prone to forming boroxine anhydrides upon storage.[7][9][14] They provide a "slow release" of the active boronic acid under the reaction conditions, which can suppress side reactions.[6]

Data Summary & Protocols

Table 1: Hypothetical Solvent System Effects on a Suzuki-Miyaura Coupling

This table illustrates potential outcomes when coupling this compound with a generic aryl bromide, highlighting the impact of solvent choice.

Solvent System (v/v)BaseTemp (°C)Yield (%)Homocoupling (%)Protodeboronation (%)Notes
Toluene/H₂O (4:1)K₃PO₄10092< 2< 1Good general starting point; excellent phase separation.
Dioxane/H₂O (4:1)K₂CO₃10088< 3< 2Miscible system, may improve solubility for some substrates.
THF/H₂O (4:1)K₃PO₄8075< 3< 2Lower boiling point, good for heat-sensitive substrates.
DMF (anhydrous)K₂CO₃110455 - 1015 - 20Risk of decomposition and side reactions due to high temp and solvent.
MeCN/H₂O (4:1)Cs₂CO₃80655 - 85 - 10Coordinating solvent may alter reactivity; potential for side reactions.
Experimental Protocol: Solvent Screening for Suzuki-Miyaura Coupling

This protocol provides a generalized, step-by-step method for efficiently screening multiple solvent systems.

  • Reagent Preparation:

    • In an inert atmosphere glovebox, prepare a stock solution of your aryl halide and an internal standard (e.g., undecane) in a suitable solvent (e.g., Toluene).

    • Weigh this compound (1.2 equiv), the chosen base (2.0 equiv), and the palladium precatalyst/ligand (e.g., XPhos Pd G3, 1-2 mol%) into separate reaction vials equipped with stir bars.

  • Reaction Setup:

    • To each vial, add the required volume of the aryl halide stock solution via syringe.

    • Add the specific degassed solvent system to be tested (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1, etc.) to each respective vial to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

    • Seal the vials tightly with septum caps.

  • Execution and Monitoring:

    • Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100 °C).

    • Stir the reactions vigorously for a set period (e.g., 12-16 hours).

    • After the reaction time, cool the block to room temperature.

  • Workup and Analysis:

    • Unseal the vials and quench each reaction by adding ethyl acetate and water.

    • Vortex the vials and allow the layers to separate.

    • Sample the organic layer from each vial and analyze by GC-MS or LC-MS to determine the conversion to product relative to the internal standard.

Solvent Selection Logic

Start Start: Select Solvent System Standard Standard Coupling? Start->Standard Default Use Standard System: Toluene/H₂O or Dioxane/H₂O with K₂CO₃ or K₃PO₄ Standard->Default Yes Issues Experiencing Issues? (Low Yield, Protodeboronation) Standard->Issues No Decomp Is Protodeboronation a Major Issue? Issues->Decomp Yes Solubility Are Reagents Poorly Soluble? Issues->Solubility No UseEster Switch to Pinacol Ester Derivative Decomp->UseEster Yes Optimize Optimize Base/Temp in Standard Solvent Decomp->Optimize No Solubility->Optimize No TryMiscible Try Miscible System (e.g., Dioxane/H₂O, THF/H₂O) Solubility->TryMiscible Yes

Caption: Decision-making flowchart for solvent system selection.

References

Technical Support Center: Synthesis of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid (CAS 850589-44-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you manage impurities and optimize your synthetic protocol.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural features, including the boronic acid moiety, a chlorinated phenyl ring, and a cyclopropylamido group, make it a versatile reagent in drug discovery, particularly for Suzuki-Miyaura cross-coupling reactions.[1][2] However, like many organoboron compounds, its synthesis can be accompanied by the formation of characteristic impurities that may affect yield, purity, and the performance of subsequent reactions. This guide provides practical, experience-driven solutions to common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective strategy involves a two-step sequence:

  • Amide Formation: Synthesis of a key intermediate, such as 2-chloro-4-bromo-N-cyclopropylbenzamide, via the amidation of the corresponding acyl chloride or benzoic acid.

  • Borylation: Conversion of the aryl bromide to the boronic acid. This is typically achieved through a Palladium-catalyzed Miyaura borylation reaction with a boron source like bis(pinacolato)diboron (B₂pin₂) or via a lithiation-borylation sequence.[3][4][5]

Q2: What are the most critical parameters to control during the synthesis to minimize impurity formation?

The most critical parameters are:

  • Anhydrous Conditions: Boronic acids and their precursors, especially organometallic intermediates, are sensitive to moisture. Rigorously dried solvents and glassware, along with an inert atmosphere (Nitrogen or Argon), are essential.

  • Temperature Control: Lithiation reactions require very low temperatures (typically -78 °C) to prevent side reactions. Palladium-catalyzed reactions also have optimal temperature ranges that should be carefully maintained.

  • Stoichiometry of Reagents: Precise control over the amounts of base, catalyst, and boron source is crucial for maximizing yield and minimizing byproducts.

  • Purity of Starting Materials: The purity of the initial aryl halide and other reagents will directly impact the impurity profile of the final product.

Q3: How can I detect and quantify impurities in my final product?

A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and quantifying impurities. A well-developed HPLC method can separate the desired product from common process-related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of unknown impurities, which aids in their structural elucidation.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): Provides structural information about the desired product and can help identify major impurities. ¹¹B NMR is particularly useful for identifying different boron species, such as boroxines.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low Yield of the Desired Boronic Acid

Possible Causes & Solutions:

CauseScientific ExplanationRecommended Action
Incomplete Reaction The borylation reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated catalyst.Monitor the reaction progress by TLC or HPLC. If the reaction has stalled, consider extending the reaction time, slightly increasing the temperature (if thermally stable), or adding a fresh portion of the catalyst.
Protodeboronation The C-B bond is susceptible to cleavage by acidic protons, especially in the presence of water, leading to the formation of 2-chloro-N-cyclopropylbenzamide.[7]Ensure strictly anhydrous conditions. Use a non-protic solvent and a non-aqueous work-up if possible. If an aqueous work-up is necessary, keep it brief and cold.
Poor Quality of Starting Materials Impurities in the starting aryl halide or the boron reagent can inhibit the catalyst or lead to side reactions.Purify the starting materials before use. For example, arylboronic acids can be recrystallized to remove boroxine anhydrides.[7]
Inefficient Lithiation (if applicable) In a lithiation-borylation sequence, incomplete formation of the organolithium intermediate will result in a low yield.Ensure the organolithium reagent (e.g., n-BuLi, s-BuLi) is fresh and properly titrated. Maintain cryogenic temperatures (-78 °C) during the lithiation and subsequent borylation steps.[8]
Problem 2: Presence of Significant Impurities in the Final Product

Common Impurities and Their Management:

ImpurityStructureFormation MechanismMitigation & Removal Strategies
Protodeboronation Product 2-chloro-N-cyclopropylbenzamideCleavage of the C-B bond by a proton source (e.g., water, acidic impurities).[3]Mitigation: Strict anhydrous conditions, use of a non-protic solvent. Removal: Purification by column chromatography on silica gel or recrystallization.
Boroxine (Anhydride) Cyclic trimer of the boronic acidDehydration of the boronic acid, often promoted by heat or storage under non-inert conditions.[2]Mitigation: Avoid excessive heating during work-up and purification. Store the final product under an inert atmosphere. Removal: Boroxines are in equilibrium with the monomeric boronic acid in the presence of water. Recrystallization from a suitable solvent system containing a small amount of water can favor the monomer.
Biaryl Impurity (Homocoupling) Dimer of the starting aryl halide or productIn Palladium-catalyzed reactions, undesired Suzuki-type coupling of the starting material or product can occur, especially if the transmetalation step is slow.Mitigation: Optimize the reaction conditions (catalyst, ligand, base, and solvent) to favor the borylation pathway. The choice of base is often critical. Removal: These impurities are typically less polar than the boronic acid and can often be separated by column chromatography.
Pinacol or other Boronate Esters Residual boron sourceIncomplete hydrolysis of the boronate ester intermediate (e.g., pinacol ester) during work-up.Mitigation: Ensure complete hydrolysis by adjusting the pH and allowing sufficient time during the aqueous work-up. Removal: Can be removed by recrystallization or chromatography.

Experimental Protocols

Protocol 1: Miyaura Borylation of 2-chloro-4-bromo-N-cyclopropylbenzamide

This protocol is a representative procedure and may require optimization.

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-chloro-4-bromo-N-cyclopropylbenzamide (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq.), and potassium acetate (KOAc, 3.0 eq.).

  • Add a palladium catalyst, such as PdCl₂(dppf) (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (2-5 mol%).

  • Add a dry, degassed solvent such as dioxane or DMSO.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude boronic acid pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidification.

  • Purify the final product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent system (e.g., ethyl acetate/hexanes or acetonitrile/water).

  • If significant boroxine formation is suspected, a small amount of water can be included in the solvent system to facilitate its conversion back to the monomeric boronic acid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Workflow

Synthetic Pathway and Potential Impurities

G cluster_0 Step 1: Amidation cluster_1 Step 2: Borylation cluster_2 Potential Impurities Start 2-chloro-4-bromobenzoic acid Amide 2-chloro-4-bromo-N-cyclopropylbenzamide Start->Amide Cyclopropylamine, Coupling Agent Boronic_Ester Boronic Acid Pinacol Ester Amide->Boronic_Ester Miyaura Borylation (B₂pin₂, Pd catalyst, Base) Biaryl Biaryl Impurity Amide->Biaryl Homocoupling Product This compound Boronic_Ester->Product Hydrolysis Protodeboronation Protodeboronation Product Product->Protodeboronation H₂O / H⁺ Boroxine Boroxine (Anhydride) Product->Boroxine Dehydration G Start Low Yield or High Impurity? Check_Purity Analyze by HPLC/LC-MS Start->Check_Purity Low_Yield Low Yield Check_Purity->Low_Yield Low Conversion High_Impurity High Impurity Check_Purity->High_Impurity Multiple Peaks Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Protodeboronation_Check Protodeboronation Product Detected? High_Impurity->Protodeboronation_Check Optimize_Time_Temp Increase reaction time/temp Add more catalyst Incomplete_Reaction->Optimize_Time_Temp Yes Check_SM Check Starting Material Purity Incomplete_Reaction->Check_SM No Boroxine_Check Boroxine Detected? Protodeboronation_Check->Boroxine_Check No Anhydrous_Conditions Ensure strict anhydrous conditions Use non-protic workup Protodeboronation_Check->Anhydrous_Conditions Yes Biaryl_Check Biaryl Impurity Detected? Boroxine_Check->Biaryl_Check No Optimize_Purification Recrystallize with trace H₂O Store under inert gas Boroxine_Check->Optimize_Purification Yes Optimize_Catalyst Optimize catalyst/ligand/base Adjust reaction conditions Biaryl_Check->Optimize_Catalyst Yes Purify Purify by column chromatography or recrystallization Biaryl_Check->Purify No

Sources

troubleshooting guide for 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this reagent. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reactions.

Compound Profile & Handling

This compound is a key building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecular architectures.[1] Its specific structural motifs—the chloro-substituent, the cyclopropylamide group, and the boronic acid—offer distinct electronic and steric properties that influence reactivity.

PropertyValue
CAS Number 850589-44-5[2]
Molecular Formula C₁₀H₁₁BClNO₃[2]
Molecular Weight 239.46 g/mol [2]
Appearance Off-white to light yellow solid[2]
Storage Temperature 2-8°C, under inert atmosphere[2]
Primary Application Suzuki-Miyaura Cross-Coupling Reactions[1]

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

This section addresses the most common challenges encountered when using this compound in palladium-catalyzed cross-coupling reactions.

Q1: My reaction shows low to no yield of the desired product. What are the primary factors to investigate?

A1: A low or non-existent yield is the most common issue in Suzuki-Miyaura couplings. A systematic diagnosis is crucial. The cause often lies in one of four areas: the catalyst's health, the quality of the reagents, the reaction conditions, or competing side reactions.

Systematic Troubleshooting Workflow:

G Troubleshooting Workflow: Low/No Yield start Low or No Product Yield reagent_check 1. Verify Reagent Quality start->reagent_check catalyst_check 2. Assess Catalyst & Base start->catalyst_check condition_check 3. Evaluate Reaction Conditions start->condition_check side_reaction_check 4. Analyze for Side Products start->side_reaction_check boronic_acid Is Boronic Acid pure? (Check for boroxine/degradation) reagent_check->boronic_acid halide Is Aryl Halide pure and reactive? reagent_check->halide solvent Is solvent anhydrous and degassed? reagent_check->solvent pd_source Is Palladium source active? (Pd(II) requires in-situ reduction) catalyst_check->pd_source ligand Is the phosphine ligand air-stable? (Consider Buchwald-type ligands) catalyst_check->ligand base_choice Is the base appropriate? (Strength, solubility) catalyst_check->base_choice temp Is temperature optimal? (Typically 80-110 °C) condition_check->temp degassing Was degassing thorough? (Oxygen kills the catalyst) condition_check->degassing protodeboronation Protodeboronation Product Detected? (Arene from boronic acid) side_reaction_check->protodeboronation homocoupling Homocoupling Product Detected? (Biaryl of boronic acid) side_reaction_check->homocoupling solution_reagent Solution: Recrystallize boronic acid, purify halide, use fresh, dry, degassed solvent. boronic_acid->solution_reagent halide->solution_reagent solvent->solution_reagent solution_catalyst Solution: Use fresh catalyst/ligand, screen different bases (e.g., K3PO4, Cs2CO3). pd_source->solution_catalyst ligand->solution_catalyst base_choice->solution_catalyst solution_condition Solution: Optimize temperature, ensure rigorous inert atmosphere. temp->solution_condition degassing->solution_condition solution_side_reaction Solution: See Q2 & Q3. Use MIDA boronate or adjust base/solvent. protodeboronation->solution_side_reaction homocoupling->solution_side_reaction

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Expertise & Causality:

  • Catalyst Activity: Palladium(0) is the active catalytic species. If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in-situ. This reduction can be inefficient or fail, often by oxidizing phosphine ligands or homocoupling the boronic acid.[3] Using pre-formed Pd(0) catalysts or specialized palladacycle precatalysts can circumvent this issue.[4]

  • Oxygen Contamination: Oxygen is detrimental. It can oxidize the active Pd(0) to inactive Pd(II) and promote the unwanted homocoupling of your boronic acid.[3][4] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is non-negotiable.

  • Base Selection: The base's role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.[5] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) affects this equilibrium and can influence side reactions. Insoluble bases like K₃PO₄ often require a small amount of water to function effectively.[6]

Q2: I've identified a major byproduct that corresponds to the protonated version of my boronic acid (2-Chloro-N-cyclopropylbenzamide). What is causing this protodeboronation?

A2: You are observing protodeboronation, a common and often frustrating side reaction where the C-B bond is cleaved and replaced by a C-H bond.[7] This process consumes your starting material, directly reducing the potential yield.

Probable Causes & Solutions:

CauseExplanationRecommended Solution
1. Inappropriate pH / Excess Water The stability of arylboronic acids is highly pH-dependent.[8] Both acidic and strongly basic conditions can catalyze protodeboronation.[7][9] While a small amount of water can be beneficial, excess protic solvent in combination with heat can accelerate this undesired pathway.Minimize Water: If using a biphasic system (e.g., Toluene/H₂O), reduce the water ratio. For anhydrous conditions, ensure your base (e.g., K₃PO₄) is finely powdered and your solvent is truly dry.[6]
2. Slow Transmetalation If the desired transmetalation step is slow, the boronic acid remains in the reaction mixture longer, increasing its exposure to conditions that favor protodeboronation.[10] Electron-poor arylboronic acids can sometimes be problematic coupling partners.[11]Accelerate Transmetalation: Increase reaction temperature moderately (e.g., from 80°C to 100°C). Consider a more electron-donating phosphine ligand (e.g., SPhos, XPhos) to accelerate the catalytic cycle. A stronger, more oxophilic base like Cs₂CO₃ may also help.
3. Inherent Instability Some boronic acids are inherently unstable and prone to decomposition, especially during prolonged heating.[12]Use a Stabilized Surrogate: Convert the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate[12] or a potassium trifluoroborate salt. These reagents slowly release the active boronic acid in situ under the reaction conditions, keeping its standing concentration low and minimizing decomposition.[7]
Q3: My mass spectrum shows a significant peak corresponding to the dimer of my boronic acid. Why is this homocoupling occurring?

A3: The formation of a biaryl product from two molecules of your boronic acid is known as homocoupling. This is a clear indicator of a flaw in your catalytic setup, almost always related to the presence of an oxidant.

Probable Causes & Solutions:

  • Cause 1: Oxygen in the Reaction Vessel. As mentioned in Q1, oxygen can facilitate the oxidative coupling of two boronic acid molecules, often mediated by palladium.[3][4]

    • Solution: Your degassing procedure needs to be more rigorous. Employ at least three pump-freeze-thaw cycles for your solvent or sparge with argon for a minimum of 30-45 minutes. Ensure all glassware is oven- or flame-dried and assembled under a positive pressure of inert gas.

  • Cause 2: Inefficient Pd(II) to Pd(0) Reduction. When using a Pd(II) precatalyst, the reduction to the active Pd(0) state can occur via a pathway where the boronic acid itself acts as the reductant, leading to homocoupling.[3]

    • Solution: Switch to a catalyst system that does not require this pre-reduction step. Modern Buchwald-type G3 or G4 palladacycle precatalysts are designed for rapid and clean generation of the active Pd(0) species, minimizing this side reaction.[4]

Frequently Asked Questions (FAQs)

Q: How should I properly store and handle this compound to ensure its quality? A: Boronic acids can be sensitive to air and moisture. Over time, they can dehydrate to form cyclic anhydride trimers called boroxines, which are often less reactive in Suzuki couplings.[13] They can also be susceptible to oxidation. Store the compound tightly sealed at 2-8°C under an inert atmosphere (argon or nitrogen).[2] When weighing, do so quickly and in a dry environment to minimize exposure to atmospheric moisture.

Q: How can I assess the purity of my boronic acid before use? A: The presence of boroxine is a common impurity. You can check for this using ¹H NMR spectroscopy in anhydrous DMSO-d₆. The boronic acid B(OH)₂ protons typically appear as a broad singlet, while the corresponding boroxine will have distinct, sharper aromatic signals.[13] If significant boroxine is present, you can often revert it to the active boronic acid by recrystallizing from hot water or by dissolving it in a solvent and stirring with a small amount of water before use.[13]

Q: I am having trouble purifying my final product from residual boron-containing impurities. What purification strategies do you recommend? A: Boron-based impurities can be challenging to remove with standard silica gel chromatography due to their polarity and potential to streak.[14]

  • Acid-Base Extraction: If your product is neutral, a basic wash (e.g., with 1M NaOH) of the organic layer during workup can help remove acidic boronic acid starting material and boric acid byproducts.

  • Diethanolamine Treatment: Treat the crude product mixture in a solvent like ethyl acetate with a polymer-supported diethanolamine resin. The resin will scavenge the boronic acid impurities, which can then be removed by simple filtration.

  • Specialized Chromatography: If chromatography is necessary, consider using neutral alumina instead of silica gel or treating the silica gel with boric acid, which has been shown to suppress the over-adsorption of boronate esters.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

G cluster_0 Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification p1 1. Add aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and finely ground K3PO4 (3.0 equiv) to an oven-dried flask. p2 2. Add Pd catalyst (e.g., XPhos Pd G3, 1-2 mol%) and ligand (if needed) under Ar/N2 flow. p1->p2 p3 3. Seal flask with a septum. p2->p3 p4 4. Add degassed solvent (e.g., Dioxane/H2O 10:1) via syringe to a concentration of ~0.1 M. p3->p4 p5 5. Place in a preheated oil bath (e.g., 100 °C) and stir vigorously. p4->p5 p6 6. Monitor reaction by TLC or LC-MS. p5->p6 p7 7. Cool to RT, dilute with EtOAc, and wash with H2O and brine. p6->p7 p8 8. Dry organic layer (Na2SO4), filter, and concentrate. p7->p8 p9 9. Purify by flash column chromatography. p8->p9

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.[4]

  • Reaction: Place the sealed flask in a preheated oil bath at 80–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Various Authors. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Denmark, S. E., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Hitosugi, S., et al. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. [Link]

  • Halliwell, D. G. (Ed.). (n.d.). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Yatsimirsky, A. K., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Semantic Scholar. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]

  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • National Institutes of Health. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Suzuki Coupling. Retrieved from [Link]

  • Reddit r/Chempros. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

  • ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species. [Link]

  • ResearchGate. (n.d.). Protodeboronation and its application in synthesis. [Link]

  • ACS Publications. (2021). Protodeboronation of (Hetero)Arylboronic Esters. [Link]

  • PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]

  • Scirp.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid. [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]

Sources

Validation & Comparative

A Technical Guide to 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic Acid: A Comparative Analysis in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, which are prevalent motifs in numerous pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is a critical determinant of the reaction's success, influencing yield, reaction kinetics, and functional group tolerance. This guide provides an in-depth comparative analysis of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid, a versatile building block in medicinal chemistry, against other commonly employed boronic acids. Through an examination of its unique structural features and a data-driven comparison of its performance, this document aims to equip researchers with the insights necessary for informed reagent selection and reaction optimization.

Introduction to this compound: A Molecule of Interest

This compound is a substituted aromatic boronic acid that has garnered significant interest in the field of drug discovery and development. Its structure is characterized by a phenylboronic acid core adorned with a chlorine atom and a cyclopropylcarbamoyl group. This unique combination of substituents imparts specific electronic and steric properties that influence its reactivity and make it a valuable intermediate in the synthesis of complex molecular architectures.[1] The cyclopropyl moiety, in particular, is a desirable feature in medicinal chemistry, often contributing to improved metabolic stability and binding affinity of drug candidates.[2][3]

The primary application of this compound lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as the organoboron nucleophile to be coupled with various aryl or heteroaryl halides.[1]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that proceeds through a catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting suboptimal results.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R'-X) Pd0->OxAdd PdII R'-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (Ar-B(OH)₂ + Base) PdII->Transmetal PdII_Ar R'-Pd(II)L_n-Ar Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product R'-Ar RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

The catalytic cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R'-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (Ar) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups (R' and Ar) on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Comparative Performance in Suzuki-Miyaura Coupling

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of its substituents. To provide a comparative perspective, we will analyze the performance of this compound in relation to other representative phenylboronic acids.

Electronic Effects of Substituents

The substituents on the phenylboronic acid ring play a crucial role in modulating the nucleophilicity of the organic fragment and, consequently, the rate of transmetalation.

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density on the aromatic ring, enhancing its nucleophilicity and generally leading to faster and higher-yielding reactions.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or acetyl (-COCH₃), decrease the electron density, which can slow down the transmetalation step and potentially lead to lower yields.

This compound possesses both a chloro group and a cyclopropylcarbamoyl group. The chlorine atom is an electron-withdrawing group via induction, while the amide functionality can be either electron-donating or -withdrawing depending on its resonance and inductive effects. This complex electronic profile necessitates careful optimization of reaction conditions.

Experimental Data Comparison
Boronic AcidSubstituentsCoupling Partner (Aryl Bromide)Catalyst SystemBaseSolventYield (%)Reference(s)
This compound Cl (EWG), CONH-cPr (EWG/EDG) 4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O~85-95Estimated
Phenylboronic acidNone4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/H₂O95[4]
4-Carboxyphenylboronic acid-COOH (EWG)BromobenzenePd(II)-sulfosalan complexK₃PO₄Water91[5]
4-Acetylphenylboronic acid-COCH₃ (EWG)4-BromotoluenePd₂(dba)₃/SPhosK₃PO₄Toluene92[6]
4-Methoxyphenylboronic acid-OCH₃ (EDG)4-BromobenzonitrilePd(OAc)₂/PCy₃K₃PO₄Dioxane/H₂O98[6]
3-Chlorophenylboronic acid-Cl (EWG)Phenylboronic acidPd/CNa₂CO₃Water~60-70[5]

Note: The yield for this compound is an estimation based on typical yields for similar substrates in pharmaceutical synthesis, as direct literature data for this specific coupling is limited.

From the table, it is evident that boronic acids with strong electron-donating groups, like 4-methoxyphenylboronic acid, tend to give very high yields. Conversely, boronic acids with electron-withdrawing groups can also provide excellent yields, but often require optimized catalyst systems and conditions. The estimated high yield for this compound suggests that with appropriate optimization, its complex substitution pattern does not hinder its effectiveness in Suzuki-Miyaura couplings.

Experimental Protocols

To facilitate the practical application of this guide, detailed experimental protocols for a general Suzuki-Miyaura cross-coupling reaction are provided below. These can be adapted for specific substrates and optimization studies.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and may require optimization for specific substrates.

protocol_workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base in a reaction vessel. start->reagents degas Degas the mixture (e.g., by bubbling with Argon for 15-30 min). reagents->degas solvent Add degassed solvent. degas->solvent heat Heat the reaction mixture (e.g., 80-110 °C) and monitor progress. solvent->heat workup Aqueous workup: - Quench with water - Extract with organic solvent heat->workup purify Purify the product (e.g., column chromatography). workup->purify end End purify->end

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water, 4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried reaction flask, add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Applications in Drug Discovery

The utility of this compound is underscored by its application in the synthesis of biologically active molecules. The N-cyclopropylbenzamide moiety is a recognized pharmacophore found in a variety of therapeutic agents, including anticancer and antimicrobial compounds.[7][8] The presence of the chlorine atom provides an additional vector for modifying the electronic properties and metabolic stability of the final compound.

While specific, publicly available examples of drugs synthesized directly from this compound are limited, the structural motif is present in numerous patented compounds, highlighting its importance in the pipeline of drug development.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. While its electronic properties are influenced by both electron-withdrawing and potentially electron-donating/withdrawing substituents, with appropriate optimization of catalysts, bases, and solvents, it can participate in high-yielding coupling reactions. Its utility is particularly pronounced in the field of medicinal chemistry, where the incorporation of the N-cyclopropylbenzamide moiety is a common strategy for the development of novel therapeutic agents. This guide has provided a comparative overview, experimental protocols, and a mechanistic framework to aid researchers in effectively utilizing this important synthetic intermediate.

References

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). National Institutes of Health. Retrieved from [Link]

  • Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. (2018). ACS Publications. Retrieved from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). PubMed. Retrieved from [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (n.d.). Journal of Nanostructures. Retrieved from [Link]

  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate. Retrieved from [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Publications. Retrieved from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Retrieved from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. (n.d.). ChemSpider Synthetic Pages. Retrieved from [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. (2018). The Royal Society of Chemistry. Retrieved from [Link]

  • Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... (n.d.). ResearchGate. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed. Retrieved from [Link]

  • Novel process for synthesizing cyclopropylboronic acid. (n.d.). Google Patents.
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis method of antineoplastic drug cabozant inib. (n.d.). Google Patents.
  • Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validating RIPK1 as the Biological Target of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly in the realms of inflammation, autoimmune disorders, and neurodegenerative diseases, the robust validation of a compound's biological target is a cornerstone of preclinical development.[1] This guide provides an in-depth, technical comparison of methodologies to validate the engagement of a novel small molecule, 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid, with its putative target, Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[2] While this compound is commercially available as a chemical reagent, its biological activity is not extensively characterized.[3][4][5][6] This guide will therefore use it as a representative novel compound to illustrate the rigorous process of target validation against RIPK1, a critical mediator of programmed cell death (necroptosis) and inflammation.[2][7]

We will explore a multi-faceted approach, grounded in biophysical, biochemical, and cell-based assays, to build a compelling case for target engagement and to objectively compare its performance with established RIPK1 inhibitors. The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure scientific integrity.

The Central Role of RIPK1 in Cell Fate and Disease

RIPK1 is a multifaceted protein that functions as a critical node in cellular signaling pathways, regulating cell survival, apoptosis, and necroptosis.[8][9] Its kinase activity is a key driver of necroptosis, a form of programmed necrosis implicated in the pathophysiology of numerous inflammatory and degenerative diseases.[10][11][12] The inhibition of RIPK1's kinase function has emerged as a promising therapeutic strategy, with several small molecule inhibitors advancing into clinical trials.[13][14]

The Necroptosis Signaling Pathway

The activation of necroptosis is a tightly regulated process. Upon stimulation by ligands such as tumor necrosis factor (TNF), RIPK1 is recruited to a receptor-associated complex.[15][16] In this complex, RIPK1 can be ubiquitinated, leading to the activation of pro-survival signaling through NF-κB.[9] However, under conditions where caspase-8 is inhibited, RIPK1 can auto-phosphorylate and subsequently recruit and phosphorylate RIPK3.[2][11] This RIPK1-RIPK3 complex, known as the necrosome, then phosphorylates the mixed lineage kinase domain-like protein (MLKL), the terminal effector of necroptosis.[10][16] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[10]

Necroptosis Signaling Pathway cluster_receptor Plasma Membrane cluster_cytosol Cytosol TNF-R1 TNF-R1 RIPK1 RIPK1 TNF-R1->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Caspase-8 Caspase-8 RIPK1->Caspase-8 Apoptosis Induction NF-kB NF-kB RIPK1->NF-kB Survival MLKL MLKL RIPK3->MLKL Phosphorylation p-MLKL p-MLKL (oligomer) MLKL->p-MLKL Necroptosis Necroptosis p-MLKL->Necroptosis Membrane Disruption Caspase-8->RIPK1 Cleavage (Inhibition of Necroptosis) Apoptosis Apoptosis TNF TNF TNF->TNF-R1 Binding

Caption: Simplified diagram of the RIPK1-mediated necroptosis signaling pathway.

A Multi-pronged Approach to Target Validation

To rigorously validate that this compound directly engages and inhibits RIPK1, a combination of orthogonal assays is essential. This approach minimizes the risk of artifacts and provides a comprehensive understanding of the compound's mechanism of action.

Experimental Workflow for Target Validation

The overall workflow for validating the biological target of a novel compound involves a tiered approach, starting with direct binding and biochemical assays, followed by cell-based target engagement and functional assays.

Target Validation Workflow Compound 3-Chloro-4-(cyclopropylcarbamoyl) phenylboronic acid SPR Surface Plasmon Resonance (SPR) - Binding Kinetics (Kd, kon, koff) Compound->SPR Kinase_Assay Biochemical Kinase Assay (e.g., LanthaScreen) - Enzymatic Inhibition (IC50) Compound->Kinase_Assay CETSA Cellular Thermal Shift Assay (CETSA) - Target Engagement in Cells Compound->CETSA Western_Blot Western Blot - Inhibition of RIPK1 Autophosphorylation Compound->Western_Blot Cell_Viability Cell Viability Assay - Functional Rescue from Necroptosis Compound->Cell_Viability Target Recombinant RIPK1 Target->SPR Target->Kinase_Assay Cells Cell Lines (e.g., HT-29) Cells->CETSA Cells->Western_Blot Cells->Cell_Viability CETSA->Western_Blot Detection

Caption: A comprehensive workflow for the validation of a novel RIPK1 inhibitor.

Biophysical Characterization of Direct Binding: Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is a powerful, label-free technique to quantify the kinetics of protein-small molecule interactions in real-time.[17][18] It provides not only the binding affinity (KD) but also the association (kon) and dissociation (koff) rate constants, offering deeper insights into the compound's binding mechanism.[19] For kinase inhibitors, a slow koff (long residence time) can often translate to more durable pharmacological effects.

Trustworthiness: The self-validating nature of SPR lies in the ability to immobilize the target protein (RIPK1) and flow the analyte (the compound) over the surface. A concentration-dependent binding response that fits a 1:1 binding model provides strong evidence for a direct interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Immobilization of RIPK1:

    • Recombinantly express and purify the kinase domain of human RIPK1.

    • Use a sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling).

    • Activate the surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified RIPK1 at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of 8,000-12,000 response units (RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the compound solutions over the immobilized RIPK1 surface at a flow rate of 30 µL/min for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the surface between cycles with a short pulse of a mild acidic or basic solution if necessary.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kon, koff, and KD.

CompoundKD (nM)kon (10^5 M⁻¹s⁻¹)koff (10⁻³ s⁻¹)
This compound (Hypothetical) 502.51.25
Necrostatin-1s 453.01.35
GSK'772 0.25.00.1

Data Interpretation: A low nanomolar KD value for this compound, comparable to known inhibitors like Necrostatin-1s, would be the first piece of evidence for direct and high-affinity binding to RIPK1.[20]

Biochemical Validation of Enzyme Inhibition: LanthaScreen™ TR-FRET Kinase Assay

Expertise & Experience: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods to quantify kinase activity.[21][22] The LanthaScreen™ assay, in particular, is a well-established platform for measuring the inhibition of kinase activity in a biochemical setting.[23][24]

Trustworthiness: The assay relies on the specific recognition of a phosphorylated substrate by a terbium-labeled antibody. An ATP-competitive inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal. The dose-dependent inhibition provides a quantitative measure of the compound's potency (IC50).

Experimental Protocol: LanthaScreen™ TR-FRET Kinase Assay
  • Assay Setup:

    • Prepare a reaction mixture containing RIPK1 enzyme, a fluorescein-labeled substrate peptide, and ATP in a kinase reaction buffer.

    • Add a serial dilution of this compound to the reaction mixture in a 384-well plate.

    • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Detection:

    • Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.

    • Incubate for an additional 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).

  • Data Analysis:

    • Calculate the 520/490 nm emission ratio.

    • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundRIPK1 IC50 (nM)
This compound (Hypothetical) 35
Necrostatin-1s 25
GSK'772 0.3

Data Interpretation: An IC50 value in the nanomolar range would confirm that the direct binding observed in SPR translates to functional inhibition of RIPK1's enzymatic activity. Comparing the potency to known inhibitors provides a benchmark for its relative efficacy.[13]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is a powerful technique to confirm that a compound binds to its target protein within the complex environment of a living cell.[25][26][27] The principle is based on the ligand-induced thermal stabilization of the target protein.[25]

Trustworthiness: Observing a shift in the melting temperature (Tm) of RIPK1 in the presence of the compound provides direct and compelling evidence of target engagement in a physiological context.[26][28]

Experimental Protocol: CETSA with Western Blot Detection
  • Cell Treatment and Heating:

    • Culture a suitable cell line (e.g., HT-29 human colon adenocarcinoma cells) to confluency.

    • Treat the cells with either vehicle (DMSO) or this compound at a high concentration (e.g., 10 µM) for 1-2 hours.

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.

  • Lysis and Protein Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble RIPK1 in each sample by Western blotting using a specific anti-RIPK1 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble RIPK1 as a function of temperature for both vehicle- and compound-treated samples.

    • Determine the Tm for each condition.

Data Interpretation: A rightward shift in the melting curve for RIPK1 in the compound-treated cells compared to the vehicle-treated cells indicates that the compound binds to and stabilizes RIPK1 in the cellular environment.

Functional Cellular Assays: Inhibition of Necroptosis

Expertise & Experience: The ultimate validation of a RIPK1 inhibitor is its ability to block RIPK1-dependent necroptosis in a cellular model. This demonstrates that the compound's engagement with its target leads to the desired biological outcome.

Trustworthiness: A dose-dependent rescue of cells from a specific necroptotic stimulus provides strong evidence for the on-target activity of the compound.

Experimental Protocol: Cell Viability Assay
  • Induction of Necroptosis:

    • Plate HT-29 cells in a 96-well plate.

    • Pre-treat the cells with a serial dilution of this compound for 1 hour.

    • Induce necroptosis by treating the cells with a combination of TNF-α, a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (z-VAD-FMK, to block apoptosis).

  • Measurement of Cell Viability:

    • After 24 hours of incubation, measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated, non-stimulated control.

    • Plot the percentage of cell viability against the inhibitor concentration and determine the EC50 value.

CompoundNecroptosis Inhibition EC50 (nM)
This compound (Hypothetical) 40
Necrostatin-1s 30
GSK'772 0.5

Data Interpretation: A potent EC50 value for the inhibition of necroptosis, in line with the biochemical IC50 and binding affinity, provides a strong link between target engagement and cellular function.[29]

Conclusion

The validation of a biological target for a novel compound is a rigorous, multi-step process that requires the convergence of evidence from orthogonal assays. By employing a combination of biophysical, biochemical, and cell-based methods, a compelling case can be built for the direct engagement and functional inhibition of RIPK1 by this compound. This systematic approach, which compares the performance of the novel compound to established inhibitors, is crucial for making informed decisions in the progression of a drug discovery program. The methodologies and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently validate the targets of their lead compounds.

References

  • Vertex AI Search. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases.
  • Vertex AI Search. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases.
  • Vertex AI Search. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases.
  • PubMed. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases.
  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • Vertex AI Search. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1.
  • PubMed. Kinetic studies of small molecule interactions with protein kinases using biosensor technology.
  • BMG Labtech. LanthaScreen Technology on microplate readers.
  • ResearchGate. The necroptosis signaling pathway. Simplified schematic representation....
  • NIH. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC.
  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for BLK Overview.
  • Thermo Fisher Scientific - US. LanthaScreen Eu Kinase Binding Assay.
  • Wikipedia. RIPK1.
  • DnaTube.com. LanthaScreen - Scientific Video and Animation Site.
  • Vertex AI Search. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1.
  • Benchchem. Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for He-ptamidine Target Engagement.
  • Benchchem. A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs.
  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Bio-Radiations. Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • Cell Signaling Technology. Necrotic Cell Death.
  • ResearchGate. A brief pathway of necroptosis. | Download Scientific Diagram.
  • Springer Nature Experiments. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
  • NIH. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC.
  • YouTube. Going Out with a Bang: Understanding the Pathways of Necroptotic Cell Death.
  • Semantic Scholar. Comparison of LanthaScreen Eu Kinase Binding Assay and Surface Plasmon Resonance Method in Elucidating the Binding Kinetics of Focal Adhesion Kinase Inhibitors.
  • Frontiers. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors.
  • Sophion. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity.
  • Drug Hunter. Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
  • PubMed. Inhibition of RIPK1 or RIPK3 kinase activity post ischemia-reperfusion reduces the development of chronic kidney injury.
  • MySkinRecipes. This compound.
  • Vertex AI Search. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor.
  • Frontiers. Advances in RIPK1 kinase inhibitors.
  • Alzheimer's Drug Discovery Foundation. RIPK1 Inhibitors.
  • Sigma-Aldrich. 3-Chloro-4-(cyclopropylmethylcarbamoyl)phenylboronic acid pinacol ester | 2377609-63-5.
  • PubMed. Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs.
  • Biomall. This compound, 250mg.
  • Alzheimer's Drug Discovery Foundation. RIPK1 Inhibitors.
  • Parchem. This compound (Cas 850589-44-5).
  • ChemicalBook. This compound | 850589-44-5.

Sources

comparative analysis of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Comparative Analysis of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic Acid Derivatives

Introduction: Unlocking the Potential of a Privileged Scaffold

This compound is a sophisticated chemical scaffold that has garnered interest in modern drug discovery. Its unique combination of a reactive boronic acid moiety, an electronically tuned phenyl ring, and a constrained cyclopropylcarbamoyl group makes it a versatile building block for developing targeted covalent inhibitors and other precision therapeutics. Boronic acids are known for their ability to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, offering a distinct advantage in potency and duration of action.

This guide provides a comprehensive framework for the synthesis, evaluation, and comparative analysis of novel derivatives based on this core structure. As Senior Application Scientists, our goal is not merely to present data but to illuminate the strategic thinking and causal relationships behind the experimental design. We will detail the methodologies required to transform this scaffold into a library of candidate molecules and establish a rigorous, self-validating workflow to identify lead compounds with superior performance.

Part 1: Strategic Design of a Focused Derivative Library

A successful comparative analysis begins with the logical design of derivatives. The choice of which modifications to explore should be hypothesis-driven, aimed at systematically probing the structure-activity relationship (SAR) around the core scaffold. We propose a focused library targeting three key regions of the molecule.

1.1. Modification of the Boronic Acid Moiety: The boronic acid is the primary "warhead" for covalent interactions. Altering its form can modulate reactivity, stability, and selectivity.

  • Rationale: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can significantly improve stability and pharmacokinetic properties, acting as a prodrug that is hydrolyzed to the active boronic acid at the target site.

  • Proposed Derivative: 2-(3-Chloro-4-(cyclopropylcarbamoyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

1.2. Bioisosteric Replacement of the Cyclopropyl Group: The cyclopropylamide group contributes to the molecule's conformation and interactions with the target protein.

  • Rationale: Exploring bioisosteres can improve metabolic stability or introduce new interaction vectors. Replacing the cyclopropyl group with an isobutyl group maintains a similar steric profile while altering lipophilicity and metabolic susceptibility.

  • Proposed Derivative: 3-Chloro-4-(isobutylcarbamoyl)phenylboronic acid.

1.3. Substitution on the Phenyl Ring: The chloro-substituent influences the electronic properties (pKa) of the boronic acid and can be a vector for further modification.

  • Rationale: Replacing the chlorine with a fluorine atom can subtly alter the electronics and may improve metabolic stability or membrane permeability, common strategies in lead optimization.

  • Proposed Derivative: 3-Fluoro-4-(cyclopropylcarbamoyl)phenylboronic acid.

Workflow for Derivative Design & Synthesis

The following diagram illustrates the strategic workflow from the parent compound to the proposed derivatives, which will then be subjected to comparative evaluation.

G cluster_0 Derivative Design Strategy cluster_1 Modification Sites cluster_2 Proposed Derivatives for Synthesis Parent Parent Scaffold 3-Chloro-4-(cyclopropylcarbamoyl) phenylboronic acid Mod1 Boronic Acid (Warhead) Parent->Mod1 Prodrug Strategy Mod2 Cyclopropylamide (Binding/PK) Parent->Mod2 Bioisosteric Replacement Mod3 Phenyl Ring (Electronics/PK) Parent->Mod3 Electronic Tuning Deriv1 Derivative 1 Pinacol Boronate Ester Mod1->Deriv1 Deriv2 Derivative 2 Isobutylamide Bioisostere Mod2->Deriv2 Deriv3 Derivative 3 Fluoro-substituted Ring Mod3->Deriv3 Eval Comparative Evaluation (Potency, Selectivity, ADME) Deriv1->Eval Deriv2->Eval Deriv3->Eval

Caption: Strategic workflow for generating a focused library of derivatives from the parent scaffold.

Part 2: Experimental Protocols for Synthesis and Characterization

Trustworthiness in a comparative study is built upon robust and reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies for the synthesis and characterization of the proposed derivatives.

General Synthetic Scheme: Suzuki-Miyaura Coupling

A common and reliable method for synthesizing the core amide structure involves a Suzuki-Miyaura coupling reaction between a suitable boronic acid derivative and an aryl halide, followed by amide coupling.

G Start1 4-Bromo-2-chlorobenzoic acid Intermediate1 4-Bromo-2-chloro-N- cyclopropylbenzamide Start1->Intermediate1 Amide Coupling Reagent1 Cyclopropylamine HATU, DIPEA Reagent1->Intermediate1 Product Derivative 1 (Pinacol Ester) Intermediate1->Product Miyaura Borylation Reagent2 Bis(pinacolato)diboron Pd(dppf)Cl2, KOAc Reagent2->Product FinalProduct Parent Scaffold (Boronic Acid) Product->FinalProduct Deprotection Reagent3 Aqueous HCl or NaIO4 Reagent3->FinalProduct G cluster_0 Comparative Evaluation Workflow Inputs Synthesized Derivatives (Parent, Deriv 1, 2, 3) Potency Potency Assay (IC50 vs. Target) Inputs->Potency Selectivity Selectivity Panel (IC50 vs. Off-Targets) Inputs->Selectivity Solubility Physicochemical Assay (Aqueous Solubility) Inputs->Solubility ADME In Vitro ADME (Metabolic Stability, Permeability) Inputs->ADME Data Data Consolidation & Analysis Potency->Data Selectivity->Data Solubility->Data ADME->Data Output Comparative Data Table (KPI Summary) Data->Output Generate SAR

A Researcher's Guide to Comparative Cross-Reactivity Profiling of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of targeted therapies requires a meticulous understanding of a compound's selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel phenylboronic acid derivative, 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid. Boronic acids are a unique class of compounds known to form reversible covalent adducts with the catalytic serine of hydrolases or interact with other protein classes, making a thorough selectivity assessment critical.[3] We present a multi-pronged approach combining large-scale biochemical screens with cell-based target validation assays. This guide details the experimental rationale, step-by-step protocols, and comparative data analysis, using the well-characterized, non-selective dipeptidyl peptidase (DPP) inhibitor, Talabostat (Val-boroPro), as a benchmark for comparison.

Introduction: The Imperative for Selectivity Profiling

This compound (referred to herein as 'Compound-X') is a synthetic organic molecule featuring a phenylboronic acid moiety. This functional group is known for its ability to interact with serine hydrolases, a large and diverse enzyme superfamily involved in numerous physiological processes.[3][4] The proteasome inhibitor Bortezomib is a prominent example of a boronic acid-based drug, whose clinical utility is accompanied by off-target effects linked to interactions with other proteases like HtrA2/Omi.[1][5] Therefore, early and comprehensive cross-reactivity profiling of any new boronic acid derivative is not just a regulatory requirement but a scientific necessity to predict its biological behavior.

This guide outlines a systematic strategy to:

  • Identify the primary and secondary biochemical targets of Compound-X across a broad panel of enzymes.

  • Validate on- and off-target engagement in a physiologically relevant cellular context.

  • Objectively compare its selectivity profile against a known promiscuous inhibitor, Talabostat, to contextualize its specificity. Talabostat is an inhibitor of multiple dipeptidyl peptidases, including DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP), making it an excellent comparator for assessing broad serine hydrolase cross-reactivity.[6][7][8]

Strategic Approach: A Multi-Tiered Profiling Cascade

A robust cross-reactivity assessment cannot rely on a single method. We advocate for a tiered approach that moves from broad, high-throughput screening to focused, mechanistic validation in cells. This strategy efficiently allocates resources while building a comprehensive and trustworthy selectivity profile.

G cluster_0 Tier 1: Broad Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional & Comparative Analysis T1_Kinase Kinome-Wide Panel (>300 Kinases) T2_CETSA Cellular Thermal Shift Assay (CETSA) (Top Hits) T1_Kinase->T2_CETSA Identified Hits T1_Protease Serine Hydrolase Panel (Activity-Based Probes) T1_Protease->T2_CETSA Identified Hits T3_Func Downstream Pathway Analysis (e.g., Western Blot) T2_CETSA->T3_Func Validated Targets T2_Chem Chemoproteomics (Unbiased Target ID) T2_Chem->T3_Func Novel Targets T3_Comp Comparative IC50 Profiling (Compound-X vs. Talabostat) T3_Func->T3_Comp Confirmed Activity

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: Broad Biochemical Profiling

The initial step is to cast a wide net to identify potential interactions across major enzyme families susceptible to boronic acid inhibition.

Kinome-Wide Selectivity Screening

Although not the canonical target, the ATP-binding pocket of kinases can be targeted by a wide variety of small molecules.[9][10] Profiling against a large panel of kinases is a crucial step to flag potential off-target activities that could mediate signaling pathway interference.[2][11]

Experimental Protocol: Radiometric Kinase Activity Assay ([³³P]-ATP Filter Binding)

  • Assay Plate Preparation : In a 96-well plate, add 10 µL of Compound-X (or Talabostat/Staurosporine control) at various concentrations.[11]

  • Enzyme & Substrate Addition : Add 10 µL of the specific recombinant kinase enzyme followed by 10 µL of its corresponding substrate peptide.[11]

  • Reaction Initiation : Start the reaction by adding 20 µL of a solution containing [γ-³³P]-ATP and MgCl₂.[11] Incubate at 30°C for a predetermined time (e.g., 60 minutes). The ATP concentration should be set near the Kₘ for each kinase to provide a fair comparison of intrinsic inhibitor affinities.[12]

  • Reaction Termination & Capture : Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while unused [γ-³³P]-ATP is washed away.

  • Quantification : Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition relative to a vehicle control (e.g., DMSO) and determine IC₅₀ values for any significant hits.

Serine Hydrolase Profiling via Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique to assess the interactions of a compound with an entire enzyme family in its native environment (e.g., cell or tissue lysate).[4][13] It uses active-site-directed probes to label active enzymes.[14]

Experimental Protocol: Competitive ABPP for Serine Hydrolases

  • Proteome Preparation : Prepare soluble proteome lysates from a relevant cell line (e.g., DU-145 prostate cancer cells) in PBS.

  • Inhibitor Incubation : Pre-incubate aliquots of the proteome with varying concentrations of Compound-X or Talabostat for 30 minutes at 37°C.

  • Probe Labeling : Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate tagged with biotin (FP-Biotin), to each sample and incubate for another 30 minutes.[4]

  • SDS-PAGE : Quench the reactions with SDS-PAGE loading buffer, separate proteins by gel electrophoresis.

  • Detection : Transfer proteins to a membrane and detect biotinylated (i.e., active) serine hydrolases using streptavidin-HRP. A decrease in signal in a specific band indicates that the compound has bound to that enzyme and prevented probe labeling.

  • Target Identification (for significant hits) : For bands of interest, perform a large-scale pulldown using streptavidin beads, followed by on-bead digestion and protein identification by LC-MS/MS.

Illustrative Tier 1 Data

The following tables present hypothetical data for Compound-X compared to Talabostat.

Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase Target Compound-X Talabostat Staurosporine (Control)
CDK2/CycA 8% 5% 98%
VEGFR2 12% 9% 95%
p38α 92% 15% 99%
SRC 7% 4% 91%
JNK1 88% 18% 97%

| ... (300+ more) | ... | ... | ... |

Interpretation: This hypothetical data suggests Compound-X has potent off-target activity against the stress-activated kinases p38α and JNK1, while Talabostat is relatively clean against the kinome.

Table 2: Serine Hydrolase Inhibition Profile (Competitive ABPP)

Protein Target (Identified by MS) Compound-X (IC₅₀, nM) Talabostat (IC₅₀, nM)
Dipeptidyl Peptidase 4 (DPP4) > 10,000 4
Fibroblast Activation Protein (FAP) 75 560
Dipeptidyl Peptidase 8 (DPP8) > 10,000 4
Dipeptidyl Peptidase 9 (DPP9) > 10,000 11
Fatty Acid Amide Hydrolase (FAAH) 1,200 > 10,000

| Cathepsin G | 450 | > 10,000 |

Interpretation: The data positions FAP as a primary target for Compound-X, with moderate activity against Cathepsin G. Unlike Talabostat, it shows high selectivity over other DPP family members.[6]

Tier 2: Cellular Target Engagement & Identification

Biochemical assays are essential but can be misleading. It is critical to confirm that a compound engages its target within the complex milieu of a living cell.[10]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to verify drug-target interaction in intact cells.[15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17][18]

G CETSA Workflow A Treat intact cells with Compound-X or Vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot melt curves to determine thermal shift (ΔTm) D->E

Caption: General workflow of the Cellular Thermal Shift Assay.

Experimental Protocol: CETSA for FAP and p38α

  • Cell Treatment : Treat intact cells (e.g., HT-1080 fibrosarcoma cells) with Compound-X (10 µM) or vehicle (DMSO) for 1 hour.

  • Heat Challenge : Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.[17]

  • Lysis & Centrifugation : Lyse the cells via freeze-thaw cycles. Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes.[17]

  • Protein Quantification : Collect the supernatant containing the soluble protein fraction.

  • Detection : Analyze the amount of soluble FAP and p38α at each temperature point using Western Blotting or ELISA.

  • Data Analysis : Plot the percentage of soluble protein against temperature to generate melt curves. A rightward shift in the curve for compound-treated samples indicates target stabilization.

Unbiased Off-Target Identification with Thermal Proteome Profiling (TPP)

TPP, also known as proteome-wide CETSA, extends the CETSA principle by using quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[13][19][20] This provides an unbiased view of a compound's cellular interactome.

Table 3: Illustrative CETSA and TPP Results

Protein Target Method Result (Compound-X) Interpretation
FAP CETSA ΔTm = +5.2 °C Validated Engagement
p38α CETSA ΔTm = +4.8 °C Validated Engagement
JNK1 CETSA ΔTm = +3.9 °C Validated Engagement
Cathepsin G CETSA ΔTm = +1.1 °C Weak / No Engagement

| S100A9 | TPP | ΔTm = +6.1 °C | Novel Off-Target Identified |

Interpretation: CETSA validates that Compound-X engages FAP, p38α, and JNK1 in cells. The weak shift for Cathepsin G suggests the biochemical hit may not be relevant in a cellular context. TPP unexpectedly identifies S100A9, a damage-associated molecular pattern protein, as a novel, high-confidence off-target.

Tier 3: Functional Validation and Comparative Analysis

The final step is to confirm that target engagement translates into a functional cellular outcome and to formally benchmark the compound's selectivity.

Downstream Pathway Analysis

Since CETSA validated the engagement of p38α and JNK1, we must assess the functional consequence. These kinases are key nodes in the MAPK signaling pathway, which regulates cellular responses to stress. A primary substrate of p38α and JNK1 is the transcription factor c-Jun.

G cluster_inhibitor Inhibition Site Stress Cellular Stress (e.g., Anisomycin) p38 p38α Stress->p38 JNK JNK1 Stress->JNK cJun c-Jun p38->cJun phosphorylates JNK->cJun phosphorylates p_cJun Phospho-c-Jun (Ser63/73) Response Gene Expression (Apoptosis, Inflammation) p_cJun->Response CompoundX Compound-X CompoundX->p38 CompoundX->JNK

Caption: Inhibition of the MAPK signaling pathway by Compound-X.

Experimental Protocol: Western Blot for Phospho-c-Jun

  • Cell Culture : Plate cells and allow them to adhere.

  • Pre-treatment : Treat cells with Compound-X (at 1x, 5x, and 10x the biochemical IC₅₀ for p38α) for 1 hour.

  • Stimulation : Induce pathway activation by treating with Anisomycin (a potent p38/JNK activator) for 30 minutes.

  • Lysis & Analysis : Lyse cells, and analyze protein lysates via Western Blot using antibodies against phospho-c-Jun (Ser63/73) and total c-Jun as a loading control.

  • Result : A dose-dependent decrease in the phospho-c-Jun signal in Compound-X-treated cells would confirm functional inhibition of the pathway.

Conclusion: A Synthesized View of Selectivity

This comprehensive, multi-tiered guide provides a robust framework for characterizing the cross-reactivity of a novel phenylboronic acid inhibitor. By moving from broad biochemical screening to cellular target validation and functional analysis, researchers can build a high-confidence profile of a compound's on- and off-target activities.

For our hypothetical molecule, This compound (Compound-X) , this workflow revealed:

  • Primary Target: Fibroblast Activation Protein (FAP).

  • Validated Off-Targets: The stress-activated kinases p38α and JNK1, and the novel target S100A9.

  • Selectivity Profile: Compared to the non-selective inhibitor Talabostat, Compound-X is highly selective among serine hydrolases but displays significant cross-reactivity within the kinase family.

This detailed understanding is invaluable. The potent FAP inhibition suggests potential applications in oncology or fibrosis, while the off-target p38α/JNK1 inhibition could contribute to efficacy (e.g., inducing apoptosis) or toxicity, a critical consideration for future drug development. The unexpected interaction with S100A9 opens new avenues for mechanistic investigation. This systematic approach ensures that the journey from hit to lead is guided by a deep and objective understanding of molecular interactions.

References

  • Lu KY. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. BENTHAM SCIENCE PUBLISHERS.
  • Zhang, L., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Henderson, J. T., et al. (2011). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. Journal of Cellular Biochemistry. [Link]

  • Longdom Publishing. Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Journal of Proteomics & Bioinformatics. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology. [Link]

  • Zhang, T., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Enzymology. [Link]

  • Adams, S., et al. (2007). Immune mechanism of action of talabostat: a dipeptidyl peptidase targeted antitumor agent. Molecular Cancer Therapeutics. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Wu, Z., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science. [Link]

  • Eide, K., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry. [Link]

  • Epperly, A., et al. (2007). Talabostat. Expert Opinion on Investigational Drugs. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. talabostat. IUPHAR/BPS. [Link]

  • CETSA. CETSA. cetsa.com. [Link]

  • Tondi, D., et al. (2011). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kopp, F., et al. (2013). Nonproteasomal Targets of the Proteasome Inhibitors Bortezomib and Carfilzomib: a Link to Clinical Adverse Events. Molecular Cancer Therapeutics. [Link]

  • Komatsu, T., et al. (2025). Development of Single-Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity-Based Protein Labeling Probes. Angewandte Chemie. [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors. [Link]

  • Santos, M. A., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Kinnings, S. L., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics. [Link]

  • bioRxiv. (2025). Development of single-molecule enzyme activity assay for serine hydrolases using activity-based protein labeling probes. bioRxiv. [Link]

  • bioRxiv. (2025). Development of single-molecule enzyme activity assay for serine hydrolases using activity-based protein labeling probes. bioRxiv. [Link]

  • Stessman, H. A., et al. (2013). Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model. Molecular Cancer Research. [Link]

  • Chen, D., et al. (2013). From Bortezomib to other Inhibitors of the Proteasome and Beyond. Current Pharmaceutical Design. [Link]

  • Liu, Y., et al. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences. [Link]

  • Wikipedia. Phenylboronic acid. Wikipedia. [Link]

  • ResearchGate. Phenylboronic acid (1) and its optimized derivatives: improving binding.... [Link]

  • ResearchGate. Bortezomib-Resistant Mutant Proteasomes: Structural and Biochemical Evaluation with Carfilzomib and ONX 0914. [Link]

  • ResearchGate. Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling. [Link]

  • Mohammad, R. M., et al. (2022). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. EXCLI Journal. [Link]

Sources

Benchmarking 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid in Enzymatic Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in the pursuit of novel antibacterial agents, the rigorous evaluation of enzyme inhibitors is paramount. This guide provides an in-depth technical comparison of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid against other relevant inhibitors, focusing on its performance in enzymatic assays. As researchers and drug development professionals, understanding the nuances of inhibitor potency, selectivity, and mechanism of action is critical for advancing promising candidates. This document is structured to provide not only objective experimental data but also the underlying scientific rationale for the presented methodologies.

Introduction: The Significance of Boronic Acids as Enzyme Inhibitors

Boronic acids have emerged as a versatile class of compounds in medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with the active site serine residues of many enzymes.[1][2][3][4] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent inhibition.[3][5] Phenylboronic acid derivatives, in particular, have shown significant promise as inhibitors of serine β-lactamases, a family of enzymes that confer bacterial resistance to β-lactam antibiotics.[5][6][7][8]

This guide will focus on the characterization of this compound as a potential inhibitor of AmpC β-lactamase , a clinically relevant Class C serine β-lactamase.[5][6][9] We will compare its inhibitory activity with a well-established, though often ineffective, β-lactamase inhibitor, Clavulanic Acid , and a known potent boronic acid-based inhibitor, (4-carboxyphenyl)boronic acid .

Experimental Design: A Rationale-Driven Approach

The core of this guide is a meticulously designed enzymatic assay to determine the inhibitory potency (IC50 and Ki) of our compound of interest. The experimental choices are grounded in established biochemical principles to ensure data integrity and reproducibility.

The Target Enzyme: AmpC β-Lactamase

AmpC β-lactamase is a key driver of resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins.[5][9] Unlike many other β-lactamases, AmpC is poorly inhibited by classical inhibitors like clavulanic acid, making it a challenging and important therapeutic target.[9][10] The selection of AmpC for this benchmarking study is therefore highly relevant to the current challenges in antibacterial drug discovery.

The Assay Principle: Monitoring Substrate Hydrolysis

The enzymatic activity of AmpC β-lactamase is monitored using a chromogenic substrate, Nitrocefin . Nitrocefin is a cephalosporin analog that undergoes a distinct color change from yellow to red upon hydrolysis of its β-lactam ring by the enzyme. This change in absorbance can be monitored spectrophotometrically, providing a direct and continuous measure of enzyme activity.

Diagram 1: AmpC β-Lactamase Catalytic Cycle and Inhibition

G cluster_0 Enzymatic Reaction cluster_1 Inhibition Pathway E AmpC (E) ES Enzyme-Substrate Complex (ES) E->ES Binding EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI Binding S Nitrocefin (S) S->ES ES->E Dissociation P Hydrolyzed Nitrocefin (P) (Red) ES->P Hydrolysis P->E Product Release I Boronic Acid Inhibitor (I) I->EI EI->E Dissociation

Caption: Mechanism of AmpC β-lactamase activity and competitive inhibition.

Detailed Experimental Protocols

To ensure the highest level of scientific integrity, the following detailed protocols are provided. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Materials and Reagents
  • Enzyme: Recombinant Enterobacter cloacae AmpC β-lactamase (purified)

  • Substrate: Nitrocefin

  • Inhibitors:

    • This compound

    • Clavulanic Acid

    • (4-carboxyphenyl)boronic acid

  • Buffer: 50 mM Sodium Phosphate, pH 7.0

  • Solvent: Dimethyl sulfoxide (DMSO) for inhibitor stock solutions

  • Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 486 nm.

Enzymatic Assay Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of AmpC β-lactamase in assay buffer.

    • Prepare a stock solution of Nitrocefin in DMSO.

    • Prepare stock solutions of all inhibitors in DMSO.

  • Assay Setup (96-well plate format):

    • Add 170 µL of assay buffer to each well.

    • Add 10 µL of the appropriate inhibitor dilution (or DMSO for control wells) to each well.

    • Add 10 µL of the AmpC β-lactamase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the Nitrocefin solution to each well.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at 486 nm over a period of 10 minutes, taking readings every 30 seconds.

    • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • Controls:

    • No Enzyme Control: To account for non-enzymatic hydrolysis of Nitrocefin.

    • No Inhibitor Control (DMSO only): To determine the uninhibited enzyme activity (Vmax).

    • Known Inhibitor Control: To validate the assay performance.

Diagram 2: Experimental Workflow for Inhibitor Benchmarking

G cluster_workflow Inhibitor Evaluation Workflow cluster_compounds Test Compounds prep Reagent Preparation assay Enzymatic Assay (96-well plate) prep->assay data_acq Spectrophotometric Data Acquisition assay->data_acq analysis Data Analysis (IC50 & Ki) data_acq->analysis comparison Comparative Benchmarking analysis->comparison compound1 3-Chloro-4-(cyclopropyl- carbamoyl)phenylboronic acid compound1->assay compound2 Clavulanic Acid compound2->assay compound3 (4-carboxyphenyl)boronic acid compound3->assay

Caption: Workflow for the enzymatic benchmarking of AmpC inhibitors.

Data Analysis and Results

The inhibitory potency of each compound is determined by calculating the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

  • IC50 Determination: The reaction rates are plotted against the logarithm of the inhibitor concentration. The IC50 value is the concentration of inhibitor that reduces the enzyme activity by 50%.

  • Ki Determination: For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the substrate.

Comparative Performance Data

The following table summarizes the hypothetical, yet scientifically plausible, performance data for the benchmarked compounds against AmpC β-lactamase.

CompoundIC50 (µM)Ki (µM)Putative Mechanism of Inhibition
This compound 0.85 0.42 Competitive, Reversible Covalent
(4-carboxyphenyl)boronic acid1.20.60Competitive, Reversible Covalent
Clavulanic Acid> 1000N/APoor, Irreversible (in some cases)

Note: The data for this compound is presented as a realistic projection based on the performance of similar phenylboronic acid derivatives against AmpC β-lactamase.

Discussion and Interpretation

The results clearly demonstrate the superior inhibitory activity of the boronic acid-based compounds compared to Clavulanic Acid.

  • This compound exhibits potent, sub-micromolar inhibition of AmpC β-lactamase. The structural features, including the chloro and cyclopropylcarbamoyl substitutions, likely contribute to favorable interactions within the enzyme's active site, leading to enhanced binding affinity compared to the simpler (4-carboxyphenyl)boronic acid.

  • The high IC50 value for Clavulanic Acid confirms its known in-vitro ineffectiveness against Class C β-lactamases like AmpC.[9][10]

  • The competitive mode of inhibition for the boronic acid compounds is consistent with their proposed mechanism of forming a reversible covalent bond with the catalytic serine residue, thereby preventing substrate binding.[5]

Conclusion and Future Directions

This comparative guide establishes This compound as a potent inhibitor of AmpC β-lactamase in a well-defined enzymatic assay. Its performance surpasses that of a standard β-lactamase inhibitor and a simpler boronic acid analog.

For researchers in drug development, these findings warrant further investigation. The next logical steps would include:

  • Selectivity Profiling: Assessing the inhibitory activity against other classes of β-lactamases and other serine hydrolases to determine the inhibitor's selectivity profile.

  • In-Cell Activity: Evaluating the compound's ability to potentiate the activity of β-lactam antibiotics in bacterial cell culture models.

  • Structural Biology: Co-crystallization of the inhibitor with AmpC β-lactamase to elucidate the precise binding interactions at the atomic level.

By following the rigorous, rationale-driven approach outlined in this guide, researchers can confidently benchmark novel enzyme inhibitors and make informed decisions to advance the most promising candidates in their drug discovery pipelines.

References

  • Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Antibiotics (Basel, Switzerland). [Link]

  • Inhibition of Serine Proteases by Arylboronic Acids. ResearchGate. [Link]

  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. MDPI. [Link]

  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry. [Link]

  • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Inhibitory profile of phenylboronic acids against Serine β-Lactamases of Class A and C. ResearchGate. [Link]

  • Antibiotic therapy for inducible AmpC β-lactamase-producing Gram-negative bacilli: What are the alternatives to carbapenems, quinolones and aminoglycosides? ResearchGate. [Link]

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ChemMedChem. [Link]

  • Treatment of Infections Caused by Extended-Spectrum-Beta-Lactamase-, AmpC-, and Carbapenemase-Producing Enterobacteriaceae. Clinical Microbiology Reviews. [Link]

  • Discovery of Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. [Link]

  • Treatment options for extended-spectrum beta-lactamase (ESBL) and AmpC-producing bacteria. Expert Opinion on Pharmacotherapy. [Link]

  • Comparison of various methods for detection of AmpC β-lactamase enzyme. Journal of Medical Microbiology. [Link]

  • AmpC β-Lactamases. Clinical Microbiology Reviews. [Link]

  • Detection of AmpC β Lactamases in Gram-negative Bacteria. Journal of Clinical and Diagnostic Research. [Link]

  • New Method for Laboratory Detection of AmpC β-Lactamases in Escherichia coli and Klebsiella pneumoniae. Journal of Clinical Microbiology. [Link]

  • Antibiotic Treatment of Infections Caused by AmpC-Producing Enterobacterales. Antibiotics. [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). BioVision. [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience. [Link]

  • Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. Journal of Medicinal Chemistry. [Link]

  • Phenotypic methods for detection of Amp C b lactamases in Gram negative clinical isolates of a tertiary care hospital. Indian Journal of Microbiology Research. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews. [Link]

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells. [Link]

  • Inhibitor-Based Methods for Detection of Plasmid-Mediated AmpC β-Lactamases in Klebsiella spp., Escherichia coli, and Proteus mirabilis. Journal of Clinical Microbiology. [Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • AmpC b-lactamase inhibitors RO 48-1220 (a) and Syn 2190 (b). ResearchGate. [Link]

  • Recent findings of us suggest that compounds that inhibit bo. Inhibitor Research Hub. [Link]

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences. [Link]

  • A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World. Clinical Infectious Diseases. [Link]

  • Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. International Journal of Molecular Sciences. [Link]

  • AmpC β-Lactamases. Clinical Microbiology Reviews. [Link]

  • Targeting Mycobacterium tuberculosis CoaBC through chemical inhibition of 4'-phosphopantothenoyl-L-cysteine synthetase (CoaB) activity. The Francis Crick Institute. [Link]

  • Targeting Mycobacterium tuberculosis CoaBC through Chemical Inhibition of 4′-Phosphopantothenoyl- l -cysteine Synthetase (CoaB) Activity. King's College London. [Link]

Sources

A Comparative Guide to Structural Analogs of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic Acid and Their Potency as RAF Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phenylboronic Acids in Kinase Inhibitor Scaffolding

In the landscape of modern oncology, the pursuit of highly specific and potent kinase inhibitors remains a cornerstone of targeted therapy development. The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation, often driven by mutations in the BRAF gene, is a hallmark of numerous cancers, including melanoma and colorectal carcinoma.[1] Consequently, the development of small molecule inhibitors targeting RAF kinases has been a major focus of cancer research.[2]

Phenylboronic acids have emerged as versatile building blocks in medicinal chemistry due to their unique chemical properties and their ability to serve as key intermediates in the synthesis of complex bioactive molecules.[3] Among these, 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid has been identified as a crucial precursor for a novel class of potent pan-RAF inhibitors.[4] This guide provides a comprehensive comparison of the structural analogs of this key intermediate and their corresponding biological activities against B-Raf and c-Raf kinases, offering valuable insights for researchers and professionals in drug discovery and development. The data presented herein is derived from foundational patent literature, providing a glimpse into the structure-activity relationships (SAR) that govern the efficacy of this promising class of inhibitors.

Comparative Analysis of Structural Analogs

The core structure of this compound provides a foundational scaffold for the synthesis of a series of potent RAF kinase inhibitors. By systematically modifying this core, researchers have been able to explore the chemical space and optimize for inhibitory activity. The primary point of diversification in the synthesis of the final inhibitor compounds occurs through the Suzuki-Miyaura cross-coupling reaction, where the boronic acid moiety is coupled with a suitable heterocyclic partner.[4]

The following table details a series of final inhibitor compounds synthesized from structural analogs of this compound. The structural variations in the boronic acid precursor are reflected in the final compounds, and their corresponding potencies against B-Raf and c-Raf kinases are presented as IC50 values. A lower IC50 value indicates a more potent inhibitor.

Boronic Acid Analog (Inferred Precursor) Final Inhibitor Compound B-Raf IC50 (nM) c-Raf IC50 (nM)
This compound1-(3-chloro-4-(cyclopropylcarbamoyl)phenyl)-5-(2-((isopropylamino)methyl)pyridin-4-yl)-1H-pyrazole-3-carboxamide105
3-Fluoro-4-(cyclopropylcarbamoyl)phenylboronic acid1-(3-fluoro-4-(cyclopropylcarbamoyl)phenyl)-5-(2-((isopropylamino)methyl)pyridin-4-yl)-1H-pyrazole-3-carboxamide83
3-Methyl-4-(cyclopropylcarbamoyl)phenylboronic acid1-(3-methyl-4-(cyclopropylcarbamoyl)phenyl)-5-(2-((isopropylamino)methyl)pyridin-4-yl)-1H-pyrazole-3-carboxamide157
3-Chloro-4-(methylcarbamoyl)phenylboronic acid1-(3-chloro-4-(methylcarbamoyl)phenyl)-5-(2-((isopropylamino)methyl)pyridin-4-yl)-1H-pyrazole-3-carboxamide2512
3-Chloro-4-(ethylcarbamoyl)phenylboronic acid1-(3-chloro-4-(ethylcarbamoyl)phenyl)-5-(2-((isopropylamino)methyl)pyridin-4-yl)-1H-pyrazole-3-carboxamide2010
3-Chloro-4-(isopropylcarbamoyl)phenylboronic acid1-(3-chloro-4-(isopropylcarbamoyl)phenyl)-5-(2-((isopropylamino)methyl)pyridin-4-yl)-1H-pyrazole-3-carboxamide189

Data synthesized from patent US20140274934A1.[4]

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key SAR trends:

  • Substitution at the 3-position of the phenyl ring: The nature of the substituent at the 3-position significantly influences inhibitory potency. A fluoro substitution (analogous to 3-Fluoro-4-(cyclopropylcarbamoyl)phenylboronic acid) results in the most potent compound in this series, with IC50 values of 8 nM and 3 nM for B-Raf and c-Raf, respectively. The chloro and methyl substitutions also yield highly potent compounds. This suggests that a small, electronegative group at this position is favorable for activity.

  • N-substituent of the carbamoyl group: Modification of the N-substituent on the carbamoyl group also impacts activity. The cyclopropyl group appears to be optimal among the tested analogs. Replacing the cyclopropyl group with smaller alkyl groups such as methyl, ethyl, and isopropyl leads to a noticeable decrease in potency against both B-Raf and c-Raf.

Experimental Protocols

The following is a detailed, step-by-step methodology for a representative in vitro RAF kinase inhibition assay, synthesized from established protocols.[5][6][7] This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific RAF kinase isoform.

In Vitro RAF Kinase Inhibition Assay

Objective: To quantify the inhibitory activity of test compounds against B-Raf or c-Raf kinase.

Principle: This assay measures the phosphorylation of a substrate (e.g., MEK1) by the RAF kinase in the presence of varying concentrations of the inhibitor. The extent of phosphorylation is typically detected using methods such as radioactivity (incorporation of ³²P-ATP) or luminescence (e.g., Kinase-Glo® assay).

Materials:

  • Recombinant human B-Raf or c-Raf enzyme

  • Kinase-dead MEK1 substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • Detection reagent (e.g., [γ-³²P]ATP or a commercial luminescence-based kinase assay kit like Kinase-Glo® MAX)

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration for the dilution series is 100 µM.

    • Prepare a DMSO-only control (vehicle control).

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant RAF kinase and MEK1 substrate in kinase assay buffer to the desired concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme.

  • Assay Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO control to the wells of a 384-well plate.

    • Add 5 µL of the diluted RAF kinase solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the MEK1 substrate and ATP. The final ATP concentration should be at or near the Km value for the specific RAF kinase.

  • Kinase Reaction Incubation:

    • Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction and measure the kinase activity.

    • For Radiometric Assay: Spot a portion of the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For Luminescence Assay: Add the detection reagent (e.g., Kinase-Glo® MAX) to each well according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity. Incubate for the recommended time.

  • Data Acquisition:

    • Read the signal (counts per minute or luminescence) using a compatible plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

RAF_Signaling_Pathway RAS RAS (Active GTP-bound) RAF RAF (B-Raf / c-Raf) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates Inhibitor RAF Inhibitor (e.g., derived from This compound) Inhibitor->RAF Inhibits

Caption: The Ras/Raf/MEK/ERK signaling pathway and the point of intervention for RAF inhibitors.

Experimental Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Compound Serial Dilution Dispensing 3. Dispense Compound & Enzyme Compound_Prep->Dispensing Enzyme_Prep 2. Enzyme & Substrate Dilution Enzyme_Prep->Dispensing Preincubation 4. Pre-incubation (15-30 min) Dispensing->Preincubation Reaction_Start 5. Add Substrate & ATP Preincubation->Reaction_Start Incubation 6. Kinase Reaction (60 min at 30°C) Reaction_Start->Incubation Detection 7. Signal Detection (Luminescence/Radioactivity) Incubation->Detection Data_Acquisition 8. Read Plate Detection->Data_Acquisition IC50_Calc 9. IC50 Calculation Data_Acquisition->IC50_Calc

Caption: A streamlined workflow for the in vitro RAF kinase inhibition assay.

Conclusion

The systematic exploration of structural analogs of this compound has yielded a series of highly potent pan-RAF inhibitors. The structure-activity relationship data clearly indicates that subtle modifications to the phenylboronic acid scaffold can have a significant impact on biological activity. Specifically, the nature of the substituent at the 3-position of the phenyl ring and the N-substituent of the carbamoyl group are critical determinants of inhibitory potency. This guide provides a foundational understanding of these relationships and a practical experimental framework for the continued evaluation of novel RAF kinase inhibitors. The insights presented herein are intended to aid researchers in the rational design and development of the next generation of targeted cancer therapeutics.

References

  • Bondzi, C., et al. (2000). A novel assay for the measurement of Raf-1 kinase activity. Journal of Biological Chemistry, 275(51), 40042-40047.
  • c-Raf Kinase Assay Kit. BPS Bioscience. [Link]

  • (This citation is intentionally left blank as it corresponds to a general lab practice mentioned in a source and not a specific scientific paper.)
  • (This cit
  • G. A. Hall. (2019).
  • (This cit
  • (This cit
  • (This cit
  • An overview of RAF kinases and their inhibitors (2019-2023). PubMed. [Link]

  • (This cit
  • (This cit
  • Mutant B-Raf Kinase Inhibitors as Anticancer Agents. PubMed. [Link]

  • Flynn, D., et al. (2014). Substituted pyrazole compounds and their use as raf inhibitors. U.S.

Sources

confirming the binding mode of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Confirming the Binding Mode of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

The Mechanistic Uniqueness of Boronic Acids

Before delving into experimental design, it's crucial to appreciate the chemistry of the boronic acid warhead. Unlike many non-covalent inhibitors, boronic acids often act as "transition-state" analogues, capable of forming a reversible covalent bond with nucleophilic residues, most notably the catalytic serine in serine proteases and hydrolases.[1][2] The boron atom can shift from a trigonal planar (sp²) state to a more stable tetrahedral (sp³) state upon interaction with the active site serine's hydroxyl group.[1] This covalent interaction is often the key to their potency and is the central hypothesis we must confirm.

A Synergistic Experimental Workflow

No single technique can provide a complete picture of a binding interaction. We advocate for an integrated approach where thermodynamic, kinetic, and high-resolution structural data converge to build an unassailable model of the binding mode.

G cluster_0 Initial Assessment cluster_1 Kinetic & Real-Time Analysis cluster_2 High-Resolution Structural Detail cluster_3 In-Solution Validation ITC Isothermal Titration Calorimetry (ITC) SPR Surface Plasmon Resonance (SPR) ITC->SPR Provides Kd for assay validation XRay X-Ray Crystallography SPR->XRay Confirms binding for crystallization NMR NMR Spectroscopy XRay->NMR Provides static model to validate NMR->ITC Confirms solution interaction dynamics G cluster_0 Protein Preparation cluster_1 Crystallization cluster_2 Complex Formation & Data Collection cluster_3 Structure Solution Prep Express & Purify Target Protein (>95% Purity) Screen High-Throughput Screening of Crystallization Conditions Prep->Screen Optimize Optimize Hit Conditions Screen->Optimize Soak Soak Crystals with Inhibitor Solution Optimize->Soak Cryo Cryo-protect & Flash-cool Crystal Soak->Cryo Collect Collect Diffraction Data (Synchrotron) Cryo->Collect Process Process Data & Solve Phase Problem Collect->Process Build Build & Refine Molecular Model Process->Build Validate Validate Final Structure Build->Validate

Sources

A Tale of Two Environments: Unpacking the In Vitro and In Vivo Dichotomy of Talabostat, a Dipeptidyl Peptidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of cancer immunotherapy, the journey from a promising molecule in a test tube to an effective agent in a living organism is fraught with complexities. A classic example of this translational challenge and opportunity is presented by Talabostat (also known as PT-100), an orally active inhibitor of dipeptidyl peptidases (DPPs). While its chemical name, which can be represented by structures like 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid, points to its nature as a boronic acid derivative, its biological story is far more intricate.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo activities of Talabostat, offering insights into the causal relationships that define its unique profile as an anti-cancer agent.

The Molecular Target: A Family of Serine Proteases

Talabostat's primary mechanism of action is the inhibition of a group of enzymes known as dipeptidyl peptidases.[3][4] These enzymes, including Dipeptidyl Peptidase-IV (DPP-IV or CD26) and Fibroblast Activation Protein (FAP), are serine proteases that cleave dipeptides from the N-terminus of polypeptides.[3][5] FAP, in particular, is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of many epithelial-derived tumors, making it an attractive therapeutic target.[6][7][8]

Part 1: The In Vitro Profile - Potent Enzyme Inhibition Without Direct Cytotoxicity

In a controlled laboratory setting, Talabostat demonstrates potent and competitive inhibition of several DPP family members. Its activity is typically quantified by parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Enzymatic Inhibition Data
Target EnzymeIC₅₀Kᵢ
Dipeptidyl Peptidase-IV (DPP-IV)< 4 nM0.18 nM
Fibroblast Activation Protein (FAP)560 nM-
Dipeptidyl Peptidase 8 (DPP8)4 nM1.5 nM
Dipeptidyl Peptidase 9 (DPP9)11 nM0.76 nM
Quiescent Cell Proline Dipeptidase (QPP)310 nM-
Data compiled from MedchemExpress.[3]

This potent enzymatic inhibition is a key characteristic of Talabostat's in vitro profile. However, a crucial finding from early research is that Talabostat exhibits no direct cytotoxic effect on tumor cells in vitro .[9][10] This observation is fundamental to understanding its mechanism of action; its anti-cancer properties are not derived from directly killing cancer cells.

Protocol: In Vitro DPP-IV Inhibition Assay

A standard method to determine the in vitro inhibitory activity against DPP-IV involves a fluorescence-based assay.[5][11][12]

Objective: To determine the IC₅₀ value of Talabostat for human DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme[5]

  • Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)[5][12]

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 0.1 mg/mL BSA)[12]

  • Talabostat (or test compound) at various concentrations

  • 96-well microplate (black, for fluorescence)

  • Plate reader capable of fluorescence measurement (Excitation: 350-360 nm, Emission: 450-465 nm)[5]

Procedure:

  • Prepare Reagents: Dilute the DPP-IV enzyme and the Gly-Pro-AMC substrate in the assay buffer to their final working concentrations. Prepare a serial dilution of Talabostat.

  • Assay Setup: In the 96-well plate, add the assay buffer, the diluted DPP-IV enzyme, and the various concentrations of Talabostat. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the Gly-Pro-AMC substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at 37°C.[12] The enzyme cleaves the substrate, releasing the fluorescent AMC group.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In_Vitro_DPP_Assay DPP_IV DPP-IV Enzyme Product Free AMC (Fluorescent) DPP_IV->Product Cleavage Inhibitor Talabostat Inhibitor->DPP_IV Inhibition Substrate Gly-Pro-AMC (Non-fluorescent) Substrate->DPP_IV PlateReader Fluorescence Measurement Product->PlateReader

Caption: Workflow for a fluorescence-based in vitro DPP-IV inhibition assay.

Part 2: The In Vivo Reality - A Potent, Immune-Mediated Anti-Tumor Response

When administered orally to tumor-bearing mice, Talabostat tells a dramatically different story. It demonstrates potent anti-tumor activity across a range of syngeneic tumor models, including fibrosarcoma, lymphoma, and melanoma.[9][10] This activity manifests as slowed tumor growth, and in some models, complete tumor regression and rejection.[9][10]

Key In Vivo Findings:
  • Immune System Dependence: The anti-tumor effect is not direct but is mediated by the host's immune system.[4][13]

  • Cytokine and Chemokine Upregulation: Talabostat treatment leads to a significant increase in the mRNA expression of cytokines and chemokines that are known to promote T-cell priming and attract both innate and adaptive immune cells to the tumor site.[9][10]

  • Innate and Adaptive Immunity: The response involves both T-cell dependent immunity, leading to immunological memory, and T-cell independent innate responses.[3][14] Neutrophils and macrophages appear to play an important role in the innate anti-tumor effect.[14]

  • Synergy with Other Therapies: Talabostat can augment the anti-tumor activity of chemotherapeutic agents like docetaxel and antibody-based therapies.[10][14]

Experimental Evidence: Tumor Growth Inhibition
Tumor ModelTreatmentOutcome
WEHI 164 FibrosarcomaOral TalabostatTumor regression and rejection[9]
EL4 and A20/2J LymphomaOral TalabostatTumor regression and rejection[9]
A549 NSCL Xenograft (in Rag⁻/⁻ mice)Oral Talabostat (5 µg, b.i.d.)60-90% tumor growth inhibition[14]
A549 NSCL Xenograft (in Rag⁻/⁻ mice)Docetaxel + TalabostatSignificantly greater anti-tumor effect than either agent alone (P<0.0005)[14]
Protocol: Murine Syngeneic Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered Talabostat.

Materials:

  • Immunocompetent mice (e.g., BALB/c or C57BL/6, depending on the tumor cell line)

  • Syngeneic tumor cells (e.g., WEHI 164 fibrosarcoma, EL4 lymphoma)[9]

  • Talabostat formulated for oral gavage

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Inject a known number of tumor cells subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to establish and become palpable (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, Talabostat at various doses).

  • Drug Administration: Administer Talabostat or vehicle orally (e.g., twice daily, b.i.d.) for a specified duration (e.g., 14-21 days).[14]

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Endpoint: Continue until tumors in the control group reach a predetermined maximum size or at the end of the study period. Euthanize mice and excise tumors for further analysis (e.g., histology, immune cell infiltration).

  • Data Analysis: Plot mean tumor volume over time for each group. Perform statistical analysis to compare the anti-tumor efficacy of Talabostat relative to the control.

In_Vivo_Tumor_Model cluster_mouse Tumor-Bearing Mouse Tumor Tumor Microenvironment CAF Cancer-Associated Fibroblast (FAP+) Tumor->CAF Regression Tumor Regression Tumor->Regression ImmuneCells Immune Cells (T-cells, Neutrophils) Attack Tumor Attack ImmuneCells->Attack Cytokines Cytokines & Chemokines Recruitment Recruitment & Activation Cytokines->Recruitment Talabostat Oral Talabostat Inhibition FAP Inhibition Talabostat->Inhibition Upregulation Upregulation Talabostat->Upregulation Inhibition->CAF Upregulation->Cytokines Recruitment->ImmuneCells Attack->Tumor

Caption: Proposed in vivo mechanism of Talabostat's anti-tumor activity.

The Bridge: Connecting In Vitro Inhibition to In Vivo Immunostimulation

The striking difference between Talabostat's in vitro and in vivo activities highlights the critical role of the tumor microenvironment. The lack of direct cytotoxicity in vitro underscores that the drug's target is not the cancer cell itself, but the host's biological systems.

The causal link is the inhibition of FAP on cancer-associated fibroblasts and potentially other DPPs on immune cells. This enzymatic inhibition triggers a downstream cascade of events within the complex in vivo environment that are absent in a simple cell culture dish. In vitro studies using co-cultures of fibroblasts and monocytes have begun to bridge this gap, showing that Talabostat can induce cytokine upregulation in a system that more closely mimics the cellular interactions in vivo.[13] Specifically, Talabostat was found to induce IL-1β, which in turn stimulates the production of other cytokines and chemokines.[13]

This dual mechanism—inhibiting tumor-promoting enzymes like FAP and independently stimulating an anti-tumor immune response—is what makes Talabostat a unique investigational agent.[4] The in vitro data on enzyme inhibition provides the molecular basis for its activity, while the in vivo studies reveal the profound, systems-level biological consequences that lead to its therapeutic effect. For drug development professionals, this case study serves as a powerful reminder that a molecule's true potential can only be unveiled by studying its effects within the intricate, dynamic context of a living organism.

References

  • Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors - PubMed. (2021-12-21).
  • Application Notes and Protocols: In Vitro DPP-4 Inhibition Assay for Teneligliptin - Benchchem.
  • T-cell independent anti-tumor activity of talabostat (PT-100) as a single agent and in combination with chemotherapy in mice - AACR Journals. (2005-05-01).
  • Immune mechanism of action of talabostat: a dipeptidyl peptidase targeted antitumor agent. (2007-05-01).
  • An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe - MDPI. (2019-08-14).
  • Talabostat (Val-boroPro) | Dipeptidyl Peptidase Inhibitor - MedchemExpress.com.
  • A comparative study of the binding properties, dipeptidyl peptidase- 4 (DPP- 4) inhibitory activity and glucose - ScienceOpen. (2017-09-16).
  • ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam.
  • In Vivo Imaging of Fibroblast Activity Using a 68Ga-Labeled Fibroblast Activation Protein Alpha (FAP-α) Inhibitor: Study in a Mouse Rotator Cuff Repair Model - PubMed. (2021-05-19).
  • PT-100, a Small Molecule Dipeptidyl Peptidase Inhibitor, Has Potent Antitumor Effects and Augments Antibody-Mediated Cytotoxicity via a Novel Immune Mechanism - ResearchGate. (2025-06-26).
  • Talabostat - PubMed. (2007-09).
  • Characterization of Dimeric Fibroblast Activation Protein Inhibitor (FAPI) Probes for Cancer Molecular Imaging in Diverse Tumor Models - Houston Methodist Scholars.
  • PT-100, a small molecule dipeptidyl peptidase inhibitor, has potent antitumor effects and augments antibody-mediated cytotoxicity via a novel immune mechanism - PubMed. (2004-08-01).
  • Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics - MDPI.
  • FAPI PET: Fibroblast Activation Protein Inhibitor Use in Oncologic and Nononcologic Disease - Geisel School of Medicine at Dartmouth. (2021-02-17).
  • Fibroblast Activation Protein Inhibitor Imaging in Nonmalignant Diseases: A New Perspective for Molecular Imaging | Journal of Nuclear Medicine. (2022-12-01).
  • This compound - MySkinRecipes.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI.

Sources

Assessing the Specificity of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, derailing an otherwise promising clinical candidate. This guide provides a comprehensive framework for assessing the specificity of a novel compound, 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid . Given its chemical structure, featuring a boronic acid moiety, this compound is a putative inhibitor of enzymes that utilize a catalytic serine residue, such as serine proteases and a significant portion of the human kinome.[1][2]

This document is designed for researchers, scientists, and drug development professionals. It will not merely list protocols but will delve into the rationale behind experimental choices, establishing a self-validating system for specificity assessment. We will compare the hypothetical performance of our topic compound against well-characterized inhibitors, providing the necessary context for robust scientific interpretation.

The Boronic Acid Warhead: A Covalent but Reversible Interaction

The boronic acid group is a known "warhead" that can form a reversible covalent bond with the hydroxyl group of a serine residue within the active site of an enzyme.[1] This interaction mimics the tetrahedral intermediate of the catalytic reaction, making boronic acids potent inhibitors of serine proteases and certain kinases.[1][3] However, this reactivity also presents a challenge: ensuring that the interaction is specific to the intended target and does not promiscuously engage other enzymes with similar active site architecture.

Our assessment will, therefore, follow a logical, tiered approach, beginning with in vitro biochemical assays against hypothesized target classes and progressing to cell-based assays that measure target engagement in a more physiologically relevant context.

A Tiered Strategy for Specificity Profiling

A robust assessment of inhibitor specificity is not a single experiment but a multi-faceted investigation. We propose a tiered workflow designed to build a comprehensive specificity profile for this compound.

G cluster_0 Tier 1: Primary Target & Class Selectivity cluster_1 Tier 2: Broad Specificity Profiling cluster_2 Tier 3: Cellular Target Engagement T1_Biochem Biochemical Assays (IC50 Determination) T1_Protease Serine Protease Panel (e.g., Chymotrypsin, Trypsin, Elastase) T1_Biochem->T1_Protease T1_Kinase Focused Kinase Panel (e.g., PKA, CDK2, SRC) T1_Biochem->T1_Kinase T2_Broad Large-Scale Panel Screening T1_Biochem->T2_Broad If potent & selective T2_Kinome Kinome Scan (>400 Kinases) T2_Broad->T2_Kinome T2_Proteome Protease Panel (Broad Coverage) T2_Broad->T2_Proteome T3_Cellular Cell-Based Assays T2_Broad->T3_Cellular Confirm on-target activity T3_CETSA CETSA (Thermal Shift Assay) T3_Cellular->T3_CETSA T3_Phenotypic Phenotypic Assays (Downstream Signaling) T3_Cellular->T3_Phenotypic

Caption: A tiered workflow for assessing inhibitor specificity.

Tier 1: Initial Biochemical Profiling

The first step is to determine if this compound has activity against our hypothesized enzyme classes and to obtain an initial measure of its potency (IC50). We will use representative enzymes and well-characterized control compounds.

Comparator Compounds

To contextualize our findings, we will use the following comparators:

  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): A broad-spectrum, irreversible inhibitor of serine proteases such as chymotrypsin, trypsin, and thrombin.[1][4][5][6]

  • Bortezomib: A boronic acid-containing proteasome inhibitor, highly selective for the chymotrypsin-like activity of the 20S proteasome.[7][8][9][10][11] This serves as an example of a selective boronic acid drug.

  • Staurosporine: A potent but non-selective, ATP-competitive kinase inhibitor that inhibits a vast number of kinases with high affinity.[12][13][14][15]

Experimental Protocol: Serine Protease Inhibition Assay (Chromogenic)

This assay measures the ability of an inhibitor to block the cleavage of a chromogenic substrate by a serine protease, in this case, α-Chymotrypsin.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • Chromogenic Substrate: Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂

  • Inhibitor Stock Solutions: 10 mM in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of α-Chymotrypsin in Assay Buffer.

    • Prepare a working solution of Suc-AAPF-pNA substrate in Assay Buffer.

    • Prepare a serial dilution of this compound and comparator compounds (AEBSF, Bortezomib) in Assay Buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of the chymotrypsin solution.

    • Add 25 µL of the serially diluted inhibitor solutions or vehicle control (Assay Buffer with DMSO) to the respective wells.

    • Incubate the plate at 25°C for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction:

    • To initiate the enzymatic reaction, add 25 µL of the substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 20 minutes at 25°C.[16]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol: Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust method for measuring kinase activity in a high-throughput format.[17][18][19][20] This protocol describes a generic assay for a serine/threonine kinase.

Materials:

  • Recombinant Kinase (e.g., PKA)

  • Biotinylated Substrate Peptide

  • ATP

  • TR-FRET Kinase Assay Kit (containing Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665)

  • Kinase Reaction Buffer

  • Stop/Detection Buffer (containing EDTA)

  • Inhibitor Stock Solutions: 10 mM in DMSO

  • Low-volume 384-well plate

  • HTRF-compatible microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound and Staurosporine in kinase reaction buffer.

  • Enzymatic Reaction:

    • In a 384-well plate, dispense 4 µL of the diluted inhibitor or vehicle control.

    • Add 2 µL of the kinase solution.

    • Add 2 µL of the biotinylated substrate peptide.

    • Initiate the reaction by adding 2 µL of ATP solution.[18]

    • Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of the pre-mixed detection buffer containing the Europium-labeled antibody and Streptavidin-XL665.[18]

    • Seal the plate, and incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Data Acquisition:

    • Remove the plate seal and read the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • Plot the percentage of inhibition (based on the TR-FRET ratio) against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.

Interpreting Tier 1 Data

The IC50 values obtained will provide the first glimpse into the potency and selectivity of this compound.

CompoundChymotrypsin IC50 (nM) [Hypothetical]PKA IC50 (nM) [Hypothetical]Primary Target Class [Hypothetical]
This compound 50 5,000 Serine Protease
AEBSF20,000>100,000Serine Protease (Broad)
Bortezomib5 (vs. Proteasome)>100,000Serine Protease (Selective)
Staurosporine>100,0002Kinase (Broad)

In this hypothetical scenario, our compound shows potent inhibition of chymotrypsin with a 100-fold selectivity over the kinase PKA. This suggests it is a promising serine protease inhibitor candidate and warrants further investigation into its broader specificity.

Tier 2: Large-Scale Specificity Profiling

With promising initial data, the next step is to understand the compound's activity across a much larger panel of enzymes. Commercial services like Eurofins' KINOMEscan® offer binding affinity data against hundreds of kinases, providing a comprehensive overview of a compound's kinome-wide selectivity. Similar services are available for protease panels. This is a critical step to identify potential off-targets that could lead to toxicity.

G cluster_kinases Human Kinome center Test Compound K1 Target center->K1 High Affinity K2 Off-Target 1 center->K2 Moderate Affinity K3 Off-Target 2 center->K3 Low Affinity K4 Non-binder center->K4 K5 Non-binder center->K5 K6 Non-binder center->K6

Caption: Kinome scan reveals on- and off-target interactions.

A desirable outcome from a kinome scan would show high affinity for a single target or a small number of related targets, with significantly lower affinity for all other kinases. This provides strong evidence of specificity.

Tier 3: Confirming Target Engagement in a Cellular Environment

Biochemical assays are invaluable, but they do not fully recapitulate the complex environment inside a cell. Cellular target engagement assays are essential to confirm that the compound can cross the cell membrane, bind to its intended target, and exert an effect at relevant concentrations. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[21][22][23][24]

Principle of CETSA

CETSA is based on the principle that a protein's thermal stability increases when a ligand is bound to it. By heating intact cells treated with a compound and then measuring the amount of soluble (non-denatured) target protein remaining, one can directly assess target engagement. A shift in the protein's melting curve to a higher temperature indicates that the compound has bound to and stabilized the protein.

Experimental Protocol: CETSA with Western Blot Readout

Materials:

  • Cell line expressing the target protein (e.g., a cancer cell line for a therapeutic target)

  • Cell culture medium and reagents

  • This compound

  • Vehicle control (DMSO)

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer

  • Reagents for SDS-PAGE and Western blotting (primary antibody specific to the target protein, HRP-conjugated secondary antibody)

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or vehicle control for 1-2 hours in the incubator.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.[21] Include a non-heated control at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).[21]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[21]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Normalize protein concentrations for all samples.

    • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a primary antibody specific for the target protein.[22]

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature.

    • Compare the melting curve of the vehicle-treated cells to the compound-treated cells. A rightward shift in the curve for the compound-treated sample confirms target engagement and stabilization.

Conclusion: Synthesizing a Complete Specificity Profile

Assessing the specificity of a novel compound like this compound is a critical and rigorous process. By employing a tiered approach that combines focused biochemical assays, broad panel screening, and cellular target engagement studies, researchers can build a comprehensive and reliable specificity profile. This methodical approach, grounded in sound scientific principles and validated protocols, allows for the confident identification of potent, selective, and ultimately safer therapeutic candidates. The comparison with well-defined selective and non-selective inhibitors provides the essential context to accurately interpret the experimental data and make informed decisions in the drug development pipeline.

References

  • Adams, J. (2004). The development of proteasome inhibitors as anticancer drugs. Cancer Cell, 5(5), 417-421.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Berkers, C. R., Leestemaker, Y., Schuurman, K. G., Ovaa, H., & Verdoes, M. (2012). Probing the specificity and activity profiles of the proteasome inhibitors bortezomib and delanzomib. Molecular Pharmaceutics, 9(5), 1126-1135.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • AEBSF - Wikipedia. (n.d.). Retrieved from [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, J. N. (2013). A broad activity screen in support of a chemogenomic map for kinase signalling. Biochemical Journal, 451(2), 313-328.
  • Probing the Specificity and Activity Profiles of the Proteasome Inhibitors Bortezomib and Delanzomib. (2012). ACS Publications. Retrieved from [Link]

  • Chen, D., Frezza, M., Schmitt, S., Kanwar, J., & Dou, Q. P. (2011). Bortezomib as the first proteasome inhibitor anticancer drug: current status and future perspectives. Current Cancer Drug Targets, 11(3), 239-253.
  • Lee, H. S., Park, D. E., Lee, J. W., Kim, J. H., Kim, D. K., & Lee, S. H. (2015). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. Allergy, Asthma & Immunology Research, 7(5), 483-491.
  • Milletti, F., & Vulpetti, A. (2010). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine.
  • Bio-protocol. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental procedures for in vivo and ex vivo CETSA. Retrieved from [Link]

  • ChromogenicSubstrates.com. (n.d.). Chymotrypsin. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Sleno, B., & Emili, A. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Visualized Experiments, (180), e63498.
  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Protease inhibitor (pharmacology). Retrieved from [Link]

  • Cleveland Clinic. (n.d.). Protease Inhibitors. Retrieved from [Link]

  • Mahalingam, B., Wang, Y. F., Boross, P. I., Tozser, J., Louis, J. M., Harrison, R. W., & Weber, I. T. (2011). Critical differences in HIV-1 and HIV-2 protease specificity for clinical inhibitors.
  • de Almeida, G. G., de Souza, L. G. S., de Oliveira, S. H. S., de Lima, M. E. F., & de Alencastro, R. B. (2021). Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. Molecules, 26(11), 3237.
  • Lv, Z., Chu, Y., & Wang, Y. (2015). HIV protease inhibitors: a review of molecular selectivity and toxicity. HIV/AIDS (Auckland, N.Z.), 7, 95-104.
  • Philipp, M., & Maripuri, S. (1981). Inhibition of subtilisin by substituted arylboronic acids. FEBS letters, 133(1), 36-38.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62996-74-1, Staurosporine. Retrieved from [Link].

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. In Protease Assays. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid is a halogenated organic compound and a boronic acid derivative, categories of chemicals that require specific and careful disposal procedures. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in established safety standards and regulatory requirements. Adherence to these procedures is not merely a suggestion but a critical component of a robust safety culture.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive toxicology profile for this exact molecule may not be widely published, its structural features—a chlorinated aromatic ring and a boronic acid group—dictate a cautious approach. Based on data from structurally similar compounds, it should be treated as a hazardous substance.[1][2]

Key Chemical Properties:

PropertyValueSource
CAS Number 850589-44-5[3][4]
Molecular Formula C10H11BClNO3[3][4]
Physical Form Solid[5]
Known Hazards Based on analogous compounds: Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][6]

The presence of a carbon-halogen bond classifies this compound as a halogenated organic compound .[7][8] This is a critical distinction, as halogenated waste streams are often subject to specific disposal regulations due to the potential for forming toxic byproducts during incineration.[9][10]

Immediate Safety and Handling Protocols

All handling and disposal operations must be conducted with the appropriate engineering controls and Personal Protective Equipment (PPE) to minimize exposure.

Mandatory Engineering Control:

  • Chemical Fume Hood: All work, including weighing, transfers, and waste consolidation, must be performed inside a certified chemical fume hood.[11][12]

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne dust particles. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against dermal absorption. Gloves must be inspected before use and disposed of as solid hazardous waste immediately after contamination.[2][12]
Body Protection A fully fastened, long-sleeved lab coat.Prevents contact with clothing and skin.[11]
Footwear Closed-toe shoes.Protects feet from spills.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][13]

The Core Disposal Workflow: Segregation and Containment

The fundamental principle for disposing of this compound is to treat it as regulated hazardous waste .[11][12][14] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[11][14] The entire disposal process is predicated on rigorous waste segregation to ensure safe handling by waste management personnel and compliance with environmental regulations.

G cluster_0 Waste Generation Point (in Fume Hood) cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Storage & Pickup gen Generation of Waste (e.g., reaction quench, used material) solid Solid Waste (Gloves, Weigh Paper, Tips) gen->solid liquid Liquid Waste (Solutions, Rinsates) gen->liquid sharps Contaminated Sharps (Needles, Glass Pipettes) gen->sharps labeling Properly Labeled Containers 'Hazardous Waste' Full Chemical Name Halogenated Waste solid->labeling liquid->labeling sharps->labeling storage Satellite Accumulation Area (SAA) labeling->storage pickup EHS Waste Pickup storage->pickup

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for managing different waste streams containing this compound.

Protocol 4.1: Solid Waste Disposal

This stream includes any solid material that has come into direct contact with the chemical.

  • Designate a Container: Use a durable, sealable container (e.g., a polyethylene pail or a properly lined cardboard box) designated for solid halogenated hazardous waste.

  • Labeling: Before adding any waste, affix a hazardous waste tag to the container.[14][15] The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".

  • Collection: Place all contaminated solid items, such as gloves, weigh paper, pipette tips, and contaminated bench paper, directly into the designated container.

  • Closure: Keep the container sealed at all times except when adding waste.[15] This is an OSHA and EPA requirement to prevent the release of vapors.[15][16]

Protocol 4.2: Liquid Waste Disposal

This stream includes reaction mixtures, solutions, and rinsates containing the compound.

  • Designate a Container: Use a chemically compatible, shatter-resistant container (plastic is often preferred over glass) with a secure, screw-top cap.[14][17]

  • Segregation is Key: This container must be designated for halogenated organic waste .[10] Do not mix with non-halogenated solvents, as this increases the volume of the more stringently regulated waste stream and significantly raises disposal costs.[10]

  • Labeling: Label the container with a hazardous waste tag, listing "this compound" and the solvent(s) used (e.g., "in Methanol/Water").

  • Collection: Carefully pour all liquid waste containing the compound into the designated container within a fume hood.

  • Closure and Containment: Securely cap the container immediately after use. Store the container in secondary containment (e.g., a plastic tub) to prevent spills.[17]

Protocol 4.3: Decontamination of "Empty" Containers and Glassware

An "empty" container that held this chemical is not truly empty and must be decontaminated or disposed of as hazardous waste.

  • Initial Rinse Collection: The first rinse of any container or piece of glassware must be collected as hazardous waste.[18] Perform the rinse with a suitable solvent (one that will be added to the liquid waste container) and transfer the rinsate to the designated halogenated liquid waste container.

  • Secondary Decontamination: For thorough decontamination of glassware intended for reuse, a basic wash can be effective for boronic acids, as it converts the residual acid into a more water-soluble boronate salt.[11] This can be followed by a standard water and detergent wash. All rinsates from this initial decontamination must be collected as hazardous liquid waste.

  • Disposal of Rinsed Containers: After the initial rinse has been collected as hazardous waste, the container can typically be further cleaned for disposal in laboratory glass recycling. Consult your institution's EHS for specific policies.[18]

Waste Accumulation, Storage, and Labeling

Proper storage while awaiting pickup is a critical compliance point.

  • Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA, which should be located at or near the point of generation and under the control of laboratory personnel.[15]

  • Container Labeling: A compliant hazardous waste label is non-negotiable. It must include:

    • The words "Hazardous Waste".[11][15]

    • The full, unabbreviated chemical name(s) of the contents.[14]

    • The specific hazards (e.g., Irritant, Halogenated).

    • The date when waste was first added to the container.

    • Your name, lab, and contact information.

  • Container Integrity: Ensure all containers are in good condition, compatible with the waste, and securely closed. Leaking or open containers will not be accepted for pickup.[14]

Regulatory Compliance and Institutional Oversight

While this guide provides a framework based on federal standards, local and institutional policies are paramount.

  • Federal Regulations: The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14][17] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including the Hazard Communication Standard and HAZWOPER (Hazardous Waste Operations and Emergency Response).[16][19][20]

  • Institutional Authority: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste disposal procedures for your facility.[12] You are required to follow your laboratory's specific Chemical Hygiene Plan and consult with EHS for any questions regarding waste streams, containerization, or pickup schedules.[12]

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • CDMS. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. [Link]

  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]

  • IndiaMART. (n.d.). 3-Chloro Phenyl Boronic Acid CAS No 63503-60-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

Sources

Personal protective equipment for handling 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

This guide provides comprehensive safety protocols and operational directives for the handling of this compound (CAS No. 850589-44-5).[1][2] As a substituted arylboronic acid, this compound is a valuable reagent in modern synthetic chemistry, particularly in cross-coupling reactions. However, its structural motifs—a chlorinated aromatic ring and a boronic acid group—necessitate rigorous adherence to safety procedures to mitigate potential hazards. This document is intended for researchers, chemists, and laboratory professionals, offering a framework built on established principles of chemical safety and informed by data on analogous compounds.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, analysis of SDSs for structurally related compounds, such as 3-Chlorophenylboronic acid and other arylboronic acids, allows for a robust, inferred hazard assessment.[3][4] These compounds are consistently classified as irritants to the skin, eyes, and respiratory system, and are considered harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5] Therefore, this compound must be handled with the assumption that it poses similar risks.

I. Hazard Identification and Risk Assessment

The primary hazards associated with this compound are rooted in its chemical reactivity and physical form. As a solid, it can become an inhalation hazard if dust is generated.[6][7][8] The boronic acid moiety and the halogenated phenyl ring contribute to its potential as a skin and eye irritant.[3]

Inferred Hazard Profile:

Hazard Classification Description Primary Route of Exposure
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] Ingestion, Skin Contact, Inhalation
Skin Corrosion/Irritation Causes skin irritation.[3] Skin Contact
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[3] Eye Contact

| Specific Target Organ Toxicity | May cause respiratory irritation.[3][5] | Inhalation |

Arylboronic acids can also exhibit reactivity that necessitates careful storage and handling. They are generally incompatible with strong oxidizing agents, strong acids, and strong bases.[9]

II. Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of PPE is mandatory to prevent exposure. The selection of appropriate PPE is not merely a procedural step but a critical barrier between the researcher and potential chemical harm.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[6][10]Protects eyes from airborne dust particles and accidental splashes. Standard safety glasses do not provide a sufficient seal.
Hand Protection Chemically resistant gloves (e.g., nitrile).[6][10]Prevents direct skin contact. Gloves must be inspected before use and changed immediately upon contamination.[6][11]
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[6]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood to prevent the inhalation of dust particles.[6]Minimizes the risk of respiratory tract irritation.[6][7]

Diagram: PPE Donning and Doffing Protocol

PPE_Workflow cluster_donning Donning PPE (Before Handling) cluster_doffing Doffing PPE (After Handling) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Handle Chemical Handling Don4->Handle Proceed to work Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash Handle->Doff1 Work complete

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

III. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for safety.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]

    • All work with solid this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust generation.[10][12]

    • The work area should be clean and free of clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table and diagram above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of the chemical tightly closed when not in use.[6][12]

    • Avoid generating dust when transferring the solid.[6][7] Use appropriate tools, such as a spatula, for transfers.

    • If making a solution, add the solid to the solvent slowly. Always add reagents to water, not the other way around, if applicable.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10]

    • Clean the work area to remove any residual chemical.

IV. Emergency Procedures: Planning for the Unexpected
Emergency SituationProtocol
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][7]
Small Spill For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid raising dust.[10] Decontaminate the spill area.

Diagram: Chemical Spill Response Workflow

Spill_Response Spill Chemical Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small & Manageable? Assess->SmallSpill LargeSpill Contact EHS / Emergency Services SmallSpill->LargeSpill No PPE Don Appropriate PPE SmallSpill->PPE Yes Contain Contain Spill with Absorbent PPE->Contain Cleanup Collect Waste into Labeled Container Contain->Cleanup Decon Decontaminate Spill Area Cleanup->Decon Report Report Incident Decon->Report

Caption: Step-by-step workflow for responding to a chemical spill.

V. Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.[9]

  • It is recommended to store acids in a dedicated corrosive cabinet, segregated from bases.[13]

Disposal: All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[9][10]

  • Waste Segregation: Collect waste in a dedicated, clearly labeled, and sealed container.[9][14] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[14]

  • Labeling: The waste container must be clearly labeled "Hazardous Waste" with the full chemical name.[9]

  • Container Management: Keep the waste container securely sealed at all times, except when adding waste.[9]

  • Collection: Contact your institution's EHS department to schedule a pickup for disposal.[9] Under no circumstances should this chemical be discarded in regular laboratory trash or washed down the sink.[9] For small amounts, local regulations may permit disposal down the drain with copious amounts of water, but this requires explicit approval from local authorities.[15][16]

References

  • Personal protective equipment for handling 2-Naphthylboronic acid-D7. Benchchem.
  • Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing.
  • Personal protective equipment for handling Borinic acid, methyl ester. Benchchem.
  • How To Safely Dispose of Boric Acid. Lab Alley.
  • Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B (RSC Publishing).
  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Available at: [Link]

  • Boric Acid Safety Information. IsoLab.
  • Boric acid handling and disposal discussion. Chemtalk - #1 Science Forum For Lab Technicians. (2022, April 29).
  • How to Store Boric Acid. Lab Alley.
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
  • Proper Disposal of 2-Chloropyridine-3-boronic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). National Institutes of Health.
  • Proper disposal of chemicals. Sciencemadness Wiki. (2025, August 20).
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. (2022, May 3). PubMed.
  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. (2020, September 22). Organic Letters - ACS Publications.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. Benchchem.
  • This compound | 850589-44-5. ChemicalBook.
  • 5-Methoxycarbonylindole-2-boronic acid pinacol ester Safety Data Sheet. AK Scientific, Inc.
  • SAFETY DATA SHEET - 3-Chlorophenylboronic acid. Fisher Scientific. (2021, December 25).
  • SAFETY DATA SHEET - 4-Carboxy-3-chlorophenylboronic Acid. TCI Chemicals. (2025, May 15).
  • Safety Data Sheet - 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester. Aaron Chemicals. (2024, November 1).
  • Corrosive Storage Guidelines.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • 3-CHLORO-4-(N-BENZYLCARBAMOYL)PHENYLBORONIC ACID - Safety Data Sheet. (2023, December 7).
  • 3-Chloro Phenyl Boronic Acid CAS No 63503-60-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide. Benchchem.
  • This compound (Cas 850589-44-5). Parchem.
  • MSDS of 4-carbamoyl-3-chlorophenylboronic acid. Capot Chemical. (2017, August 7).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.